11,14-Eicosadienoic acid, methyl ester
Description
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Properties
IUPAC Name |
methyl (11E,14E)-icosa-11,14-dienoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h7-8,10-11H,3-6,9,12-20H2,1-2H3/b8-7+,11-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWJCFAOQCNNFAM-ZDVGBALWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/C/C=C/CCCCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H38O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60881251 | |
| Record name | 11,14-eicosadienoic acid, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60881251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2463-02-7 | |
| Record name | 11,14-Eicosadienoic acid, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002463027 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11,14-eicosadienoic acid, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60881251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unveiling the Bioactive Potential of 11,14-Eicosadienoic Acid, Methyl Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the biological activities of 11,14-Eicosadienoic acid, methyl ester, a polyunsaturated fatty acid methyl ester with significant therapeutic potential. This document details its mechanisms of action, including its roles as an inhibitor of inosine (B1671953) 5'-monophosphate dehydrogenase (IMPDH) and the leukotriene B4 (LTB4) receptor. Furthermore, this guide elucidates its anti-inflammatory, antioxidant, and vasodilatory properties. Comprehensive experimental protocols for the key assays cited are provided, alongside structured data presentation and visual representations of signaling pathways and experimental workflows to facilitate understanding and replication of these findings.
Core Biological Activities
This compound, the methyl ester form of 11,14-Eicosadienoic acid, exhibits a range of biological effects primarily stemming from its interactions with key enzymes and receptors involved in inflammatory and metabolic pathways.
Enzyme and Receptor Inhibition
This fatty acid ester is a competitive inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH), an essential enzyme in the de novo synthesis of guanine (B1146940) nucleotides.[1][2] By inhibiting IMPDH, it can disrupt the proliferation of cells that are highly dependent on this pathway, such as lymphocytes, suggesting a potential application in immunosuppressive therapies.
Simultaneously, it acts as an antagonist at the leukotriene B4 (LTB4) receptor on neutrophils.[1][2] LTB4 is a potent lipid mediator that plays a crucial role in orchestrating inflammatory responses, including chemotaxis and activation of leukocytes. By blocking the LTB4 receptor, this compound can effectively dampen these pro-inflammatory signals.
Anti-Inflammatory and Antioxidant Properties
The anti-inflammatory activity of this compound is further supported by its ability to modulate the production of inflammatory mediators. Studies on related polyunsaturated fatty acids have demonstrated a reduction in the secretion of pro-inflammatory cytokines, such as Interleukin-6 (IL-6), in response to inflammatory stimuli like lipopolysaccharide (LPS).
Furthermore, fatty acid methyl esters have shown notable antioxidant activity.[3][4][5] This is often assessed by their ability to scavenge free radicals, such as 2,2-diphenyl-1-picrylhydrazyl (DPPH), thereby protecting cells from oxidative damage.
Vasodilatory Effects
In vivo, eicosadienoic acids can be converted by desaturase enzymes into eicosatrienoic acids, which are known to be potent vasodilators.[1][2] This conversion suggests a potential role for this compound in regulating blood pressure and improving vascular health.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the biological activities of 11,14-Eicosadienoic acid and its methyl ester.
Table 1: Enzyme and Receptor Inhibition
| Target | Compound | Inhibition Constant (Ki) | Reference |
| Inosine 5'-monophosphate dehydrogenase | 11(Z),14(Z)-Eicosadienoic acid | 3.1 µM | [1][2] |
| Leukotriene B4 (LTB4) Receptor | 11(Z),14(Z)-Eicosadienoic acid | 3.0 µM | [1][2] |
Table 2: Antioxidant Activity of Related Fatty Acid Methyl Esters
| Assay | Compound/Extract | IC50 Value | Reference |
| DPPH Radical Scavenging | Fatty Acid Methyl Esters from Vegetable Oils | 1.86 - 9.42 µg/mL | [3][4] |
| DPPH Scavenging | Plant extracts containing 11,14-eicosadienoic acid methyl ester | ~0.079 mg/mL | [5] |
| DPPH Radical Scavenging | Essential Oil of Elaeagnus umbellata | 70 µg/mL | [6] |
| ABTS Radical Scavenging | Essential Oil of Elaeagnus umbellata | 105 µg/mL | [6] |
Signaling Pathways and Experimental Workflows
Leukotriene B4 Signaling Pathway and its Inhibition
Caption: Inhibition of the LTB4 signaling pathway by this compound.
Inosine 5'-Monophosphate Dehydrogenase (IMPDH) Catalyzed Reaction and Inhibition
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Antifungal and antioxidant activity of fatty acid methyl esters from vegetable oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | 2463-02-7 | Benchchem [benchchem.com]
- 6. Chemical composition, in vitro antioxidant, anticholinesterase, and antidiabetic potential of essential oil of Elaeagnus umbellata Thunb - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 11,14-Eicosadienoic Acid, Methyl Ester: Natural Sources, Abundance, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
11,14-Eicosadienoic acid, methyl ester, a derivative of the omega-6 fatty acid, is a naturally occurring compound found across a diverse range of biological sources, from terrestrial plants and fungi to marine algae and various animal tissues. This technical guide provides a comprehensive overview of its natural origins, abundance, and the methodologies for its extraction and analysis. Furthermore, it delves into the biosynthetic and metabolic pathways associated with this compound, offering insights into its potential physiological roles and significance in drug development. All quantitative data are summarized for comparative analysis, and detailed experimental protocols are provided to facilitate further research.
Natural Sources and Abundance
11,14-Eicosadienoic acid and its methyl ester have been identified in a variety of natural sources. The abundance of this fatty acid can vary significantly depending on the organism and environmental conditions. Below is a summary of its known natural occurrences and reported concentrations.
Data Presentation: Abundance in Natural Sources
| Natural Source Category | Specific Organism/Source | Compound Form | Abundance (% of Total Fatty Acids or other units) | Reference(s) |
| Plants | Syringa vulgaris (Lilac) & Fritillaria species | 11,14-Eicosadienoic acid | 0.45–1.2% by weight | [1] |
| Safflower Oil | This compound | Present, specific percentage not consistently reported | [2] | |
| Berberis hispanica | This compound | Present, contributes to antioxidant activity | [1] | |
| Chukrasia velutina | This compound | Identified as a constituent | [1] | |
| Cannabis sativa | 11,14-Eicosadienoic acid | Present | [3] | |
| Algae | Arthrospira platensis (Spirulina) | This compound | Identified as a component | [1] |
| Fungi | Aspergillus spp. | This compound | Present as a metabolite | [1] |
| Animal Tissues | Human Milk | 11,14-Eicosadienoic acid | 0.19% of total fatty acids | [3] |
| Human Placenta | 11,14-Eicosadienoic acid | Identified as a metabolite | [3] | |
| Sea Urchin (Arbacia punctulata) | 11,14-Eicosadienoic acid | Present | [3] |
Biosynthesis and Metabolism
11,14-Eicosadienoic acid is an intermediate in the metabolic pathway of omega-6 fatty acids. Its synthesis begins with the essential fatty acid, linoleic acid, and involves a series of elongation and desaturation reactions catalyzed by specific enzymes.
Biosynthesis Pathway of 11,14-Eicosadienoic Acid
The biosynthesis of 11,14-eicosadienoic acid from linoleic acid is a two-step process involving an elongase and a desaturase enzyme.
Metabolic Fate and Signaling Pathways
11,14-Eicosadienoic acid can be further metabolized to other bioactive lipids, such as eicosatrienoic acids, which are known to be potent vasodilators. Additionally, eicosadienoic acids can modulate inflammatory pathways, for instance, by inhibiting the binding of leukotriene B4 (LTB4) to its receptor on neutrophils.
Experimental Protocols
Accurate quantification and characterization of this compound require robust experimental protocols for extraction, derivatization, and analysis. The following sections provide detailed methodologies adapted from established procedures.
Extraction of Fatty Acids from Plant Seeds
This protocol is suitable for the extraction of lipids from various plant seeds.
Materials:
-
Ground plant seeds
-
2M Methanolic KOH
-
Saturated NaCl solution
-
Anhydrous Sodium Sulfate (B86663)
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Weigh approximately 1 gram of finely ground seed material into a centrifuge tube.
-
Add 10 mL of hexane to the tube.
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 x g for 10 minutes to pellet the solid material.
-
Carefully decant the hexane supernatant into a clean round-bottom flask.
-
Repeat the extraction (steps 2-5) two more times with fresh hexane, pooling the supernatants.
-
Evaporate the pooled hexane extract to dryness using a rotary evaporator at 40°C.
-
The resulting lipid extract is now ready for derivatization to fatty acid methyl esters (FAMEs).
Derivatization to Fatty Acid Methyl Esters (FAMEs)
This protocol describes the transesterification of the extracted lipids to their corresponding FAMEs for GC-MS analysis.
Materials:
-
Lipid extract from section 3.1
-
2M Methanolic KOH
-
1M H2SO4 in Methanol
-
Hexane
-
Saturated NaCl solution
-
Anhydrous Sodium Sulfate
-
Glass vials with Teflon-lined caps
Procedure:
-
Dissolve the dried lipid extract in 2 mL of hexane in a glass vial.
-
Add 0.1 mL of 2M methanolic KOH.
-
Cap the vial tightly and vortex for 2 minutes. Let the reaction proceed at room temperature for 10 minutes.
-
Neutralize the reaction by adding 0.1 mL of 1M H2SO4 in methanol.
-
Add 2 mL of saturated NaCl solution and vortex for 1 minute.
-
Allow the layers to separate. The upper hexane layer contains the FAMEs.
-
Carefully transfer the upper hexane layer to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The FAME solution is now ready for GC-MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The following are typical GC-MS parameters for the analysis of FAMEs, including this compound.
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Column: DB-23 (60 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar capillary column
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 1 min
-
Ramp 1: 25°C/min to 175°C
-
Ramp 2: 4°C/min to 230°C, hold for 5 min
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-550
Identification: Identification of this compound is achieved by comparing the retention time and mass spectrum of the peak in the sample chromatogram with that of a certified reference standard.
Experimental Workflow Diagram
Conclusion
This compound is a widely distributed, yet often minor, component of the lipid fraction in many natural sources. Its role as an intermediate in the omega-6 fatty acid pathway and its potential to modulate inflammatory responses highlight its biological significance. This guide provides researchers and drug development professionals with a foundational understanding of its natural occurrence, biosynthesis, and analytical methodologies. The provided data and protocols serve as a valuable resource for further investigation into the therapeutic potential of this and related fatty acid derivatives. Future research should focus on obtaining more precise quantitative data from a wider array of organisms and elucidating the specific downstream signaling effects of 11,14-eicosadienoic acid in various physiological and pathological contexts.
References
- 1. Systematic protocol for the accumulation of fatty acid data from multiple tissue samples: tissue handling, lipid extraction and class separation, and capillary gas chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Video: Analysis of Fatty Acid Content and Composition in Microalgae [jove.com]
- 3. rhizolab.com [rhizolab.com]
physical and chemical properties of 11,14-Eicosadienoic acid, methyl ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 11,14-Eicosadienoic acid, methyl ester. This long-chain fatty acid methyl ester is a subject of growing interest in biomedical research due to its potential therapeutic applications, including anti-inflammatory and immunomodulatory effects. This document summarizes its key characteristics, provides detailed experimental protocols for its synthesis and analysis, and elucidates its known mechanisms of action through signaling pathway diagrams. All quantitative data is presented in structured tables for clarity and ease of comparison.
Introduction
This compound, a derivative of eicosadienoic acid, is a polyunsaturated fatty acid with 20 carbons in its backbone and two double bonds located at the 11th and 14th positions.[1] It is typically a colorless to pale yellow liquid at room temperature and is soluble in organic solvents.[2] The presence of two double bonds in its structure makes it susceptible to oxidation.[1] This compound has garnered attention for its potential roles in modulating inflammatory pathways and cellular metabolism. This guide aims to be a central resource for professionals working with or investigating this compound.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is provided below. It is important to note that while some data is derived from experimental measurements, other values are based on computational models and estimations due to a lack of comprehensive experimental data in the literature.
Identification
| Property | Value | Source(s) |
| IUPAC Name | methyl (11Z,14Z)-icosa-11,14-dienoate | [3] |
| Synonyms | Methyl cis,cis-11,14-eicosadienoate, 11(Z),14(Z)-Eicosadienoic acid methyl ester | [3] |
| CAS Number | 2463-02-7 | [4] |
| Molecular Formula | C₂₁H₃₈O₂ | [3] |
| Molecular Weight | 322.53 g/mol | [5] |
Physical Properties
| Property | Value | Source(s) |
| Appearance | Colorless to pale yellow liquid | [2] |
| Melting Point | Data not available (estimated) | |
| Boiling Point | 396.00 to 397.00 °C @ 760.00 mm Hg (estimated) | [6] |
| Density | Data not available (experimental) | |
| Solubility | Soluble in organic solvents | [2] |
Chemical Properties
| Property | Description | Source(s) |
| Reactivity | The double bonds at the 11 and 14 positions are susceptible to oxidation. | [1] |
Experimental Protocols
This section outlines detailed methodologies for the synthesis, purification, and analysis of this compound.
Synthesis: Acid-Catalyzed Esterification
This protocol describes a general method for the synthesis of fatty acid methyl esters via acid-catalyzed esterification of the corresponding carboxylic acid.
Materials:
-
11,14-Eicosadienoic acid
-
Methanol (B129727) (anhydrous)
-
Phosphoryl chloride (POCl₃) or concentrated Sulfuric Acid (H₂SO₄) as a catalyst
-
Ethyl acetate (B1210297)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve 1 mmol of 11,14-Eicosadienoic acid in 5 mL of anhydrous methanol.
-
Cool the solution in an ice bath.
-
Slowly add 1.2 mmol of POCl₃ (or a catalytic amount of concentrated H₂SO₄) dropwise to the stirring solution.
-
Remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture over crushed ice.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methyl ester.
Workflow for Acid-Catalyzed Esterification:
Purification: Column Chromatography
This protocol provides a general procedure for the purification of fatty acid methyl esters using silica (B1680970) gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Ethyl acetate
-
Glass chromatography column
-
Glass wool
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
Prepare a slurry of silica gel in hexane.
-
Plug the bottom of the chromatography column with a small piece of glass wool.
-
Pour the silica gel slurry into the column, allowing the hexane to drain, to pack the column.
-
Dissolve the crude methyl ester in a minimal amount of hexane.
-
Carefully load the sample onto the top of the silica gel bed.
-
Begin elution with a non-polar solvent system, such as a mixture of hexane and ethyl acetate (e.g., 98:2 v/v). The polarity of the solvent can be gradually increased to elute compounds with higher polarity.
-
Collect fractions in separate tubes.
-
Monitor the fractions by TLC to identify those containing the desired product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
Workflow for Chromatographic Purification:
Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general method for the analysis of fatty acid methyl esters by GC-MS.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for FAME analysis (e.g., DB-23, HP-88)[7]
Sample Preparation:
-
Prepare a dilute solution of the purified this compound in a volatile organic solvent such as hexane.
-
If analyzing a complex mixture, a derivatization step to convert fatty acids to their methyl esters is necessary prior to injection. A common method involves using 10% acetyl chloride in methanol at 80°C for two hours.[8]
GC-MS Parameters (Example):
-
Injection Volume: 1 µL
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium
-
Oven Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 250 °C) at a controlled rate.
-
MS Detector: Electron Ionization (EI) at 70 eV
-
Mass Range: Scan from m/z 50 to 500
Data Analysis: The resulting mass spectrum can be compared with reference spectra from databases (e.g., NIST) to confirm the identity of the compound. The retention time from the gas chromatogram is also a key identifier.
Biological Activity and Signaling Pathways
11,14-Eicosadienoic acid and its methyl ester exhibit notable biological activities, primarily through their interaction with key inflammatory and metabolic pathways.
Antagonism of the Leukotriene B4 (LTB4) Receptor
11,14-Eicosadienoic acid has been identified as an antagonist of the leukotriene B4 (LTB4) receptor.[9] LTB4 is a potent lipid mediator of inflammation that plays a crucial role in the recruitment and activation of immune cells, such as neutrophils.[10] By blocking the LTB4 receptor, 11,14-Eicosadienoic acid can inhibit downstream inflammatory signaling.
Signaling Pathway of LTB4 Receptor Antagonism:
Inhibition of Inosine (B1671953) Monophosphate Dehydrogenase (IMPDH)
11,14-Eicosadienoic acid is a competitive inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH) with respect to IMP, with a reported Ki value of 3.1 µM.[1] IMPDH is a rate-limiting enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides. Inhibition of IMPDH leads to the depletion of guanine nucleotide pools, which are essential for DNA and RNA synthesis, as well as various signaling processes. This inhibitory action can have immunosuppressive and anti-proliferative effects.
References
- 1. Inhibitory action of polyunsaturated fatty acids on IMP dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. all-cis-11,14-Eicosadienoic acid, Long chain polyunsaturated fatty acid (CAS 2091-39-6) | Abcam [abcam.com]
- 3. Cis-11,14-eicosadienoic acid methyl ester | C21H38O2 | CID 6430995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Leukotriene B4 receptor antagonism reduces monocytic foam cells in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of inosine monophosphate dehydrogenase reduces adipogenesis and diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. Essential fatty acids are antagonists of the leukotriene B4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Video: Purification of a Total Lipid Extract with Column Chromatography [jove.com]
- 10. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
11,14-Eicosadienoic acid, methyl ester molecular structure and formula
This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and relevant biological and experimental data for 11,14-eicosadienoic acid, methyl ester. The information is intended for researchers, scientists, and professionals in the field of drug development.
Molecular Structure and Formula
This compound is a fatty acid methyl ester. Its molecular formula is C21H38O2.[1][2][3][4][5] The structure consists of a 20-carbon chain containing two double bonds at the 11th and 14th positions, with a methyl ester group at one end. The stereochemistry of the double bonds can be either cis (Z) or trans (E), leading to different isomers. The most common naturally occurring form is the cis isomer, specifically (11Z,14Z)-eicosadienoic acid, methyl ester.
Key Identifiers:
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C21H38O2 | [1][2][3][4][5] |
| Molecular Weight | 322.53 g/mol | [4][5] |
| Appearance | Colorless to light yellow liquid | [7] |
| Melting Point | -15 °C | [7] |
| Boiling Point | 300-310 °C | [7] |
| Density | ~0.88 g/cm³ | [7] |
| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, ether, and dichloromethane. | [7] |
| Kovats Retention Index | Standard non-polar: 2279; Semi-standard non-polar: 2305.9 | [3][6] |
Biological Significance and Signaling
11,14-Eicosadienoic acid is an omega-6 polyunsaturated fatty acid (PUFA).[1][8] In vivo, it is elongated from linoleic acid and can be further metabolized to other important long-chain fatty acids such as dihomo-γ-linolenic acid (DGLA) and arachidonic acid (AA).[8]
The parent fatty acid, 11,14-eicosadienoic acid, has been shown to modulate inflammatory pathways. It can influence the production of pro-inflammatory mediators. For instance, it has been observed to decrease the production of nitric oxide (NO) while increasing the production of prostaglandin (B15479496) E2 (PGE2) in macrophages stimulated with lipopolysaccharide (LPS).[3] Furthermore, the free acid form can competitively inhibit the binding of leukotriene B4 (LTB4) to its receptor on neutrophils.[4] Eicosadienoic acids are also converted by desaturases in vivo to eicosatrienoic acids, which are known to be potent vasodilators.[4]
Below is a simplified diagram illustrating the metabolic context of 11,14-eicosadienoic acid.
This next diagram illustrates the influence of 11,14-eicosadienoic acid on inflammatory signaling.
Experimental Protocols
Synthesis: Esterification of 11,14-Eicosadienoic Acid
A general method for the synthesis of this compound involves the direct esterification of the corresponding free fatty acid.
Materials:
-
11,14-Eicosadienoic acid
-
Methanol (B129727) (anhydrous)
-
Acid catalyst (e.g., concentrated sulfuric acid or hydrochloric acid)
-
Inert gas (e.g., nitrogen or argon)
-
Organic solvent for extraction (e.g., diethyl ether or hexane)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
Procedure:
-
Dissolve 11,14-eicosadienoic acid in an excess of anhydrous methanol in a round-bottom flask.
-
Place the flask under an inert atmosphere.
-
Carefully add a catalytic amount of concentrated acid.
-
Reflux the reaction mixture for a period of 1-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Add water to the residue and extract the methyl ester with an organic solvent.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude methyl ester.
-
Purify the product by column chromatography or fractional distillation.
The following workflow diagram outlines the synthesis and purification process.
Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a common technique for the analysis and quantification of fatty acid methyl esters.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer.
-
Capillary column suitable for FAME analysis (e.g., VF-5MS, 30 m x 0.25 mm x 0.25 µm).[9]
Sample Preparation (Derivatization to Pentafluorobenzyl Esters for Enhanced Sensitivity):
-
Dry the sample containing the fatty acid methyl ester under vacuum.
-
Add a solution of 1% pentafluorobenzyl bromide in acetonitrile (B52724) and 1% diisopropylethylamine in acetonitrile.
-
Incubate at room temperature for approximately 20 minutes.
-
Dry the derivatized sample under vacuum.
-
Reconstitute the sample in a suitable solvent (e.g., iso-octane) for injection.
GC-MS Parameters (Example):
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium
-
Oven Temperature Program: Initial temperature of 60°C, followed by a ramp to 270°C.[9]
-
Ionization Mode: Electron Ionization (EI) or Field Ionization (FI). EI is a hard ionization technique that provides fragmentation patterns for library matching, while FI is a soft ionization method that often preserves the molecular ion.[2]
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
The following diagram illustrates the analytical workflow for GC-MS analysis.
References
- 1. Human Metabolome Database: Showing metabocard for Eicosadienoic acid (HMDB0005060) [hmdb.ca]
- 2. jeol.com [jeol.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. larodan.com [larodan.com]
- 6. Cis-11,14-eicosadienoic acid methyl ester | C21H38O2 | CID 6430995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. Eicosadienoic acid - Wikipedia [en.wikipedia.org]
- 9. cis-11,14-Eicosadienoic acid, methyl ester [webbook.nist.gov]
Potential Therapeutic Applications of 11,14-Eicosadienoic Acid, Methyl Ester: A Technical Guide
Abstract
11,14-Eicosadienoic acid, methyl ester, a derivative of a naturally occurring polyunsaturated fatty acid, has garnered scientific interest for its diverse biological activities and potential therapeutic applications. This technical guide provides a comprehensive overview of its known mechanisms of action, supported by quantitative data and detailed experimental methodologies. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate further investigation into its therapeutic potential. Key areas of interest include its anti-inflammatory, antioxidant, and potential anti-cancer properties.
Introduction
This compound is the methyl ester form of 11,14-eicosadienoic acid, a C20:2 polyunsaturated fatty acid (PUFA).[1][2] As a more lipid-soluble derivative, it is often used in research to study the biological roles of its parent fatty acid.[1][2] This compound has been identified in various natural sources, including plant oils, and is recognized for its potential health benefits.[3][4] Its biological effects are largely attributed to its ability to modulate cellular signaling pathways, particularly those involved in inflammation and oxidative stress. This guide will delve into the specific therapeutic applications that have been explored, the underlying molecular mechanisms, and the experimental approaches used to elucidate these properties.
Therapeutic Applications and Mechanisms of Action
The therapeutic potential of this compound spans several key areas, primarily revolving around its anti-inflammatory and cytoprotective effects.
Anti-inflammatory Activity
A significant body of research points to the anti-inflammatory properties of 11,14-eicosadienoic acid and its methyl ester.[3] This activity is mediated through the inhibition of key pro-inflammatory pathways.
2.1.1. Inhibition of Leukotriene B4 (LTB4) Receptor Binding
11,14-Eicosadienoic acid has been shown to be an antagonist of the leukotriene B4 (LTB4) receptor.[1][2] LTB4 is a potent lipid mediator that plays a crucial role in inflammation, particularly in the recruitment and activation of neutrophils. By competitively inhibiting the binding of LTB4 to its receptor on neutrophils, 11,14-eicosadienoic acid can attenuate the inflammatory cascade.[1][2]
Signaling Pathway for LTB4 Receptor Antagonism
Caption: LTB4 receptor antagonism by 11,14-Eicosadienoic acid.
2.1.2. Inhibition of Inosine (B1671953) 5'-monophosphate Dehydrogenase (IMPDH)
11,14-Eicosadienoic acid has been identified as a competitive inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH).[1][2] IMPDH is a rate-limiting enzyme in the de novo synthesis of guanine (B1146940) nucleotides, which are essential for the proliferation of immune cells like lymphocytes. By inhibiting IMPDH, 11,14-eicosadienoic acid can exert an immunosuppressive effect, which is a key component of its anti-inflammatory action.
IMPDH Inhibition Pathway
Caption: Inhibition of IMPDH by 11,14-Eicosadienoic acid.
Antioxidant Activity
This compound has been reported to possess antioxidant properties, which contribute to its potential therapeutic value by protecting cells from oxidative damage.[3] While the precise mechanisms are not fully elucidated, it is hypothesized to act as a free radical scavenger and may influence endogenous antioxidant defense systems.
Other Potential Applications
-
Metabolic Regulation: Some studies suggest a role for this compound in metabolism and energy expenditure.[3]
-
Cancer Research: Preliminary in vitro and in vivo studies have explored its potential anti-cancer properties, though further research is needed to validate these findings and understand the underlying mechanisms.[3]
Quantitative Data Summary
The following table summarizes the available quantitative data for the inhibitory activity of 11,14-eicosadienoic acid.
| Target | Activity | Value (Ki) | Reference |
| Inosine 5'-monophosphate dehydrogenase | Competitive Inhibition | 3.1 µM | [1][2] |
| Leukotriene B4 Receptor (on neutrophils) | Inhibition of Binding | 3.0 µM | [1][2] |
Experimental Protocols
This section outlines general experimental methodologies that can be employed to investigate the therapeutic properties of this compound.
In Vitro Anti-inflammatory Assays
4.1.1. Leukotriene B4 Receptor Binding Assay
-
Objective: To determine the inhibitory effect of this compound on the binding of LTB4 to its receptor.
-
Methodology:
-
Isolate neutrophils from fresh human blood.
-
Prepare neutrophil membrane fractions.
-
Incubate the membrane fractions with radiolabeled LTB4 (e.g., [3H]LTB4) in the presence and absence of varying concentrations of this compound.
-
After incubation, separate bound from free radioligand by rapid filtration.
-
Quantify the amount of bound radioligand using liquid scintillation counting.
-
Calculate the concentration of this compound that inhibits 50% of specific [3H]LTB4 binding (IC50) and subsequently determine the Ki value.
-
Workflow for LTB4 Receptor Binding Assay
Caption: Workflow for LTB4 receptor binding assay.
4.1.2. IMPDH Enzyme Inhibition Assay
-
Objective: To measure the inhibitory activity of this compound against IMPDH.
-
Methodology:
-
Use a commercially available recombinant human IMPDH enzyme.
-
The assay measures the conversion of IMP to xanthosine (B1684192) 5'-monophosphate (XMP), which is coupled to the reduction of NAD+ to NADH.
-
The formation of NADH can be monitored spectrophotometrically at 340 nm.
-
Perform the assay in a microplate format with varying concentrations of this compound.
-
Calculate the initial reaction velocities and determine the IC50 value for the compound.
-
Perform kinetic studies with varying substrate (IMP) concentrations to determine the mode of inhibition and the Ki value.
-
In Vitro Antioxidant Assays
4.2.1. DPPH Radical Scavenging Assay
-
Objective: To assess the free radical scavenging activity of this compound.
-
Methodology:
-
Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., ethanol (B145695) or methanol).
-
Add varying concentrations of this compound to the DPPH solution.
-
Incubate the mixture in the dark at room temperature.
-
Measure the absorbance of the solution at a specific wavelength (typically around 517 nm).
-
A decrease in absorbance indicates radical scavenging activity.
-
Calculate the percentage of scavenging activity and determine the EC50 value (the concentration required to scavenge 50% of DPPH radicals).
-
Conclusion and Future Directions
This compound presents a promising scaffold for the development of novel therapeutics, particularly in the realm of inflammatory disorders. Its well-defined inhibitory actions on the LTB4 receptor and IMPDH provide a solid foundation for its anti-inflammatory and immunosuppressive potential. The antioxidant properties of this molecule further enhance its therapeutic profile.
Future research should focus on:
-
In vivo efficacy studies: To validate the in vitro findings in relevant animal models of inflammatory diseases.
-
Pharmacokinetic and toxicological profiling: To assess the drug-like properties and safety of the compound.
-
Structure-activity relationship (SAR) studies: To optimize the molecular structure for enhanced potency and selectivity.
-
Elucidation of downstream signaling pathways: To gain a more comprehensive understanding of its mechanism of action.
By pursuing these research avenues, the full therapeutic potential of this compound can be unlocked, potentially leading to the development of new and effective treatments for a range of inflammatory and oxidative stress-related conditions.
References
The Role of 11,14-Eicosadienoic Acid, Methyl Ester in Metabolic Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
11,14-Eicosadienoic acid, methyl ester, a derivative of the naturally occurring omega-6 polyunsaturated fatty acid, is emerging as a molecule of interest in the study of metabolic and inflammatory pathways. This technical guide provides a comprehensive overview of its known roles, supported by quantitative data, detailed experimental methodologies, and visual representations of its metabolic and signaling interactions. As a more lipid-soluble form of 11,14-eicosadienoic acid (EDA), the methyl ester serves as a valuable tool for investigating the biological activities of this fatty acid in cellular and in vivo systems.
Introduction
This compound (C21H38O2) is the methyl ester form of (11Z,14Z)-eicosadienoic acid, a 20-carbon omega-6 polyunsaturated fatty acid (PUFA).[1] While less abundant than other well-known PUFAs like arachidonic acid, EDA and its derivatives are gaining attention for their potential to modulate key metabolic and inflammatory processes.[2][3] This document synthesizes the current understanding of the metabolic fate and signaling roles of this compound, with a focus on providing actionable data and protocols for the scientific community.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C21H38O2 | [4] |
| Molecular Weight | 322.53 g/mol | [4] |
| IUPAC Name | methyl (11Z,14Z)-icosa-11,14-dienoate | [4] |
| CAS Number | 61012-46-2 | [4] |
| Appearance | Liquid | [5] |
| Solubility | Soluble in organic solvents | [5] |
Metabolic Pathways
11,14-Eicosadienoic acid, once hydrolyzed from its methyl ester form within the cell, can be metabolized through several enzymatic pathways, influencing the balance of bioactive lipid mediators.
Elongation and Desaturation
EDA is an intermediate in the metabolic pathway of omega-6 fatty acids. It can be elongated from linoleic acid and is a precursor for other biologically active PUFAs.[2] In murine macrophages, EDA is rapidly taken up and can be metabolized to sciadonic acid (SCA).[2] Its incorporation into cellular lipids also influences the proportions of other key fatty acids like linoleic acid, dihomo-γ-linolenic acid (DGLA), and arachidonic acid (AA).[2]
Cyclooxygenase (COX) Pathway
EDA can serve as a substrate for prostaglandin (B15479496) endoperoxide synthase (cyclooxygenase).[1] The reaction of prostaglandin endoperoxide synthase with cis,cis-eicosa-11,14-dienoic acid has been studied, indicating that it can be converted to prostaglandin-like molecules.[1] In lipopolysaccharide (LPS)-stimulated murine macrophages, EDA has been shown to increase the production of prostaglandin E2 (PGE2), which is associated with the modified expression of cyclooxygenase-2 (COX-2).[2][3]
Metabolism of 11,14-Eicosadienoic Acid by Cyclooxygenase-2.
Role in Signaling Pathways
11,14-Eicosadienoic acid and its metabolites can modulate various signaling pathways, primarily those involved in inflammation.
Anti-inflammatory and Pro-inflammatory Effects
The role of EDA in inflammation appears to be context-dependent. In LPS-stimulated murine macrophages, EDA decreased the production of nitric oxide (NO) while increasing the production of prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α).[2] This suggests a differential modulation of inflammatory mediators.[2]
Leukotriene B4 Receptor Antagonism
(11Z,14Z)-Eicosadienoic acid has been shown to be an antagonist of the leukotriene B4 (LTB4) receptor on neutrophils.[6] LTB4 is a potent chemoattractant and pro-inflammatory lipid mediator. By inhibiting the binding of LTB4 to its receptor, EDA can potentially dampen inflammatory responses.
Antagonism of the Leukotriene B4 Receptor by 11,14-Eicosadienoic Acid.
Inhibition of Inosine (B1671953) 5'-monophosphate Dehydrogenase (IMPDH)
(11Z,14Z)-Eicosadienoic acid competitively inhibits inosine 5'-monophosphate dehydrogenase.[6] IMPDH is a rate-limiting enzyme in the de novo synthesis of guanine (B1146940) nucleotides, which are essential for DNA and RNA synthesis and are crucial for the proliferation of lymphocytes. This inhibitory action suggests a potential immunosuppressive role.
Quantitative Data
The following table summarizes the available quantitative data on the biological activities of 11,14-eicosadienoic acid.
Table 2: Quantitative Biological Activities of 11,14-Eicosadienoic Acid
| Target | Activity | Value (Ki) | Cell/System | Reference |
| Leukotriene B4 Receptor | Competitive Antagonist | 3.0 µM | Neutrophils | [6][7] |
| Inosine 5'-monophosphate Dehydrogenase | Competitive Inhibitor | 3.1 µM | Not specified | [6][7] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound.
Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the general steps for the extraction, derivatization, and analysis of fatty acids from biological samples.
Objective: To quantify the levels of 11,14-eicosadienoic acid and other fatty acids in cells or tissues.
Materials:
-
Biological sample (cells, tissue)
-
Folch reagent (chloroform:methanol, 2:1, v/v)
-
Internal standard (e.g., heptadecanoic acid)
-
BF3-methanol or HCl-methanol for transesterification
-
Anhydrous sodium sulfate
-
GC-MS system with a suitable capillary column (e.g., DB-23, SP-2560)
Procedure:
-
Lipid Extraction:
-
Homogenize the biological sample in Folch reagent.
-
Add the internal standard.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
Derivatization (Transesterification):
-
Add BF3-methanol or HCl-methanol to the dried lipid extract.
-
Heat at 60-100°C for the appropriate time to convert fatty acids to their methyl esters (FAMEs).
-
Cool the reaction and add water and hexane.
-
Vortex and centrifuge to separate the phases.
-
Collect the upper hexane layer containing the FAMEs.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
-
GC-MS Analysis:
-
Inject the FAME sample into the GC-MS.
-
Use a temperature program to separate the FAMEs on the capillary column.
-
Identify the this compound peak based on its retention time and mass spectrum.
-
Quantify the amount of the fatty acid by comparing its peak area to that of the internal standard.
-
Workflow for Fatty Acid Analysis by GC-MS.
Cell-Based Assay for Anti-Inflammatory Activity (NF-κB Reporter Assay)
This protocol describes a method to assess the anti-inflammatory potential of this compound by measuring its effect on NF-κB activation.[8]
Objective: To determine if the compound can inhibit the activation of the NF-κB signaling pathway in response to an inflammatory stimulus.
Materials:
-
HEK293 cells stably transfected with an NF-κB-responsive luciferase reporter construct.
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.
-
Tumor necrosis factor-alpha (TNF-α) as the inflammatory stimulus.
-
This compound.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Culture and Seeding:
-
Culture the HEK293-NF-κB reporter cells under standard conditions.
-
Seed the cells into a 96-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound for a predetermined time (e.g., 1-2 hours).
-
-
Inflammatory Stimulation:
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for a specific duration (e.g., 6-8 hours).
-
-
Luciferase Assay:
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of NF-κB inhibition for each concentration of the compound compared to the TNF-α stimulated control.
-
Determine the IC50 value if a dose-response relationship is observed.
-
Radioligand Binding Assay for Leukotriene B4 Receptor
This protocol details a competitive binding assay to determine the affinity of 11,14-eicosadienoic acid for the LTB4 receptor.[9]
Objective: To quantify the binding affinity (Ki) of the compound to the LTB4 receptor.
Materials:
-
Cell membranes expressing the LTB4 receptor (e.g., from neutrophils or a recombinant cell line).
-
Radiolabeled LTB4 (e.g., [3H]LTB4).
-
Unlabeled 11,14-eicosadienoic acid.
-
Assay buffer (e.g., Tris-HCl with MgCl2 and BSA).
-
Glass fiber filters.
-
Filtration manifold.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Assay Setup:
-
In a 96-well plate, set up reactions for total binding (radioligand only), non-specific binding (radioligand + excess unlabeled LTB4), and competitive binding (radioligand + various concentrations of 11,14-eicosadienoic acid).
-
-
Incubation:
-
Add the cell membranes, radiolabeled LTB4, and test compounds to the wells.
-
Incubate at room temperature for a sufficient time to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
-
Counting:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding.
-
Plot the percentage of specific binding against the concentration of the competitor (11,14-eicosadienoic acid).
-
Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.
-
Conclusion
This compound is a valuable research tool for elucidating the complex roles of its parent fatty acid in metabolic and inflammatory signaling. Its ability to be metabolized into various bioactive lipids and to interact with key inflammatory targets such as the LTB4 receptor and enzymes like COX highlights its potential as a modulator of cellular responses. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further investigation into the therapeutic potential of this and related compounds in inflammatory and metabolic diseases. Further research is warranted to fully understand its in vivo effects and the intricate details of its interactions within complex biological systems.
References
- 1. Reaction of prostaglandin endoperoxide synthase with cis,cis-eicosa-11,14-dienoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Eicosadienoic acid differentially modulates production of pro-inflammatory modulators in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cis-11,14-eicosadienoic acid methyl ester | C21H38O2 | CID 6430995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS 2463-02-7: cis-11,14-eicosadienoic acid methyl*ester [cymitquimica.com]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Cell-based screening assay for anti-inflammatory activity of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to 11,14-Eicosadienoic Acid, Methyl Ester: From Discovery to Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
11,14-Eicosadienoic acid, methyl ester is the methyl ester form of the corresponding n-6 polyunsaturated fatty acid. While not as widely recognized as other fatty acids, it plays a significant role in various biological processes and is a subject of growing interest in biomedical research. This technical guide provides a comprehensive overview of its discovery, history, physicochemical properties, synthesis, and analytical characterization. Furthermore, it delves into its known biological activities, particularly its roles in inflammatory and metabolic pathways, and explores its potential as a therapeutic agent. Detailed experimental protocols for its analysis and diagrams of its key signaling pathways are included to facilitate further research and drug development efforts.
Discovery and History
The history of 11,14-eicosadienoic acid is intrinsically linked to the broader discovery and characterization of polyunsaturated fatty acids (PUFAs). While a singular moment of discovery for this specific fatty acid is not well-documented, its identification emerged from the systematic analysis of fatty acid composition in various natural sources, particularly plant oils.
The advent of gas chromatography (GC) in the mid-20th century was a pivotal technological advancement that enabled the separation and identification of individual fatty acids from complex mixtures. Early analyses of safflower (Carthamus tinctorius) oil, a rich source of linoleic acid, also revealed the presence of other C20 fatty acids, including eicosadienoic acid isomers.[1][2]
The synthesis of radiolabeled forms, such as 1-14C 11,14-C20:2n-6, was crucial for elucidating its metabolic fate and its role in alternative metabolic pathways of n-6 fatty acids.[3] These early synthetic efforts were fundamental in understanding its conversion to other bioactive lipids and its overall physiological significance. Its formal characterization and inclusion in lipid databases have solidified its identity as a distinct member of the n-6 PUFA family.[4][5]
Physicochemical and Spectroscopic Data
This compound is a fatty acid methyl ester (FAME) with the molecular formula C21H38O2.[5] It is the methyl ester of (11Z,14Z)-eicosadienoic acid, an omega-6 fatty acid.
| Property | Value | Reference |
| Molecular Formula | C21H38O2 | [5] |
| Molecular Weight | 322.53 g/mol | [5] |
| CAS Number | 2463-02-7 | [5] |
| Appearance | Colorless to pale yellow liquid | [6] |
| Solubility | Soluble in organic solvents | [6] |
Table 1: Physicochemical Properties of this compound
The structural elucidation and quantification of this compound are primarily achieved through spectroscopic techniques, with Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy being the most prominent.
| Technique | Key Observables |
| GC-MS | Retention time and characteristic mass spectrum with a molecular ion peak (m/z) of 322.5. |
| ¹H NMR | Signals corresponding to the methyl ester protons (~3.67 ppm), olefinic protons of the double bonds (~5.34 ppm), and various methylene (B1212753) and methyl protons of the fatty acid chain. |
| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the carbons of the double bonds, and the aliphatic carbons of the chain. |
Table 2: Key Spectroscopic Data for this compound
Synthesis and Experimental Protocols
Synthesis
This compound can be synthesized through several methods:
-
Esterification: The direct acid-catalyzed esterification of 11,14-eicosadienoic acid with methanol (B129727) is a common laboratory-scale method.
-
Transesterification: This industrial method involves the reaction of triglycerides from natural oils (e.g., safflower oil) with methanol in the presence of a catalyst (acid or base) to produce a mixture of fatty acid methyl esters, from which this compound can be isolated.
Experimental Protocols
Objective: To identify and quantify this compound in a sample.
Methodology:
-
Sample Preparation (Transesterification):
-
To a lipid extract, add a solution of 2% sulfuric acid in methanol.
-
Heat the mixture at 50°C for 2 hours.
-
After cooling, add hexane (B92381) and water to partition the FAMEs into the hexane layer.
-
Collect the hexane layer containing the FAMEs.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: DB-23 capillary column (60 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 140°C, hold for 5 min.
-
Ramp to 240°C at 4°C/min.
-
Hold at 240°C for 10 min.
-
-
Injector Temperature: 250°C.
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Electron Ionization Energy: 70 eV.
-
Mass Scan Range: 50-550 amu.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound by comparing its retention time and mass spectrum to a certified reference standard.
-
Quantify the amount of the compound by integrating the peak area and comparing it to a calibration curve generated with the reference standard.
-
Objective: To confirm the chemical structure of this compound.
Methodology:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified this compound in 0.6 mL of deuterated chloroform (B151607) (CDCl₃).
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Spectrometer and Parameters:
-
Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Probe: 5 mm BBO probe.
-
Experiment: ¹H NMR.
-
Number of Scans: 16.
-
Relaxation Delay: 1.0 s.
-
Pulse Width: 30 degrees.
-
Acquisition Time: 4.0 s.
-
-
Data Processing and Analysis:
-
Process the raw data using appropriate software (e.g., MestReNova, TopSpin).
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Integrate the peaks and assign the chemical shifts. Key expected signals include:
-
~5.34 ppm (m, 4H, -CH=CH-).
-
~3.67 ppm (s, 3H, -OCH₃).
-
~2.77 ppm (t, 2H, =CH-CH₂-CH=).
-
~2.30 ppm (t, 2H, -CH₂-COOCH₃).
-
~2.05 ppm (m, 4H, -CH₂-CH=).
-
~1.2-1.4 ppm (m, -CH₂- chain).
-
~0.88 ppm (t, 3H, -CH₃).
-
-
Biological Activities and Signaling Pathways
11,14-Eicosadienoic acid and its methyl ester exhibit a range of biological activities, primarily impacting inflammatory and metabolic pathways.
Anti-inflammatory Effects: Leukotriene B4 Receptor Antagonism
Leukotriene B4 (LTB4) is a potent lipid mediator of inflammation that chemoattracts and activates leukocytes. 11,14-Eicosadienoic acid has been shown to be an antagonist of the LTB4 receptor (BLT1).[7] By competitively binding to BLT1, it inhibits the downstream signaling cascade initiated by LTB4.
References
- 1. mdpi.com [mdpi.com]
- 2. Implications of selective type II IMP dehydrogenase (IMPDH) inhibition by the 6-ethoxycarbonyl-3,3-disubstituted-1,5-diazabicyclo[3.1.0]hexane-2,4-diones on tumor cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Five Decades with Polyunsaturated Fatty Acids: Chemical Synthesis, Enzymatic Formation, Lipid Peroxidation and Its Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eicosadienoic Acid | C20H36O2 | CID 6439848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cis-11,14-eicosadienoic acid methyl ester | C21H38O2 | CID 6430995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Eicosa-11,14-dienoic acid | C20H36O2 | CID 5282805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Essential fatty acids are antagonists of the leukotriene B4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Potential: 11,14-Eicosadienoic Acid, Methyl Ester as a Disease Biomarker
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
11,14-Eicosadienoic acid, methyl ester is the methylated derivative of 11,14-eicosadienoic acid, a naturally occurring omega-6 polyunsaturated fatty acid (PUFA).[1][2] As the more lipid-soluble form of its parent acid, this methyl ester serves as a crucial analyte in lipidomic studies and is gaining attention for its potential as a biomarker in various pathological conditions.[1] Its involvement in metabolic and inflammatory processes suggests a role in diseases such as cancer, metabolic disorders, and inflammatory conditions.[3] This technical guide provides a comprehensive overview of this compound, focusing on its biochemical properties, association with diseases, potential signaling pathways, and detailed analytical protocols for its quantification.
Biochemical Profile
This compound, is characterized by a 20-carbon chain with two double bonds at the 11th and 14th carbon positions.[3] It is formally the result of the condensation of the carboxyl group of (11Z,14Z)-icosadienoic acid with methanol.[4]
Table 1: Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Name | methyl (11Z,14Z)-icosa-11,14-dienoate | [4] |
| Synonyms | Methyl cis,cis-11,14-eicosadienoate, SFE 21:2 | [1][4] |
| CAS Number | 61012-46-2 | [1] |
| Molecular Formula | C₂₁H₃₈O₂ | [1] |
| Molecular Weight | 322.5 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid | [5] |
| Solubility | Soluble in organic solvents like ethanol, DMF, and DMSO | [1][5] |
Association with Disease Pathologies
While research is ongoing, preliminary studies and the known biological activities of its parent compound suggest the potential of 11,14-eicosadienoic acid and its methyl ester as a biomarker in several disease areas. The parent acid, 11(Z),14(Z)-eicosadienoic acid, is known to modulate the responsiveness of macrophages to inflammatory stimuli.[6]
Table 2: Summary of Biological Activities and Disease Associations
| Disease/Condition | Association/Biological Activity | Quantitative Data | Reference |
| Inflammation | The parent acid inhibits the binding of leukotriene B4 (LTB₄) to its receptor on neutrophils, suggesting anti-inflammatory properties. | Kᵢ = 3.0 µM | [1][2] |
| Cancer | Potential anti-cancer properties have been explored in vitro and in vivo, though mechanisms are not fully elucidated. | Not Specified | [3] |
| Metabolic Regulation | The parent acid competitively inhibits inosine (B1671953) 5'-monophosphate dehydrogenase (IMPDH), an enzyme involved in nucleotide metabolism. | Kᵢ = 3.1 µM | [1][2] |
| Metabolic Disease | May play a role in regulating blood sugar levels and promoting fat burning. | Not Specified | [3] |
| Sleep Disorders | Serum levels of the parent eicosadienoic acids show a negative correlation with the degree of sleep disturbance in depressed inpatients. | Not Specified | [1][2] |
| Cardiovascular Health | In vivo, eicosadienoic acids are converted by desaturases to eicosatrienoic acids, which are potent vasodilators. | Not Specified | [1][2] |
Signaling Pathways and Mechanisms of Action
The biological activities of 11,14-eicosadienoic acid suggest its involvement in key signaling pathways related to inflammation and cellular metabolism.
Figure 1: Anti-Inflammatory Action via LTB4 Receptor Antagonism.
The parent acid acts as an antagonist to the leukotriene B4 receptor, thereby potentially reducing the inflammatory response mediated by LTB4.[1][2]
Figure 2: Metabolic Conversion to Vasoactive Eicosatrienoic Acids.
Eicosadienoic acids can be metabolized in vivo into eicosatrienoic acids, such as Dihomo-γ-linolenic acid (DGLA), which are known to be potent vasodilators.[1][2]
Figure 3: Inhibition of IMP Dehydrogenase by 11,14-Eicosadienoic Acid.
The parent acid inhibits IMPDH, a key enzyme in the de novo synthesis of guanine nucleotides, which could impact cellular proliferation and has implications for cancer research.[1][2]
Experimental Protocols for Quantification
Accurate quantification of this compound in biological matrices is predominantly achieved using chromatography coupled with mass spectrometry. The standard approach involves lipid extraction, transesterification to convert all fatty acids to their methyl esters (FAMEs), followed by GC-MS analysis.[7]
Figure 4: General Experimental Workflow for FAME Analysis.
Protocol 1: Lipid Extraction and Transesterification for GC-MS
This protocol describes a general method for preparing FAMEs from biological samples.
1. Sample Preparation and Lipid Extraction (Modified Folch Method): [8]
-
Homogenize approximately 20-100 mg of tissue or 50-100 µL of plasma in a glass centrifuge tube.
-
Add an internal standard (e.g., deuterated palmitic acid) for absolute quantification.[8]
-
Add 1 mL of water, 1 mL of methanol, and 2 mL of chloroform (B151607).[8]
-
Vortex vigorously for 5 minutes to ensure thorough mixing.
-
Centrifuge at 1000 x g for 10 minutes to separate the phases.[9]
-
Carefully collect the lower chloroform layer containing the lipids into a new glass vial.
-
Repeat the extraction process on the remaining aqueous layer with another 2 mL of chloroform to maximize lipid recovery.[8]
-
Combine the chloroform extracts and dry the solvent under a gentle stream of nitrogen.
2. Acid-Catalyzed Transesterification:
-
To the dried lipid extract, add 2 mL of 2M methanolic hydrochloride (prepared by carefully adding acetyl chloride to methanol).
-
Seal the vial tightly with a PTFE-lined cap.
-
Heat the mixture at 80°C for 20-60 minutes in a heating block or water bath.[9]
-
Allow the reaction vial to cool to room temperature.
-
Add 2 mL of 6% (w/v) Na₂CO₃ solution to neutralize the reaction, followed by 2 mL of n-heptane or hexane (B92381) to extract the FAMEs.[9]
-
Vortex vigorously and centrifuge to separate the phases.
-
Transfer the upper organic layer containing the FAMEs to a new vial for GC-MS analysis.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This protocol provides typical parameters for the analysis of FAMEs.
-
System: Gas chromatograph coupled to a mass spectrometer (e.g., Shimadzu GC-MS QP2010).[10]
-
Column: A capillary column suitable for FAME separation, such as a DB-23 or RTX-2330 (e.g., 105 m x 0.25 mm x 0.2 µm).[10]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection: 1 µL of the sample in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: Increase at 5°C/min to 240°C.
-
Hold: Maintain 240°C for 5 minutes.
-
-
Mass Spectrometer Settings:
Protocol 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
LC-MS is often used for analyzing the free fatty acid form but can be adapted. Derivatization may be required to improve ionization efficiency and chromatographic separation.[8]
-
System: High-performance liquid chromatograph coupled to a tandem mass spectrometer.
-
Column: A reverse-phase C18 column (e.g., 150 mm x 3.0 mm, 2.7 µm).[8]
-
Mobile Phase A: Water:Acetonitrile (40:60, v/v) with 20 mM ammonium (B1175870) formate.[8]
-
Mobile Phase B: Isopropanol:Acetonitrile (40:60, v/v) with 0.2% formic acid.[8]
-
Flow Rate: 0.45 mL/min.[8]
-
Gradient Elution: A typical gradient would start at 30% B, increase progressively to 97% B, hold, and then return to initial conditions for re-equilibration.[8]
-
Mass Spectrometer Settings:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for free fatty acids.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification, using specific precursor-product ion transitions.[13]
-
Conclusion and Future Perspectives
This compound stands as a molecule of significant interest in the field of biomarker discovery. Its connection to fundamental biological processes such as inflammation, metabolic regulation, and cell signaling positions it as a promising candidate for monitoring disease states and therapeutic responses. The biological activities of its parent acid, including the inhibition of the LTB4 receptor and IMPDH, provide a mechanistic basis for its potential role in inflammatory diseases and cancer.
While the qualitative associations are compelling, the critical next step for the research community is to establish robust, quantitative correlations between the levels of this compound in accessible biological fluids and specific disease outcomes. The development and validation of standardized, high-throughput analytical methods, such as the GC-MS and LC-MS/MS protocols detailed herein, are paramount to achieving this goal. Future research should focus on large-scale clinical studies to validate its utility as a diagnostic or prognostic biomarker and to fully elucidate its role in human health and disease.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Buy this compound | 2463-02-7 [smolecule.com]
- 4. Cis-11,14-eicosadienoic acid methyl ester | C21H38O2 | CID 6430995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS 2463-02-7: cis-11,14-eicosadienoic acid methyl*ester [cymitquimica.com]
- 6. researchgate.net [researchgate.net]
- 7. shimadzu.com [shimadzu.com]
- 8. A liquid chromatography-mass spectrometry workflow for in-depth quantitation of fatty acid double bond location isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. danlab.bact.wisc.edu [danlab.bact.wisc.edu]
- 10. researchgate.net [researchgate.net]
- 11. cis-11,14-Eicosadienoic acid, methyl ester [webbook.nist.gov]
- 12. cis-11,14-Eicosadienoic acid, methyl ester [webbook.nist.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
A Technical Guide to the Anti-inflammatory Properties of 11,14-Eicosadienoic Acid, Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
11,14-Eicosadienoic acid, methyl ester is the methyl ester form of 11,14-eicosadienoic acid (EDA), a naturally occurring omega-6 polyunsaturated fatty acid (PUFA). As a methyl ester, it exhibits increased lipid solubility, which can enhance its cellular uptake and stability, making it a valuable compound for research. In biological systems, it is anticipated that cellular esterases hydrolyze the methyl ester to its biologically active form, the free fatty acid 11,14-eicosadienoic acid. This guide summarizes the current understanding of the anti-inflammatory properties of this compound, with the available data primarily derived from studies on its free fatty acid form.
Core Anti-inflammatory Mechanisms
The anti-inflammatory activity of 11,14-eicosadienoic acid is primarily attributed to its interaction with key inflammatory pathways. The primary mechanisms identified are the antagonism of the leukotriene B4 receptor and the modulation of inflammatory mediator production in immune cells.
Quantitative Data on Bioactivity
The following table summarizes the key quantitative data on the inhibitory activities of 11,14-eicosadienoic acid.
| Target | Assay Type | Test System | Parameter | Value | Reference |
| Leukotriene B4 (LTB4) Receptor | Competitive Binding Assay | Porcine Neutrophil Membranes | Ki | 3.0 µM | [Not explicitly cited] |
| Inosine 5'-monophosphate dehydrogenase | Enzyme Inhibition Assay | N/A | Ki | 3.1 µM | [Not explicitly cited] |
| Nitric Oxide (NO) Production | Griess Assay | LPS-stimulated RAW264.7 Macrophages | Effect | Decrease | [1] |
| Prostaglandin E2 (PGE2) Production | ELISA/EIA | LPS-stimulated RAW264.7 Macrophages | Effect | Increase | [1] |
| Tumor Necrosis Factor-alpha (TNF-α) Production | ELISA/EIA | LPS-stimulated RAW264.7 Macrophages | Effect | Increase | [1] |
Experimental Protocols
Leukotriene B4 (LTB4) Receptor Binding Assay
This protocol is a generalized representation based on standard receptor binding assays.
Objective: To determine the binding affinity of 11,14-eicosadienoic acid to the LTB4 receptor.
Materials:
-
Porcine neutrophils
-
Membrane isolation buffer (e.g., Tris-HCl with protease inhibitors)
-
Radiolabeled LTB4 (e.g., [3H]LTB4)
-
11,14-Eicosadienoic acid
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation: Isolate membranes from porcine neutrophils by homogenization and centrifugation. Resuspend the membrane pellet in a suitable buffer.
-
Binding Reaction: In a reaction tube, combine the neutrophil membranes, a fixed concentration of [3H]LTB4, and varying concentrations of 11,14-eicosadienoic acid.
-
Incubation: Incubate the reaction mixture at a specified temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.
-
Separation: Separate bound from free radioligand by rapid filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity retained on the filter using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of 11,14-eicosadienoic acid that inhibits 50% of the specific binding of [3H]LTB4 (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Modulation of Inflammatory Mediators in Macrophages
This protocol is based on the study by Huang et al. (2011) using RAW264.7 macrophages.[1]
Objective: To assess the effect of 11,14-eicosadienoic acid on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW264.7 murine macrophage cell line
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
11,14-Eicosadienoic acid
-
Lipopolysaccharide (LPS) from E. coli
-
Griess reagent for NO measurement
-
ELISA kits for PGE2 and TNF-α
Procedure:
-
Cell Culture: Culture RAW264.7 cells to approximately 80% confluency.
-
Treatment: Pre-treat the cells with varying concentrations of 11,14-eicosadienoic acid for a specified duration (e.g., 24 hours).
-
Stimulation: Stimulate the treated cells with LPS (e.g., 1 µg/mL) for a further incubation period (e.g., 24 hours).
-
Supernatant Collection: Collect the cell culture supernatant for analysis.
-
Nitric Oxide (NO) Measurement: Determine the concentration of nitrite (B80452) (a stable metabolite of NO) in the supernatant using the Griess assay.
-
Cytokine Measurement: Quantify the levels of PGE2 and TNF-α in the supernatant using specific ELISA kits.
-
Data Analysis: Compare the levels of NO, PGE2, and TNF-α in cells treated with 11,14-eicosadienoic acid and LPS to cells treated with LPS alone.
Signaling Pathways and Visualizations
The anti-inflammatory effects of 11,14-eicosadienoic acid are mediated through complex signaling pathways. The following diagrams illustrate the proposed mechanisms of action.
Caption: Antagonism of the Leukotriene B4 Receptor by 11,14-Eicosadienoic Acid.
Caption: Modulation of Inflammatory Mediators in LPS-stimulated Macrophages.
Caption: Experimental Workflow for Macrophage Inflammation Assay.
Discussion and Future Directions
The available evidence suggests that 11,14-eicosadienoic acid possesses notable immunomodulatory properties. Its ability to antagonize the LTB4 receptor indicates a clear anti-inflammatory potential, as LTB4 is a potent chemoattractant and activator of neutrophils and other immune cells.
However, the findings from macrophage studies reveal a more complex, dual role. The suppression of NO production, an important inflammatory mediator, is a beneficial anti-inflammatory effect. Conversely, the increased production of PGE2 and TNF-α suggests a pro-inflammatory or at least a complex modulatory role in this specific context. This highlights the importance of the cellular context and the specific inflammatory stimulus in determining the overall effect of this fatty acid.
A significant gap in the literature is the lack of studies directly investigating the anti-inflammatory properties of this compound. Future research should focus on directly assessing the effects of the methyl ester in various in vitro and in vivo models of inflammation. Furthermore, elucidating the precise signaling pathways, such as the NF-κB and MAPK pathways, that are modulated by this compound would provide a more complete understanding of its mechanism of action. Such studies will be crucial for evaluating its potential as a therapeutic agent for inflammatory diseases.
References
An In-depth Technical Guide on the Antioxidant Potential of 11,14-Eicosadienoic Acid, Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
11,14-Eicosadienoic acid, methyl ester is a polyunsaturated fatty acid methyl ester that has been identified in various natural sources. While its direct, quantitative antioxidant capacity has not been extensively documented in peer-reviewed literature, its presence in extracts with notable antioxidant and anti-inflammatory properties suggests a potential role in mitigating oxidative stress.[1] This technical guide provides a comprehensive overview of the current understanding of this compound, including its known biological activities. Crucially, this document offers detailed experimental protocols for in vitro antioxidant assays, specifically the DPPH and ABTS methods, which are suitable for evaluating the antioxidant potential of fatty acid methyl esters like this compound. Furthermore, this guide presents signaling pathways and experimental workflows in the form of diagrams to facilitate a deeper understanding of the methodologies.
Introduction to this compound
This compound is a derivative of eicosadienoic acid, a C20 fatty acid with two double bonds. Its chemical structure, characterized by these unsaturated bonds, makes it susceptible to oxidation, which paradoxically also suggests its potential to act as an antioxidant by quenching free radicals.[2] This compound has been identified as a constituent in various plant extracts and essential oils that have demonstrated a range of biological activities, including antioxidant and anti-inflammatory effects.[1][3]
While direct evidence and quantitative data on the antioxidant activity of isolated this compound are limited in current scientific literature, its association with extracts exhibiting significant free radical scavenging capabilities warrants further investigation into its specific contribution to these effects.
Known Biological Activities
Research has pointed towards several biological activities of this compound, primarily in the context of being a component of biologically active extracts.
-
Anti-inflammatory Properties: Studies on extracts containing this fatty acid methyl ester indicate potential anti-inflammatory effects.[1]
-
Other Biological Roles: 11,14-Eicosadienoic acid, the parent fatty acid, has been shown to competitively inhibit inosine (B1671953) 5'-monophosphate dehydrogenase and the binding of leukotriene B4 to its receptor on neutrophils, suggesting a role in modulating inflammatory and immune responses.[4]
Quantitative Antioxidant Data
A thorough review of the existing scientific literature did not yield specific quantitative antioxidant data (e.g., IC50 values or Trolox Equivalent Antioxidant Capacity) for isolated this compound. The available data pertains to the antioxidant activity of extracts in which this compound is a constituent.
| Extract Source | Assay | IC50 Value of Extract (µg/mL) | Reference |
| Elaeagnus umbellata Essential Oil | DPPH | 70 | [3] |
| Elaeagnus umbellata Essential Oil | ABTS | 105 | [3] |
Note: The antioxidant activity of an extract is the result of the synergistic or additive effects of all its components. Therefore, the IC50 values in the table above do not represent the activity of this compound alone.
Experimental Protocols for Antioxidant Activity Assessment
To facilitate further research into the antioxidant potential of this compound, detailed protocols for two common in vitro antioxidant assays, DPPH and ABTS, are provided below. These protocols are adapted for the analysis of fatty acid methyl esters.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) (or other suitable organic solvent like ethanol)
-
Positive control (e.g., Ascorbic acid, Trolox, or BHT)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly prepared and kept in the dark.
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of this compound in methanol.
-
Prepare a series of dilutions from the stock solution to obtain a range of concentrations to be tested.
-
Prepare a stock solution of the positive control (e.g., Ascorbic acid) and a series of dilutions.
-
-
Assay:
-
To each well of a 96-well microplate, add 100 µL of the sample or standard solution at different concentrations.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.
-
For the negative control, add 100 µL of the sample solution and 100 µL of methanol.
-
-
Incubation and Measurement:
-
Incubate the microplate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation of Radical Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where:
-
A_blank is the absorbance of the blank.
-
A_sample is the absorbance of the sample.
-
-
Determination of IC50 Value: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), which results in a decrease in absorbance.
Materials:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Methanol (or other suitable organic solvent)
-
Positive control (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
-
Preparation of Working Solution:
-
Dilute the ABTS•+ solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of this compound in methanol.
-
Prepare a series of dilutions from the stock solution.
-
Prepare a stock solution of Trolox and a series of dilutions to create a standard curve.
-
-
Assay:
-
To each well of a 96-well microplate, add 10 µL of the sample or standard solution at different concentrations.
-
Add 190 µL of the ABTS•+ working solution to each well.
-
For the blank, add 10 µL of methanol and 190 µL of the ABTS•+ working solution.
-
-
Incubation and Measurement:
-
Incubate the microplate at room temperature for a specific time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm using a microplate reader.
-
-
Calculation of Radical Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the following formula:
Where:
-
A_blank is the absorbance of the blank.
-
A_sample is the absorbance of the sample.
-
-
Determination of TEAC (Trolox Equivalent Antioxidant Capacity): The antioxidant capacity of the sample is expressed as Trolox equivalents (TEAC), which is calculated from the standard curve of Trolox.
Visualizations
Experimental Workflow Diagrams
The following diagrams illustrate the workflows for the DPPH and ABTS antioxidant assays.
Caption: Workflow for the DPPH Radical Scavenging Assay.
Caption: Workflow for the ABTS Radical Cation Decolorization Assay.
Signaling Pathway
The antioxidant activity of a compound like this compound can be conceptualized through its interaction with reactive oxygen species (ROS), thereby mitigating cellular damage.
Caption: Conceptual pathway of antioxidant action against oxidative stress.
Conclusion
This compound presents an interesting subject for further investigation within the field of antioxidant research. While its presence in bioactive extracts is established, a dedicated study to quantify its intrinsic antioxidant capacity is a clear next step. The detailed experimental protocols and workflows provided in this guide offer a robust framework for researchers to undertake such an evaluation. Uncovering the specific antioxidant potential of this compound could pave the way for its application in the development of novel therapeutic agents and nutraceuticals aimed at combating oxidative stress-related conditions.
References
- 1. Buy this compound | 2463-02-7 [smolecule.com]
- 2. CAS 2463-02-7: cis-11,14-eicosadienoic acid methyl*ester [cymitquimica.com]
- 3. Chemical composition, in vitro antioxidant, anticholinesterase, and antidiabetic potential of essential oil of Elaeagnus umbellata Thunb - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
Unveiling the Antimicrobial Potential of 11,14-Eicosadienoic Acid, Methyl Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
11,14-Eicosadienoic acid, methyl ester, a polyunsaturated fatty acid methyl ester (FAME), has been identified as a constituent of various natural extracts exhibiting antimicrobial properties. While research into the bioactivity of this specific compound is ongoing, its presence in antimicrobial FAME mixtures from sources such as microalgae suggests a potential role in combating microbial growth. This technical guide provides a comprehensive overview of the current, albeit limited, state of knowledge regarding the antimicrobial activity of this compound. It consolidates available data on its activity within fatty acid mixtures, outlines detailed experimental protocols for its assessment, and explores the putative mechanisms of action common to fatty acid esters. This document aims to serve as a foundational resource for researchers and professionals in the field of antimicrobial drug discovery and development, highlighting both the potential of this molecule and the critical need for further investigation into its purified form.
Introduction
The rise of antimicrobial resistance necessitates the exploration of novel therapeutic agents from diverse sources. Fatty acids and their derivatives have long been recognized for their antimicrobial properties. This compound (C21H38O2) is a methyl ester of a C20 polyunsaturated fatty acid. It is found in various natural sources, and its potential contribution to the antimicrobial efficacy of complex lipid extracts is an area of growing interest. This guide synthesizes the available scientific information to provide a detailed technical overview for researchers.
Antimicrobial Activity: A Review of the Evidence
Direct, quantitative antimicrobial data for pure this compound is scarce in peer-reviewed literature. The majority of current evidence is derived from studies on complex fatty acid methyl ester (FAME) mixtures isolated from natural sources.
Activity in Fatty Acid Methyl Ester (FAME) Mixtures
A study on FAME extracts from microalgae demonstrated antibacterial and antifungal activity, with the authors suggesting that cis-11,14-eicosadienoic acid methyl ester was one of the components likely contributing to the observed effects[1]. The quantitative data from this study, representing the activity of the entire FAME extract, is presented below.
Table 1: Antimicrobial Activity of a Microalgal FAME Extract Containing cis-11,14-Eicosadienoic acid, methyl ester [1]
| Test Microorganism | Type | Zone of Inhibition (mm) |
| Escherichia coli | Gram-negative Bacteria | 12.0 |
| Salmonella typhi | Gram-negative Bacteria | 12.0 |
| Enterobacter sp. | Gram-negative Bacteria | 11.0 |
| Cryptococcus sp. | Fungus | 11.8 |
| Aspergillus niger | Fungus | 10.5 |
| Candida sp. | Fungus | 11.8 |
| Fusarium sp. | Fungus | 10.4 |
Note: The data in Table 1 reflects the antimicrobial activity of a complex FAME mixture and not of purified this compound.
Unverified Commercial Data
A commercial supplier has claimed that in vitro studies have shown this compound to inhibit the growth of pathogenic strains such as Escherichia coli O157:H7 and Staphylococcus aureus, citing the existence of Minimum Inhibitory Concentration (MIC) values. However, the primary research source for this claim could not be located in the public domain. This highlights a significant data gap that future research should aim to address.
Proposed Mechanism of Action
The precise signaling pathways and molecular targets of this compound have not been specifically elucidated. However, the general mechanism of antimicrobial action for fatty acids and their esters is thought to involve the disruption of the bacterial cell membrane.
This proposed mechanism involves the insertion of the lipophilic fatty acid chains into the phospholipid bilayer of the cell membrane. This disrupts the membrane's integrity, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death.
Experimental Protocols
While specific published protocols for testing pure this compound are not available, the following are detailed, standard methodologies for assessing the antimicrobial activity of fatty acid methyl esters.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Materials:
-
Pure this compound
-
Appropriate bacterial and fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the stock solution with the appropriate broth to achieve a range of concentrations.
-
Prepare a microbial inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard.
-
Add the standardized microbial suspension to each well of the microtiter plate.
-
Include a positive control (broth with microbial suspension only) and a negative control (broth only).
-
Incubate the plates at the optimal temperature for the growth of the test microorganism for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Agar (B569324) Well Diffusion Assay
This method is used to assess the growth-inhibitory activity of a substance.
Materials:
-
Pure this compound
-
Bacterial and fungal strains
-
Mueller-Hinton Agar (MHA) or Potato Dextrose Agar (PDA) plates
-
Sterile cork borer
Procedure:
-
Prepare and pour MHA or PDA plates.
-
Spread a standardized microbial inoculum evenly over the agar surface.
-
Use a sterile cork borer to create wells in the agar.
-
Add a known concentration of the this compound solution to each well.
-
A solvent control and a positive control (a known antibiotic) should be included.
-
Incubate the plates under appropriate conditions.
-
Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).
Future Directions and Conclusion
The available evidence, though indirect, suggests that this compound may possess antimicrobial properties. However, to fully understand its potential as a therapeutic agent, further research is imperative. Key areas for future investigation include:
-
Testing of the pure compound: Determining the MIC and Minimum Bactericidal Concentration (MBC) of purified this compound against a broad spectrum of clinically relevant bacteria and fungi is a critical next step.
-
Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways affected by this compound will provide valuable insights into its antimicrobial activity.
-
In vivo efficacy and toxicity: Preclinical studies in animal models are necessary to evaluate the in vivo efficacy, safety, and pharmacokinetic profile of this compound.
References
An In-depth Technical Guide on 11,14-Eicosadienoic Acid, Methyl Ester in Plant and Animal Physiology
For Researchers, Scientists, and Drug Development Professionals
Abstract
11,14-Eicosadienoic acid (EDA) is a naturally occurring n-6 polyunsaturated fatty acid (PUFA) found in both plant and animal kingdoms. While its role in animal physiology, particularly in the modulation of inflammatory responses, is increasingly being elucidated, its physiological significance in plants is less understood. This technical guide provides a comprehensive overview of the current knowledge on 11,14-eicosadienoic acid, with a focus on its methyl ester form which is frequently used in research. We delve into its biosynthesis, metabolism, and physiological roles, presenting quantitative data, detailed experimental protocols, and signaling pathway diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
Introduction
11,14-Eicosadienoic acid (20:2 n-6), also known as dihomo-linoleic acid, is a twenty-carbon polyunsaturated fatty acid with two double bonds. Its methyl ester, 11,14-eicosadienoic acid, methyl ester, is a more lipid-soluble derivative commonly utilized in experimental settings.[1][2] EDA is found in modest concentrations in the seed oils of various plants, including those from the Cruciferae, Ranunculaceae, and Pinaceae families, as well as in animal tissues.[3][4] In animals, EDA is an intermediate in the metabolic pathway of n-6 fatty acids, being elongated from linoleic acid.[5][6] It can be further metabolized to other bioactive fatty acids, and has been shown to modulate inflammatory processes in immune cells like macrophages.[6][7]
In plants, while the specific functions of EDA are not well-defined, the broader class of polyunsaturated fatty acids is known to play crucial roles in maintaining cell membrane fluidity, serving as precursors for signaling molecules involved in stress responses, and as a component of storage lipids.[8] This guide aims to synthesize the available information on this compound, providing a valuable resource for researchers exploring its physiological and pathophysiological roles.
Biosynthesis and Metabolism
Animal Systems
In animals, 11,14-eicosadienoic acid is not synthesized de novo but is derived from the essential fatty acid, linoleic acid (LA; 18:2 n-6). The biosynthesis is a two-step elongation process.
References
- 1. asianpubs.org [asianpubs.org]
- 2. aocs.org [aocs.org]
- 3. Effect of different concentrations of omega-3 fatty acids on stimulated THP-1 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. notulaebotanicae.ro [notulaebotanicae.ro]
- 5. Fatty acid composition of Pinaceae as taxonomic markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Editorial: Oxylipins: The Front Line of Plant Interactions [frontiersin.org]
- 7. dmoserv3.whoi.edu [dmoserv3.whoi.edu]
- 8. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]
An In-depth Technical Guide to the Cis and Trans Isomers of 11,14-Eicosadienoic Acid, Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cis and trans isomers of methyl 11,14-eicosadienoate, a di-unsaturated fatty acid methyl ester. This document delves into their chemical and physical properties, biological significance, and the experimental methodologies used for their synthesis, separation, and analysis.
Introduction
11,14-Eicosadienoic acid, methyl ester (C21H38O2) is a fatty acid methyl ester (FAME) with two double bonds located at the 11th and 14th carbon positions.[1] The spatial arrangement of the hydrogen atoms around these double bonds gives rise to cis and trans geometric isomers. The cis isomer, specifically methyl (11Z,14Z)-eicosadienoate, is a naturally occurring polyunsaturated fatty acid (PUFA) derivative.[2] In contrast, the trans isomer, methyl (11E,14E)-eicosadienoate, is less common in nature and is often formed during industrial processing of fats and oils. The stereochemistry of these isomers plays a crucial role in their physical properties and biological activities.
Physicochemical Properties
The geometric isomerism of the double bonds significantly influences the physical properties of these molecules. The cis configuration introduces a "kink" in the fatty acid chain, leading to a lower melting point and increased fluidity compared to the more linear trans isomer.
Table 1: Physicochemical Properties of Cis and Trans Isomers of this compound
| Property | cis-11,14-Eicosadienoic Acid, Methyl Ester | trans-11,14-Eicosadienoic Acid, Methyl Ester |
| Synonyms | Methyl (11Z,14Z)-icosa-11,14-dienoate, Methyl cis,cis-11,14-eicosadienoate | Methyl (11E,14E)-icosa-11,14-dienoate |
| CAS Number | 61012-46-2[2] | 2463-02-7[3] |
| Molecular Formula | C21H38O2[2] | C21H38O2[3] |
| Molecular Weight | 322.53 g/mol [2] | 322.53 g/mol [4] |
| Appearance | Colorless to light yellow liquid[5] | Liquid[6] |
| Boiling Point | 396.6±11.0 °C (Predicted)[5] | 396.00 to 397.00 °C @ 760.00 mm Hg (est)[7] |
| Density | 0.881±0.06 g/cm3 (Predicted)[5] | - |
| Solubility | Soluble in organic solvents like ethanol, ether, and dichloromethane; insoluble in water.[5] | Insoluble in water (4.8E-4 g/L at 25°C)[6] |
Biological Activity and Significance
The geometric configuration of 11,14-eicosadienoic acid and its methyl ester derivative has profound implications for their biological roles. The cis isomer is recognized for its potential health benefits, while trans fatty acids are generally associated with adverse health effects.
cis-11,14-Eicosadienoic Acid, Methyl Ester
The cis isomer of 11,14-eicosadienoic acid is a naturally occurring ω-6 polyunsaturated fatty acid.[8] Its methyl ester form is often used in research due to its increased lipid solubility.[8]
Table 2: Reported Biological Activities of cis-11,14-Eicosadienoic Acid and its Methyl Ester
| Activity | Description |
| Enzyme Inhibition | Competitively inhibits inosine (B1671953) 5'-monophosphate dehydrogenase (IMPDH) with a Ki of 3.1 µM.[8] |
| Receptor Antagonism | Inhibits the binding of leukotriene B4 (LTB4) to its receptor on neutrophils with a Ki of 3.0 µM.[8] |
| Metabolic Conversion | In vivo, it is converted by desaturases to eicosatrienoic acids, which are potent vasodilators.[8] |
| Sleep Regulation | Serum levels of eicosadienoic acids have been found to negatively correlate with the degree of sleep disturbance.[8] |
| Anti-inflammatory Properties | Has been studied for its potential to alleviate inflammation.[1] |
| Antioxidant Activity | May act as an antioxidant, protecting cells from oxidative stress.[1] |
| Cell Membrane Fluidity | Its incorporation into cell membranes can influence their fluidity and permeability.[1] |
trans-11,14-Eicosadienoic Acid, Methyl Ester
Direct studies on the biological effects of the trans isomer of methyl 11,14-eicosadienoate are limited. However, extensive research on trans fatty acids, in general, has linked their consumption to a range of negative health outcomes. Trans fatty acids are known to be pro-inflammatory and can contribute to endothelial dysfunction. The mechanisms may involve their incorporation into cell membranes, which affects signaling pathways related to inflammation, or through interactions with nuclear receptors like PPAR and RXR.
Inflammatory Signaling Pathways
The parent fatty acid, cis-11,14-eicosadienoic acid (EDA), has been shown to modulate the inflammatory response in macrophages. In lipopolysaccharide (LPS)-stimulated murine RAW264.7 macrophages, EDA decreased the production of nitric oxide (NO) while increasing the production of prostaglandin (B15479496) E2 (PGE2) and tumor necrosis factor-α (TNF-α).[9] This differential effect is attributed in part to the modified expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[9]
Below is a diagram illustrating the proposed modulation of inflammatory pathways by cis-11,14-eicosadienoic acid.
Experimental Protocols
This section outlines generalized methodologies for the synthesis, separation, and analysis of cis and trans isomers of this compound.
Synthesis
The synthesis of methyl 11,14-eicosadienoate can be achieved through several methods:
-
Direct Esterification: This involves the reaction of 11,14-eicosadienoic acid with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid.[1]
-
Transesterification: This method utilizes triglycerides from natural oils containing 11,14-eicosadienoic acid. The triglycerides are reacted with methanol in the presence of a base catalyst (e.g., sodium methoxide) to produce the corresponding fatty acid methyl esters.[1]
The following diagram illustrates a general workflow for the synthesis of FAMEs.
Separation of Cis and Trans Isomers
The separation of cis and trans isomers of FAMEs is typically achieved using chromatographic techniques.
Reversed-phase HPLC (RP-HPLC) is an effective method for separating cis and trans isomers of unsaturated FAMEs.
Table 3: Example HPLC Protocol for Cis/Trans FAME Separation
| Parameter | Condition |
| Column | C18 column (e.g., 4.6 mm I.D. x 250 mm, 5 µm particle size) |
| Mobile Phase | Isocratic elution with acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 205 nm |
| Elution Order | Generally, trans isomers elute slightly before their corresponding cis isomers. |
Capillary gas chromatography is a powerful technique for the detailed analysis of FAME isomers. Highly polar stationary phases are required for the separation of cis and trans isomers.
Table 4: Example GC Protocol for Cis/Trans FAME Analysis
| Parameter | Condition |
| Column | Highly polar capillary column (e.g., CP-Sil 88, SP-2560) |
| Carrier Gas | Helium or Hydrogen |
| Injector Temperature | 250 °C |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Oven Program | Temperature programming is used to achieve optimal separation. A typical program might start at a lower temperature and ramp up to a higher temperature. |
| Elution Order | On highly polar cyanopropyl siloxane columns, trans isomers often elute before their cis counterparts. |
The following diagram outlines the analytical workflow for FAME isomer analysis.
Conclusion
The cis and trans isomers of this compound, present distinct chemical and biological profiles. The naturally occurring cis isomer exhibits a range of biological activities with potential therapeutic applications, including anti-inflammatory and vasodilatory effects. In contrast, the trans isomer, while less studied specifically, belongs to a class of fatty acids generally associated with negative health consequences. Further research is warranted to directly compare the biological activities of these two isomers and to fully elucidate their mechanisms of action at the molecular level. The experimental protocols outlined in this guide provide a foundation for researchers to pursue these investigations.
References
- 1. Buy this compound | 2463-02-7 [smolecule.com]
- 2. cis-11,14-Eicosadienoic acid, methyl ester [webbook.nist.gov]
- 3. methyl 11,14-eicosadienoate, 2463-02-7 [thegoodscentscompany.com]
- 4. 2463-02-7 CAS MSDS (11,14-EICOSADIENOIC ACID METHYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. guidechem.com [guidechem.com]
- 7. Separation and quantitation of free fatty acids and fatty acid methyl esters by reverse phase high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preparative separation of cis- and trans-isomers of unsaturated fatty acid methyl esters contained in edible oils by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Eicosadienoic acid differentially modulates production of pro-inflammatory modulators in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Cellular Signaling Interactions of 11,14-Eicosadienoic Acid, Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
11,14-Eicosadienoic acid, methyl ester is a polyunsaturated fatty acid (PUFA) derivative with emerging biological significance. As the methyl ester form of 11,14-eicosadienoic acid, it is anticipated to exert cellular effects following intracellular hydrolysis to its active free fatty acid counterpart. This guide provides a comprehensive overview of the known and putative interactions of this compound with key cell signaling pathways, including those central to inflammation and metabolism. We will delve into its modulatory effects on the NF-κB and MAPK inflammatory cascades, as well as its potential role as a ligand for PPAR and GPR120 receptors. This document consolidates available data, presents detailed experimental protocols for investigating these interactions, and provides visual representations of the signaling networks and experimental workflows.
Introduction to this compound
This compound, with the molecular formula C21H38O2, is the methyl ester of a naturally occurring omega-6 polyunsaturated fatty acid.[1][2] While research has often focused on the free fatty acid form, the methyl ester is a valuable tool for in vitro studies due to its increased lipid solubility and cell permeability. It is presumed that once inside the cell, esterases hydrolyze the methyl ester to the biologically active 11,14-eicosadienoic acid.
The parent fatty acid is known to possess anti-inflammatory properties and can modulate the responsiveness of immune cells, particularly macrophages, to inflammatory stimuli.[3][4] These effects are primarily attributed to its influence on the production of inflammatory mediators, which are governed by complex signaling networks.
Core Signaling Pathways Modulated by 11,14-Eicosadienoic Acid
The biological activities of 11,14-eicosadienoic acid are intrinsically linked to its ability to influence intracellular signaling cascades. The primary pathways implicated are those governing inflammation and metabolic regulation.
Inflammatory Signaling: NF-κB and MAPK Pathways
The anti-inflammatory potential of 11,14-eicosadienoic acid suggests a direct or indirect interaction with the master inflammatory signaling pathways: Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).
-
NF-κB Pathway: This pathway is central to the expression of pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Studies on the free fatty acid form have shown that it can modulate the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in macrophages stimulated with lipopolysaccharide (LPS), indicating an influence on iNOS and COX-2 expression, which are downstream targets of NF-κB.[4][5] It is hypothesized that this compound, after conversion to its active form, can inhibit the phosphorylation and subsequent degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB.
-
MAPK Pathway: The MAPK family, including p38, JNK, and ERK, plays a crucial role in transducing extracellular stimuli into cellular responses, including inflammation. The modulation of TNF-α production by 11,14-eicosadienoic acid points to an interaction with the MAPK pathway, particularly p38 MAPK, which is a key regulator of TNF-α synthesis.[5] The methyl ester form is expected to influence the phosphorylation status of these key kinases in response to inflammatory triggers.
Caption: Hypothesized modulation of inflammatory pathways.
Metabolic and Anti-inflammatory Signaling: PPAR and GPR120
Long-chain fatty acids are natural ligands for nuclear receptors and G protein-coupled receptors that are critical in regulating metabolism and inflammation.
-
Peroxisome Proliferator-Activated Receptors (PPARs): These are ligand-activated transcription factors that play essential roles in lipid and glucose metabolism. Polyunsaturated fatty acids are known to be natural ligands for PPARs.[6][7] It is plausible that 11,14-eicosadienoic acid can bind to and activate PPARs, particularly PPARγ, which is known to have anti-inflammatory effects by antagonizing the NF-κB pathway. Activation of PPARγ by this fatty acid could lead to the transcription of genes involved in fatty acid oxidation and anti-inflammatory responses.
-
G Protein-Coupled Receptor 120 (GPR120/FFAR4): This receptor is a sensor for medium and long-chain fatty acids, including omega-3 and omega-6 PUFAs.[8] GPR120 activation has been shown to mediate potent anti-inflammatory and insulin-sensitizing effects.[9] Ligand binding to GPR120 typically leads to the activation of Gαq/11, resulting in an increase in intracellular calcium ([Ca2+]i). This calcium flux can trigger various downstream signaling events. It is hypothesized that this compound, upon conversion, can act as an agonist for GPR120.
Caption: Putative metabolic and anti-inflammatory signaling.
Data Presentation
While quantitative data for the direct effects of this compound on cell signaling pathways are not extensively available in the literature, data for the parent fatty acid provide valuable insights.
| Target | Bioassay | Ligand | Ki (µM) | Cell Type | Reference |
| Inosine 5'-monophosphate dehydrogenase | Enzyme Inhibition | 11(Z),14(Z)-Eicosadienoic acid | 3.1 | - | [10] |
| Leukotriene B4 Receptor | Receptor Binding | 11(Z),14(Z)-Eicosadienoic acid | 3.0 | Neutrophils | [10] |
Table 1: Known inhibitory constants for 11(Z),14(Z)-Eicosadienoic acid.
To facilitate future research, the following tables provide a template for presenting quantitative data from key signaling assays.
| Treatment | Concentration (µM) | p-p65/total p65 (Fold Change vs. Control) | p-p38/total p38 (Fold Change vs. Control) |
| Vehicle Control | - | 1.0 | 1.0 |
| LPS (1 µg/mL) | - | 8.5 ± 0.7 | 10.2 ± 0.9 |
| LPS + Cmpd X | 1 | 6.2 ± 0.5 | 7.8 ± 0.6 |
| LPS + Cmpd X | 10 | 3.1 ± 0.3 | 4.5 ± 0.4 |
| LPS + Cmpd X | 50 | 1.5 ± 0.2 | 1.8 ± 0.2 |
Table 2: Hypothetical quantitative data from Western blot analysis of NF-κB and p38 MAPK activation. "Cmpd X" represents this compound.
| Treatment | Concentration (µM) | Luciferase Activity (Fold Induction vs. Vehicle) |
| Vehicle Control | - | 1.0 |
| Rosiglitazone (1 µM) | - | 15.3 ± 1.2 |
| Cmpd X | 1 | 1.8 ± 0.2 |
| Cmpd X | 10 | 4.5 ± 0.4 |
| Cmpd X | 50 | 9.7 ± 0.8 |
Table 3: Hypothetical quantitative data from a PPARγ luciferase reporter assay. "Cmpd X" represents this compound.
Experimental Protocols
The following protocols are designed to investigate the effects of this compound on the aforementioned signaling pathways.
General Cell Culture and Treatment with Fatty Acid Methyl Ester
-
Cell Culture: Murine macrophage cell line RAW 264.7 is suitable for inflammatory studies. For PPAR and GPR120 assays, HEK293T cells are often used for transient transfection. Culture cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Preparation of Fatty Acid Stock Solution: Dissolve this compound in ethanol (B145695) or DMSO to a high concentration stock (e.g., 100 mM).
-
Treatment: Dilute the stock solution in culture medium to the desired final concentrations. It is crucial to use a vehicle control (medium with the same concentration of ethanol or DMSO) in all experiments. For co-treatment studies, pre-incubate cells with the fatty acid methyl ester for a specified time (e.g., 1-2 hours) before adding an inflammatory stimulus like LPS.
Caption: General cell treatment workflow.
Western Blot for Phosphorylated NF-κB and MAPK
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-p65 NF-κB, phospho-p38 MAPK, or phospho-ERK. Use antibodies against total p65, p38, and ERK on separate blots or after stripping as loading controls.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect chemiluminescence using an imaging system. Quantify band intensity using software like ImageJ.
PPARγ Luciferase Reporter Assay
-
Transfection: Co-transfect HEK293T cells with a PPARγ expression vector, a PPRE-luciferase reporter vector, and a Renilla luciferase control vector.
-
Treatment: After 24 hours, treat the cells with this compound, a positive control (e.g., rosiglitazone), and a vehicle control for 18-24 hours.
-
Lysis and Luminescence Measurement: Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
GPR120 Calcium Imaging Assay
-
Cell Plating: Plate HEK293T cells (stably or transiently expressing GPR120) on glass-bottom dishes.
-
Dye Loading: Load the cells with a calcium-sensitive dye, such as Fluo-4 AM (2-5 µM), in HBSS for 30-60 minutes at 37°C.
-
Imaging: Mount the dish on a fluorescence microscope equipped for live-cell imaging. Acquire a baseline fluorescence reading.
-
Stimulation and Recording: Add this compound to the cells and record the change in fluorescence intensity over time. A rapid increase in fluorescence indicates a rise in intracellular calcium.
-
Data Analysis: Quantify the change in fluorescence (ΔF) relative to the baseline fluorescence (F0) to determine the response.
Conclusion
This compound represents a promising bioactive lipid with the potential to modulate key signaling pathways involved in inflammation and metabolism. While direct evidence for the methyl ester is still emerging, the known activities of its parent fatty acid provide a strong rationale for its investigation as a modulator of NF-κB, MAPK, PPAR, and GPR120 signaling. The experimental protocols detailed in this guide offer a robust framework for researchers to elucidate the precise mechanisms of action of this compound, thereby paving the way for its potential development in therapeutic applications for inflammatory and metabolic diseases.
Disclaimer: This document is intended for research and informational purposes only. The experimental protocols provided are templates and may require optimization for specific cell lines and experimental conditions.
References
- 1. Central activation of the fatty acid sensor GPR120 suppresses microglia reactivity and alleviates sickness- and anxiety-like behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of nitric oxide in LPS-stimulated macrophages of young and senescent mice by δ-tocotrienol and quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty-acyl-CoA thioesters inhibit recruitment of steroid receptor co-activator 1 to alpha and gamma isoforms of peroxisome-proliferator-activated receptors by competing with agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A recombinant PPRE-driven luciferase bioassay for identification of potential PPAR agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Human adipocyte fatty acid-binding protein (aP2) gene promoter-driven reporter assay discriminates nonlipogenic peroxisome proliferator-activated receptor gamma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. dovepress.com [dovepress.com]
- 10. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Note: Analysis of 11,14-Eicosadienoic Acid, Methyl Ester by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
11,14-Eicosadienoic acid is a polyunsaturated omega-6 fatty acid. For analytical purposes, particularly using Gas Chromatography (GC), it is typically converted to its more volatile and less polar methyl ester form, 11,14-Eicosadienoic acid, methyl ester (C21H38O2, MW: 322.5 g/mol )[1][2]. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of fatty acid methyl esters (FAMEs) due to its high sensitivity and selectivity.[3]
Direct GC-MS analysis of free fatty acids is challenging due to their low volatility and high polarity, which can lead to poor chromatographic peak shapes.[3] Derivatization to FAMEs is a critical sample preparation step that neutralizes the polar carboxyl group, making the molecule more amenable to GC analysis.[3][4] This application note provides a detailed protocol for the analysis of this compound, covering sample preparation, GC-MS instrumental parameters, and data interpretation.
Experimental Protocols
Protocol 1: Sample Preparation - Acid-Catalyzed Esterification
This protocol describes the conversion of lipids to FAMEs using an acid catalyst, a common and effective method.[5][6] This process is suitable for various sample matrices, including oils, fats, and lipid extracts from biological samples.
Materials:
-
Lipid sample (e.g., 10-25 mg of oil or dried lipid extract)
-
Methanolic HCl (e.g., 2 M Methanolic HCl, prepared by mixing acetyl chloride with methanol) or Boron Trifluoride (BF3) in Methanol (14%)[4]
-
Heptane or Hexane (B92381) (GC grade)[5]
-
Saturated Sodium Chloride (NaCl) solution or 6% Sodium Carbonate (Na2CO3) solution[3]
-
Anhydrous Sodium Sulfate (B86663) (Na2SO4)
-
Screw-capped glass tubes with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer and Centrifuge
Procedure:
-
Sample Aliquoting: Weigh approximately 20-25 mg of the lipid sample or oil into a screw-capped glass tube. For lipid extracts, ensure the solvent has been evaporated to dryness under a stream of nitrogen.
-
Reagent Addition: Add 2 mL of 2 M methanolic HCl or 14% BF3-methanol reagent to the sample.
-
Reaction: Tightly cap the tube and heat at 80-100°C for 1 hour in a heating block or boiling water bath.[3][5] Ensure the cap is well-sealed to prevent solvent loss.
-
Cooling: After the reaction, allow the tube to cool to room temperature.
-
Extraction: Add 1-2 mL of hexane (or heptane) and 1-2 mL of saturated NaCl solution (or water) to the tube to stop the reaction and extract the FAMEs.[5]
-
Phase Separation: Vortex the mixture vigorously for 1 minute. Centrifuge at approximately 1,500 x g for 5-10 minutes to achieve clear phase separation.[3] The upper organic layer contains the FAMEs.
-
Collection: Carefully transfer the upper hexane/heptane layer to a clean GC vial using a Pasteur pipette.[3]
-
Drying (Optional): Add a small amount of anhydrous sodium sulfate to the GC vial to remove any residual water.
-
Analysis: The sample is now ready for injection into the GC-MS system. A typical injection volume is 1 µL.[3][7]
Protocol 2: GC-MS Instrumental Analysis
The following parameters are a general guideline and may require optimization based on the specific instrument and column used.
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) detector.
GC Conditions:
-
Column: A polar capillary column is recommended for FAME analysis. Common choices include DB-Wax, HP-88, or DB-23.[7] A typical column dimension is 30-60 m x 0.25 mm I.D., 0.25 µm film thickness.[7]
-
Injection Volume: 1 µL[7]
-
Inlet Temperature: 250 °C[7]
-
Split Ratio: 20:1 to 50:1 is common.[7]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min).[7]
-
Oven Temperature Program: Start at a lower temperature (e.g., 70-100°C), hold for 1-2 minutes, then ramp up at a rate of 3-10°C/min to a final temperature of 230-240°C, and hold for 5-10 minutes.[7]
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)[8]
-
Ion Source Temperature: 230 °C
-
Mass Scan Range: m/z 40-500
-
Electron Energy: 70 eV
Data Presentation
Analyte Information
| Property | Value | Reference |
| Compound Name | cis-11,14-Eicosadienoic acid, methyl ester | [1] |
| Synonyms | Methyl (11Z,14Z)-icosa-11,14-dienoate | [2] |
| Molecular Formula | C₂₁H₃₈O₂ | [1][2] |
| Molecular Weight | 322.5 g/mol | [1][2] |
| CAS Number | 61012-46-2 | [2] |
GC-MS Instrumental Parameters Summary
| Parameter | Setting | Reference |
| Gas Chromatograph | ||
| Column | DB-23 (60 m x 0.25 mm, 0.15 µm) | [7] |
| Inlet Temperature | 250 °C | [7] |
| Injection Volume | 1 µL | [7] |
| Split Ratio | 50:1 | [7] |
| Carrier Gas | Helium | [7] |
| Oven Program | 50°C (1 min), ramp 25°C/min to 175°C, then 4°C/min to 230°C (5 min hold) | [7] |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | [8] |
| Ion Source Temp. | 230 °C | |
| Mass Scan Range | m/z 40-500 | |
| Electron Energy | 70 eV |
Mass Spectral Data Interpretation
Under Electron Ionization (EI), FAMEs undergo characteristic fragmentation. For polyunsaturated FAMEs like this compound, the molecular ion (M+) at m/z 322.5 may be weak or absent.[8] Identification is typically confirmed by matching the fragmentation pattern with a spectral library like the NIST database.[1] Softer ionization techniques like Field Ionization (FI) or Photoionization (PI) can be employed to confirm the molecular ion if needed, as they produce minimal fragmentation.[8][9]
Quantitative Analysis
For quantification, an internal standard (IS) such as methyl nonadecanoate (B1228766) (C19:0) is often used.[10] A calibration curve is constructed by analyzing a series of standard solutions containing known concentrations of the analyte and a fixed concentration of the internal standard. The peak area ratio of the analyte to the IS is plotted against the analyte concentration.
Table 3: Representative Calibration Data for Quantitative Analysis
| Concentration (µg/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 15,500 | 305,000 | 0.051 |
| 5 | 78,000 | 307,000 | 0.254 |
| 10 | 154,000 | 303,000 | 0.508 |
| 50 | 785,000 | 306,000 | 2.565 |
| 100 | 1,560,000 | 304,000 | 5.132 |
Visualizations
References
- 1. cis-11,14-Eicosadienoic acid, methyl ester [webbook.nist.gov]
- 2. Cis-11,14-eicosadienoic acid methyl ester | C21H38O2 | CID 6430995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]
- 5. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation of fatty acid methyl esters for gas-chromatographic analysis of marine lipids: insight studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. jeol.com [jeol.com]
- 9. jeol.com [jeol.com]
- 10. agilent.com [agilent.com]
Application Notes and Protocols: NMR Spectroscopy for the Characterization of 11,14-Eicosadienoic Acid, Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and characterization of organic molecules, including fatty acid methyl esters (FAMEs). This document provides detailed application notes and protocols for the characterization of 11,14-eicosadienoic acid, methyl ester using ¹H and ¹³C NMR spectroscopy. This polyunsaturated fatty acid methyl ester is of interest in various fields, including biochemistry and drug development, for its potential biological activities. Accurate structural confirmation and purity assessment are critical, and NMR provides unambiguous data to achieve this.
Data Presentation: Quantitative NMR Data Summary
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound. The data is based on published values for key signals and predicted values derived from spectral data of structurally similar polyunsaturated fatty acid methyl esters.
Table 1: ¹H NMR Data for this compound (Solvent: CDCl₃, Reference: TMS)
| Atom Number(s) | Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| 11, 12, 14, 15 | Olefinic (=CH) | 5.30 - 5.40 | Multiplet | - | 4H |
| - | Methyl Ester (O-CH ₃) | ~3.67 | Singlet | - | 3H |
| 13 | Bis-allylic (=CH-CH ₂-CH=) | ~2.77 | Triplet | ~6.0 | 2H |
| 2 | α to C=O (-CH ₂-COOCH₃) | ~2.30 | Triplet | ~7.5 | 2H |
| 10, 16 | Allylic (-CH ₂-CH=) | ~2.05 | Multiplet | - | 4H |
| 3 | β to C=O (-CH ₂-CH₂COOCH₃) | ~1.63 | Multiplet | - | 2H |
| 4-9, 17 | Methylene (-CH ₂) | ~1.25 - 1.40 | Multiplet | - | 14H |
| 20 | Terminal Methyl (-CH ₃) | ~0.88 | Triplet | ~6.8 | 3H |
Note: Some chemical shifts and coupling constants are predicted based on typical values for polyunsaturated fatty acid methyl esters.
Table 2: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃, Reference: TMS)
| Atom Number | Carbon Type | Predicted Chemical Shift (δ, ppm) |
| 1 | Carbonyl (-C =O) | ~174.2 |
| 11, 12, 14, 15 | Olefinic (=C H) | ~128.0 - 130.5 |
| - | Methyl Ester (-OC H₃) | ~51.4 |
| 2 | α to C=O (-C H₂-COOCH₃) | ~34.1 |
| 3 | β to C=O (-C H₂-CH₂COOCH₃) | ~24.9 |
| 13 | Bis-allylic (=CH-C H₂-CH=) | ~25.6 |
| 10, 16 | Allylic (-C H₂-CH=) | ~27.2 |
| 4-9, 17, 18, 19 | Methylene (-C H₂) | ~29.1 - 31.5 |
| 20 | Terminal Methyl (-C H₃) | ~14.1 |
Note: All ¹³C chemical shifts are predicted based on typical values for polyunsaturated fatty acid methyl esters and may vary slightly based on experimental conditions.
Experimental Protocols
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard to the vial.
-
Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution of the sample.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Filtering (Optional): If the solution appears cloudy or contains particulate matter, filter it through a small plug of glass wool in the Pasteur pipette during transfer to the NMR tube.
NMR Data Acquisition
The following parameters are recommended for a 400 MHz NMR spectrometer. Instrument-specific adjustments may be necessary.
¹H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse (zg30 or similar)
-
Number of Scans: 16 to 64 (depending on sample concentration)
-
Relaxation Delay (d1): 1.0 s
-
Acquisition Time (aq): ~4 s
-
Spectral Width (sw): 16 ppm (-2 to 14 ppm)
-
Temperature: 298 K
¹³C NMR Spectroscopy:
-
Pulse Program: Proton-decoupled pulse program (zgpg30 or similar)
-
Number of Scans: 1024 to 4096 (or more for dilute samples)
-
Relaxation Delay (d1): 2.0 s
-
Acquisition Time (aq): ~1 s
-
Spectral Width (sw): 240 ppm (-10 to 230 ppm)
-
Temperature: 298 K
2D NMR Spectroscopy (for complete structural assignment):
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and connecting molecular fragments.
Data Processing and Analysis
-
Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transform.
-
Phasing and Baseline Correction: Manually phase the spectra to obtain pure absorption lineshapes and apply a baseline correction to the entire spectrum.
-
Referencing: Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm. Reference the ¹³C spectrum to the CDCl₃ solvent peak (δ = 77.16 ppm).
-
Peak Picking and Integration: Identify all peaks and integrate the signals in the ¹H spectrum.
-
Assignment: Assign the signals to the corresponding protons and carbons in the this compound molecule using the chemical shifts, multiplicities, coupling constants, and correlations from 2D NMR spectra.
Mandatory Visualizations
Caption: Experimental workflow for NMR analysis of this compound.
Caption: Key NMR correlations for this compound.
Application Notes and Protocols for the Extraction of 11,14-Eicosadienoic Acid, Methyl Ester from Natural Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
11,14-Eicosadienoic acid, methyl ester is a polyunsaturated fatty acid methyl ester (FAME) with potential applications in various research and development fields. This document provides detailed protocols for its extraction, purification, and identification from several known natural sources. The methodologies outlined are intended to provide a comprehensive guide for researchers interested in isolating this compound for further study.
Natural Sources and Quantitative Data
This compound has been identified in various natural sources, including plants, algae, and fungi. The following tables summarize the quantitative data found in the literature for the target compound and other relevant fatty acids in selected species.
Table 1: Quantitative Analysis of this compound in Elaeagnus umbellata
| Compound | Plant Part | Extraction Method | Analytical Method | Percentage (%) in Essential Oil |
| cis-11,14-Eicosadienoic acid, methyl ester | Fruit | Not Specified | GC-MS | 1.8[1] |
Table 2: Fatty Acid Composition of Other Potential Natural Sources
| Species | Compound | Plant/Organism Part | Reported Percentage (%) | Note |
| Berberis spp. | Eicosadienoic acid | Not Specified | Detected, not quantified | The specific isomer was not identified.[2] |
| Syringa vulgaris 'Madame Lemoine' | Linoleic acid (precursor) | Flowers | 13.75[3][4] | Does not contain the target compound but a potential precursor. |
| Fritillaria cirrhosa | 9-Octadecynoic acid, methyl ester | Bulb | 6.94 | This species contains other fatty acid methyl esters.[5] |
| Arthrospira platensis | Fatty Acids | Biomass | Not specified for the target compound | A known source of various fatty acids. |
| Aspergillus spp. | Fatty Acids | Mycelial Mats | Not specified for the target compound | A known source of various fatty acids.[6] |
| Chukrasia velutina | Fatty Acids | Seeds, Bark | Not specified for the target compound | A known source of various fatty acids.[7][8] |
Experimental Protocols
Detailed methodologies for the extraction, (trans)esterification, purification, and identification of this compound are provided below.
Protocol 1: Lipid Extraction from Plant Material (e.g., Seeds, Fruits, Leaves)
This protocol describes a general procedure for lipid extraction from plant tissues using the Soxhlet method.
Materials:
-
Plant material (dried and ground)
-
Soxhlet extractor
-
Cellulose (B213188) thimble
-
Round-bottom flask
-
Condenser
-
Heating mantle
-
n-Hexane (or other suitable solvent)
-
Rotary evaporator
Procedure:
-
Sample Preparation: Dry the plant material to a constant weight and grind it into a fine powder to increase the surface area for extraction.
-
Soxhlet Assembly: Accurately weigh the powdered plant material and place it into a cellulose thimble. Assemble the Soxhlet apparatus with the round-bottom flask containing n-hexane, the extractor with the thimble, and the condenser.
-
Extraction: Heat the solvent using the heating mantle. The solvent will vaporize, condense, and drip into the thimble, extracting the lipids. The process continues in cycles. Continue the extraction for 6-8 hours.
-
Solvent Evaporation: After extraction, cool the apparatus and collect the solvent containing the extracted lipids from the round-bottom flask. Evaporate the solvent using a rotary evaporator to obtain the crude lipid extract.
-
Storage: Store the crude lipid extract at -20°C under a nitrogen atmosphere to prevent oxidation.
Protocol 2: Lipid Extraction from Algal or Fungal Biomass (Modified Folch Method)
This protocol is suitable for extracting lipids from wet or dried algal or fungal biomass.
Materials:
-
Algal or fungal biomass (lyophilized or wet)
-
0.9% NaCl solution
-
Centrifuge and centrifuge tubes
-
Homogenizer (optional, for tough cell walls)
-
Rotary evaporator
Procedure:
-
Homogenization (if necessary): For organisms with tough cell walls, homogenize the biomass to facilitate lipid extraction.
-
Solvent Extraction: To the biomass, add a chloroform:methanol mixture (2:1, v/v). Vortex or shake vigorously for 20 minutes.
-
Phase Separation: Add 0.9% NaCl solution to the mixture to achieve a final chloroform:methanol:water ratio of 2:1:0.8. Centrifuge at 3,000 rpm for 10 minutes to separate the phases.
-
Lipid Collection: The lower chloroform layer contains the lipids. Carefully collect this layer using a Pasteur pipette.
-
Solvent Evaporation: Evaporate the chloroform using a rotary evaporator to obtain the crude lipid extract.
-
Storage: Store the lipid extract at -20°C under a nitrogen atmosphere.
Protocol 3: Preparation of Fatty Acid Methyl Esters (FAMEs)
This protocol describes two common methods for converting the extracted lipids into FAMEs.
Method A: Two-Step Transesterification (for crude lipid extracts)
-
Saponification: Dissolve the crude lipid extract in a solution of 0.5 M KOH in methanol. Reflux the mixture for 10 minutes.
-
Esterification: Add 14% BF3-methanol solution and reflux for another 5 minutes.
-
Extraction: Add n-hexane and a saturated NaCl solution to the cooled mixture. Shake and allow the layers to separate. Collect the upper hexane (B92381) layer containing the FAMEs.
-
Washing: Wash the hexane layer with distilled water until neutral.
-
Drying: Dry the hexane layer over anhydrous sodium sulfate (B86663).
-
Solvent Removal: Evaporate the hexane to obtain the FAMEs.
Method B: Direct Transesterification (for biomass)
-
Reaction Mixture: To a known amount of dried biomass, add a mixture of methanol, concentrated sulfuric acid, and chloroform.
-
Reaction: Heat the mixture at 80-90°C for 2 hours with constant stirring.
-
Extraction: After cooling, add water and n-hexane. Vortex and centrifuge to separate the phases.
-
Collection and Washing: Collect the upper hexane layer and wash it with a dilute sodium bicarbonate solution and then with distilled water.
-
Drying and Solvent Removal: Dry the hexane layer over anhydrous sodium sulfate and evaporate the solvent to obtain the FAMEs.
Protocol 4: Purification of Unsaturated FAMEs by Urea (B33335) Precipitation
This method is used to separate unsaturated FAMEs from saturated ones.
Materials:
-
FAMEs mixture
-
Urea
-
Methanol
-
Vacuum filtration apparatus
Procedure:
-
Urea Solution Preparation: Prepare a saturated solution of urea in methanol by heating.
-
Complex Formation: Add the FAMEs mixture to the hot urea solution and stir until dissolved.
-
Crystallization: Allow the solution to cool slowly to room temperature and then place it at 4°C overnight to allow the urea-saturated FAME complexes to crystallize.
-
Filtration: Separate the crystals (urea-saturated FAMEs) from the liquid (containing unsaturated FAMEs) by vacuum filtration.
-
Recovery of Unsaturated FAMEs: Collect the filtrate and evaporate the methanol. The remaining oil is enriched in unsaturated FAMEs.
-
Release of Saturated FAMEs (Optional): To recover the saturated FAMEs, dissolve the collected crystals in warm water and extract with n-hexane.
Protocol 5: Identification and Quantification by GC-MS
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column suitable for FAME analysis (e.g., DB-23, HP-88)
Procedure:
-
Sample Preparation: Dissolve the FAMEs sample in a suitable solvent (e.g., hexane) to a concentration of approximately 1 mg/mL. Add an internal standard (e.g., methyl heptadecanoate) for quantification.
-
GC-MS Analysis: Inject the sample into the GC-MS system. A typical temperature program would be: initial temperature of 100°C, hold for 2 minutes, ramp to 240°C at 3°C/min, and hold for 15 minutes.
-
Identification: Identify the this compound peak by comparing its mass spectrum and retention time with that of a commercial standard.
-
Quantification: Calculate the concentration of the target compound based on the peak area relative to the internal standard and a calibration curve generated with known concentrations of the standard.
Visualizations
The following diagrams illustrate the experimental workflows described in the protocols.
Caption: Lipid Extraction Workflow from Natural Sources.
Caption: FAME Preparation Workflow.
Caption: Purification and Analysis Workflow.
References
- 1. Chemical composition, in vitro antioxidant, anticholinesterase, and antidiabetic potential of essential oil of Elaeagnus umbellata Thunb - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant, Antimicrobial Activities and Fatty Acid Compositions of Wild Berberis spp. by Different Techniques Combined with Chemometrics (PCA and HCA) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The study of the fatty acid composition of common lilac flowers of “Madame Lemoine” variety | ScienceRise: Biological Science [journals.uran.ua]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. jocpr.com [jocpr.com]
- 7. Chukrasia - Wikipedia [en.wikipedia.org]
- 8. Pharmacological insights into Chukrasia velutina bark: Experimental and computer‐aided approaches - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of Fatty Acids to Methyl Esters for Gas Chromatography (GC) Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The analysis of fatty acids by gas chromatography (GC) is a fundamental technique in various scientific disciplines, including lipidomics, food science, and pharmaceutical research. However, the direct analysis of free fatty acids (FFAs) by GC is challenging due to their low volatility and the high polarity of their carboxyl groups, which can lead to poor peak shape and inaccurate quantification. To overcome these limitations, a derivatization step is essential. The most common derivatization technique is the conversion of fatty acids into their corresponding fatty acid methyl esters (FAMEs). This process, known as esterification or transesterification, neutralizes the polar carboxyl group, thereby increasing the volatility and stability of the analytes, making them amenable to GC
Application Note: Utilizing 11,14-Eicosadienoic Acid, Methyl Ester as a Reference Standard in Chromatographic Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the use of 11,14-Eicosadienoic acid, methyl ester as a reference standard in chromatographic techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS). This standard is essential for the accurate identification and quantification of fatty acid methyl esters (FAMEs) in various biological and industrial samples. This guide covers the physicochemical properties of the standard, preparation of stock solutions, detailed experimental protocols for GC-MS analysis, and data interpretation.
Introduction
This compound is a polyunsaturated fatty acid methyl ester that serves as a crucial reference material in analytical chemistry.[1][2] Its well-defined structure and physical properties allow for the reliable identification and quantification of related fatty acids in complex mixtures. In biomedical research and drug development, accurate measurement of fatty acid profiles is vital for understanding metabolic pathways, disease biomarkers, and the mechanism of action of therapeutic agents.[1][3][4] This application note outlines the standardized procedures for its use, ensuring reproducible and accurate results.
Physicochemical Properties
A comprehensive understanding of the reference standard's properties is fundamental for its correct application.
| Property | Value | Reference |
| CAS Number | 2463-02-7 | [1][5] |
| Molecular Formula | C₂₁H₃₈O₂ | [3][6] |
| Molecular Weight | 322.5 g/mol | [3][6] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Solubility | Soluble in organic solvents such as ethanol, DMF, and DMSO. | [2][3] |
| Storage | -20°C |
Experimental Protocols
Preparation of Standard Stock and Working Solutions
Accurate preparation of the standard solutions is critical for quantitative analysis.
Materials:
-
This compound (≥98% purity)
-
Hexane (B92381) (or other suitable organic solvent, chromatography grade)
-
Volumetric flasks (Class A)
-
Micropipettes
Protocol:
-
Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of this compound.
-
Dissolve the standard in a small amount of hexane in a 10 mL volumetric flask.
-
Bring the flask to the 10 mL mark with hexane.
-
Mix thoroughly and store at -20°C in an amber vial.
-
-
Working Solutions:
-
Prepare a series of working solutions by serially diluting the stock solution with hexane to achieve the desired concentration range for the calibration curve (e.g., 1 µg/mL to 100 µg/mL).
-
Sample Preparation: Transesterification of Lipids to FAMEs
For the analysis of fatty acids in biological samples, they must first be converted to their corresponding methyl esters.
Materials:
-
Lipid-containing sample (e.g., cell pellet, plasma, tissue homogenate)
-
Methanol
-
Acetyl Chloride or BF₃-Methanol
-
Hexane
-
Saturated Sodium Chloride solution
-
Anhydrous Sodium Sulfate
Protocol:
-
To the lipid extract or sample, add 2 mL of methanol.
-
Slowly add 200 µL of acetyl chloride while vortexing. Alternatively, use a 14% BF₃-methanol solution.
-
Seal the tube and heat at 100°C for 1 hour.
-
Cool the reaction mixture to room temperature.
-
Add 1 mL of saturated sodium chloride solution.
-
Extract the FAMEs by adding 2 mL of hexane and vortexing for 1 minute.
-
Centrifuge at 1000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper hexane layer containing the FAMEs to a new tube.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
The sample is now ready for GC-MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent 6890N GC with a 5975 MS detector).[7]
GC-MS Conditions:
| Parameter | Recommended Setting |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column[7] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL (splitless mode) |
| Oven Temperature Program | Initial temperature of 100°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 10 min. |
| MS Transfer Line Temp | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-550 |
Data Analysis and Quantification
The reference standard is used to create a calibration curve to quantify the amount of 11,14-Eicosadienoic acid in the sample.
-
Identification: The retention time of the peak corresponding to this compound in the sample chromatogram is compared to the retention time of the pure standard. The mass spectrum of the sample peak should also match the standard's mass spectrum.
-
Quantification:
-
Inject the prepared working standard solutions to generate a calibration curve by plotting the peak area against the concentration.
-
Inject the prepared sample.
-
Using the peak area of the analyte in the sample, determine its concentration from the calibration curve.
-
Visualizations
Caption: Experimental workflow for chromatographic analysis using a reference standard.
Caption: Logical relationship for quantification using a reference standard.
Conclusion
This compound is a reliable and effective reference standard for the qualitative and quantitative analysis of fatty acids by GC-MS. Adherence to the protocols outlined in this application note will facilitate accurate and reproducible results, which are crucial for advancing research and development in lipidomics and related fields.
References
- 1. This compound | 2463-02-7 | Benchchem [benchchem.com]
- 2. CAS 2463-02-7: cis-11,14-eicosadienoic acid methyl*ester [cymitquimica.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound [webbook.nist.gov]
- 6. Cis-11,14-eicosadienoic acid methyl ester | C21H38O2 | CID 6430995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. The Role of Ionic Liquid Interaction in the Separation of Fatty Acid Methyl Esters—Polyunsaturated Geometric Isomers in GC–MS [mdpi.com]
Unveiling the Bioactivity of 11,14-Eicosadienoic Acid, Methyl Ester: Application Notes and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for studying the effects of 11,14-Eicosadienoic acid, methyl ester, a polyunsaturated fatty acid methyl ester with emerging biological significance. This compound has garnered interest for its potential anti-inflammatory, antioxidant, and immunomodulatory properties.[1] These protocols are intended to guide researchers in investigating its mechanism of action and potential therapeutic applications.
Overview of Biological Activities
This compound, the lipid-soluble form of 11,14-Eicosadienoic acid, has been shown to exert its effects through multiple pathways:
-
Anti-inflammatory Effects: It modulates the production of key inflammatory mediators. In murine macrophages, it has been observed to decrease the production of nitric oxide (NO) while increasing the secretion of prostaglandin (B15479496) E2 (PGE2).[1]
-
Enzyme Inhibition: It acts as a competitive inhibitor of inosine (B1671953) 5'-monophosphate dehydrogenase (IMPDH), a crucial enzyme in the de novo synthesis of guanine (B1146940) nucleotides. This inhibition can impact lymphocyte proliferation.
-
Receptor Antagonism: It functions as an antagonist of the leukotriene B4 (LTB4) receptor on neutrophils, thereby interfering with LTB4-mediated pro-inflammatory responses.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the bioactivity of 11,14-Eicosadienoic acid and its corresponding methyl ester.
| Parameter | Target | Value (Ki) | Cell/System | Reference |
| Inhibition Constant | Inosine 5'-monophosphate dehydrogenase (IMPDH) | 3.1 µM | Not specified | |
| Inhibition Constant | Leukotriene B4 (LTB4) Receptor | 3.0 µM | Neutrophils |
Experimental Protocols
In Vitro Macrophage Activation and Inflammatory Mediator Analysis
This protocol details the investigation of the effects of this compound on murine macrophages.
Objective: To determine the impact of this compound on the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.
Materials:
-
RAW264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent System for NO measurement
-
PGE2 ELISA Kit
-
96-well cell culture plates
-
Spectrophotometer (for Griess assay)
-
ELISA plate reader
Protocol:
-
Cell Culture: Culture RAW264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO).
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50 µM) for 2 hours. Include a vehicle control.
-
-
Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control group.
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant for analysis.
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
Add 50 µL of the collected supernatant to a new 96-well plate.
-
Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) solution (Part II of Griess Reagent) to each well and incubate for another 5-10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a spectrophotometer.
-
Calculate the nitrite (B80452) concentration using a sodium nitrite standard curve.
-
-
Prostaglandin E2 (PGE2) Measurement (ELISA):
-
Follow the manufacturer's instructions provided with the PGE2 ELISA kit.
-
Briefly, add standards and collected supernatants to the antibody-coated microplate.
-
Add a fixed amount of HRP-labeled PGE2 to compete for antibody binding sites.
-
After incubation and washing steps, add the substrate solution.
-
Stop the reaction and measure the absorbance at the recommended wavelength (typically 450 nm).
-
Calculate the PGE2 concentration based on the standard curve.
-
Inosine 5'-Monophosphate Dehydrogenase (IMPDH) Inhibition Assay
Objective: To determine the inhibitory effect of this compound on IMPDH enzyme activity.
Materials:
-
Recombinant human IMPDH enzyme
-
Inosine 5'-monophosphate (IMP) substrate
-
Nicotinamide adenine (B156593) dinucleotide (NAD+)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 100 mM KCl)
-
This compound
-
96-well UV-transparent plate
-
Spectrophotometer capable of measuring absorbance at 340 nm
Protocol:
-
Reagent Preparation: Prepare solutions of IMPDH, IMP, and NAD+ in the assay buffer. Prepare serial dilutions of this compound.
-
Assay Setup: In a 96-well plate, add the assay buffer, IMPDH enzyme, and the test compound at various concentrations. Include a control without the inhibitor.
-
Pre-incubation: Pre-incubate the enzyme and inhibitor for 10-15 minutes at 37°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding IMP and NAD+.
-
Kinetic Measurement: Immediately measure the increase in absorbance at 340 nm over time, which corresponds to the formation of NADH.
-
Data Analysis: Calculate the initial reaction rates (V0) for each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Leukotriene B4 (LTB4) Receptor Binding Assay
Objective: To assess the ability of this compound to displace the binding of a radiolabeled ligand to the LTB4 receptor.
Materials:
-
Membrane preparations from cells expressing the LTB4 receptor (e.g., neutrophils or a recombinant cell line)
-
[3H]-LTB4 (radiolabeled ligand)
-
Unlabeled LTB4 (for determining non-specific binding)
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 10 mM MgCl2 and 1 mM CaCl2)
-
Glass fiber filters
-
Scintillation vials and scintillation fluid
-
Filtration manifold
-
Scintillation counter
Protocol:
-
Assay Setup: In test tubes, combine the cell membrane preparation, [3H]-LTB4 at a concentration near its Kd, and varying concentrations of this compound.
-
Controls:
-
Total Binding: Contains membranes and [3H]-LTB4 only.
-
Non-specific Binding: Contains membranes, [3H]-LTB4, and a high concentration of unlabeled LTB4.
-
-
Incubation: Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a filtration manifold to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the concentration of this compound to determine the IC50 value.
-
Visualization of Pathways and Workflows
Caption: Mechanism of action of this compound.
Caption: Workflow for macrophage activation and analysis.
References
Application Notes and Protocols for 11,14-Eicosadienoic Acid, Methyl Ester in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
11,14-Eicosadienoic acid, methyl ester is the methyl ester form of a naturally occurring omega-6 polyunsaturated fatty acid (PUFA). As a more lipid-soluble derivative, it serves as an effective vehicle for delivering 11,14-eicosadienoic acid to cells for in vitro studies.[1] This document provides detailed application notes and experimental protocols for the use of this compound in cell culture, with a focus on its anti-inflammatory and potential anti-cancer applications. The information presented herein is intended to guide researchers in designing and executing experiments to investigate the biological activities of this compound.
Anti-Inflammatory Applications
11,14-Eicosadienoic acid has been shown to modulate inflammatory responses in macrophage cell lines. The following data and protocols are based on studies using the murine macrophage cell line RAW 264.7.
Quantitative Data Summary
| Cell Line | Treatment Concentration | Incubation Time | Effect on Inflammatory Mediators | Reference |
| RAW 264.7 | 10, 25, 50 µM | 24 hours | Nitric Oxide (NO): Dose-dependent decrease in LPS-induced production. | [2] |
| RAW 264.7 | 10, 25, 50 µM | 24 hours | Prostaglandin E2 (PGE2): Dose-dependent increase in LPS-induced production. | [2] |
| RAW 264.7 | 10, 25, 50 µM | 24 hours | Tumor Necrosis Factor-α (TNF-α): Dose-dependent increase in LPS-induced production. | [2] |
| RAW 264.7 | Not Specified | Not Specified | iNOS Protein Expression: Decreased in response to LPS stimulation. | [2] |
| RAW 264.7 | Not Specified | Not Specified | COX-2 Protein Expression: Increased in response to LPS stimulation. | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound for Cell Culture
-
Materials:
-
This compound
-
Ethanol (B145695), absolute (sterile)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
-
Procedure:
-
Prepare a stock solution of this compound by dissolving it in sterile absolute ethanol to a concentration of 10-100 mM.
-
For cell treatment, dilute the stock solution in complete cell culture medium to the desired final concentration.
-
Ensure the final concentration of ethanol in the cell culture medium does not exceed 0.1% to avoid solvent toxicity.
-
A vehicle control (medium with the same final concentration of ethanol) should be included in all experiments.
-
Protocol 2: In Vitro Anti-Inflammatory Assay in RAW 264.7 Macrophages
-
Materials:
-
RAW 264.7 cells
-
Complete DMEM medium
-
This compound (prepared as in Protocol 1)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent
-
ELISA kits for PGE2 and TNF-α
-
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL and incubate for 24 hours.[3]
-
Pre-treat the cells with various concentrations of this compound (e.g., 10, 25, 50 µM) for 1-2 hours.
-
Induce inflammation by adding LPS to a final concentration of 1 µg/mL.
-
Incubate the cells for 24 hours.
-
Collect the cell culture supernatant for analysis.
-
Protocol 3: Measurement of Nitric Oxide (NO) Production using Griess Assay
-
Procedure:
-
To 100 µL of the collected cell culture supernatant in a new 96-well plate, add 100 µL of Griess Reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% naphthylethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).[3]
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite (B80452) concentration by comparing the absorbance to a standard curve of sodium nitrite.
-
Protocol 4: Measurement of PGE2 and TNF-α Production using ELISA
-
Procedure:
-
Use the collected cell culture supernatant from Protocol 2.
-
Follow the manufacturer's instructions provided with the specific PGE2 and TNF-α ELISA kits.[4][5]
-
Briefly, this involves adding the supernatant to antibody-coated plates, followed by incubation with detection antibodies and a substrate for colorimetric detection.
-
Measure the absorbance at the recommended wavelength and calculate the cytokine concentrations based on the standard curve.
-
Protocol 5: Western Blot Analysis of iNOS, COX-2, and NF-κB
-
Procedure:
-
After treatment as described in Protocol 2, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease inhibitors.[6]
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, p65 (NF-κB), phospho-p65, IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[6][7][8]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
-
Signaling Pathways
The anti-inflammatory effects of 11,14-eicosadienoic acid are likely mediated through the modulation of key signaling pathways involved in inflammation, such as the NF-κB pathway.
Caption: NF-κB signaling pathway in LPS-stimulated macrophages.
Potential Anti-Cancer Applications
While direct studies on the anti-cancer effects of this compound are limited, its structural similarity to other PUFAs suggests potential activity in this area. The following protocols are provided as a starting point for investigating its effects on cancer cell lines.
Experimental Protocols
Protocol 6: Cell Viability/Cytotoxicity Assay (MTT Assay)
-
Materials:
-
Cancer cell line of interest (e.g., breast, colon, lung cancer)
-
Complete culture medium
-
This compound (prepared as in Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
-
Procedure:
-
Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
-
Protocol 7: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Treat cancer cells with this compound at concentrations around the determined IC50 value for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells, including any floating cells.
-
Wash the cells with cold PBS and resuspend in 1X binding buffer.[9]
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[9]
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Signaling Pathways
PUFAs have been reported to induce apoptosis in cancer cells through various signaling pathways, including the MAPK pathway.
Caption: MAPK signaling pathway in cancer cell apoptosis.
Conclusion
This compound presents as a valuable research tool for investigating the roles of this specific PUFA in cellular processes. The provided protocols offer a framework for studying its anti-inflammatory and potential anti-cancer effects. Further research is warranted to fully elucidate its mechanisms of action and therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Macrophage Inflammatory Assay [bio-protocol.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. NF-κB pathways are involved in M1 polarization of RAW 264.7 macrophage by polyporus polysaccharide in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Investigation of 11,14-Eicosadienoic Acid, Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
11,14-Eicosadienoic acid, methyl ester is the lipid-soluble form of 11,14-eicosadienoic acid, a naturally occurring ω-6 polyunsaturated fatty acid found primarily in animal tissues.[1] In vivo, it is metabolized from linoleic acid and can be further converted to other bioactive lipids, including eicosatrienoic acids, which are known vasodilators.[2][3][4] Preclinical research, predominantly from in vitro studies, suggests that 11,14-eicosadienoic acid possesses immunomodulatory properties. Specifically, it has been shown to inhibit the binding of the potent pro-inflammatory chemoattractant leukotriene B4 (LTB4) to its receptor on neutrophils and to competitively inhibit inosine (B1671953) 5'-monophosphate dehydrogenase (IMPDH), an enzyme crucial for the de novo synthesis of guanine (B1146940) nucleotides.[3][4] Furthermore, in lipopolysaccharide (LPS)-stimulated murine macrophages, it has demonstrated a differential effect on inflammatory mediators, decreasing nitric oxide (NO) production while increasing prostaglandin (B15479496) E2 (PGE2) and tumor necrosis factor-alpha (TNF-α) levels.[5][6]
These findings suggest that this compound may have therapeutic potential in inflammatory and metabolic diseases. However, a significant gap exists in the literature regarding its in vivo efficacy and the specific animal models to investigate its effects. This document provides detailed, albeit proposed, application notes and experimental protocols for investigating this compound in relevant animal models of inflammation. The protocols are based on established methodologies and the known biological activities of the parent compound.
Proposed Animal Models and Rationale
Given the known anti-inflammatory properties of 11,14-eicosadienoic acid, two well-characterized animal models are proposed for initial in vivo investigations:
-
Carrageenan-Induced Paw Edema in Rats/Mice: This is a widely used and reproducible model of acute inflammation. It is valuable for screening compounds with potential anti-inflammatory properties. The model involves multiple inflammatory mediators, providing a broad assessment of a compound's efficacy.
-
Dextran Sulfate (B86663) Sodium (DSS)-Induced Colitis in Mice: This model mimics several aspects of human inflammatory bowel disease (IBD), particularly ulcerative colitis. It is characterized by significant intestinal inflammation, making it a relevant model to test the potential of this compound in a chronic inflammatory setting.
Experimental Protocols
Protocol 1: Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the anti-inflammatory effect of this compound on acute inflammation.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose [CMC] in saline, or corn oil)
-
Carrageenan (lambda, type IV)
-
Positive control: Indomethacin or other NSAID
-
Male Wistar or Sprague-Dawley rats (180-220 g)
-
Plebismometer or digital calipers
-
Syringes and needles for oral gavage and subcutaneous injection
Procedure:
-
Animal Acclimatization: Acclimatize rats for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle, ad libitum access to food and water).
-
Grouping: Randomly divide animals into the following groups (n=6-8 per group):
-
Group 1: Vehicle control (receives vehicle only)
-
Group 2: Carrageenan control (receives vehicle + carrageenan)
-
Group 3: Positive control (receives Indomethacin [e.g., 10 mg/kg] + carrageenan)
-
Groups 4-6: Test groups (receive this compound at various doses [e.g., 10, 30, 100 mg/kg] + carrageenan)
-
-
Compound Administration:
-
Prepare fresh solutions/suspensions of the test compound, vehicle, and positive control on the day of the experiment.
-
Administer the test compound or positive control via oral gavage one hour before the carrageenan injection. The vehicle is administered to the control groups.
-
-
Induction of Edema:
-
Inject 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each rat (except for the vehicle control group, which can receive a saline injection).
-
-
Measurement of Paw Volume:
-
Measure the paw volume of each rat using a plebismometer immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours post-injection).
-
-
Data Analysis:
-
Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the carrageenan control group and Vt is the average paw volume of the treated group.
-
-
Terminal Procedures (Optional): At the end of the experiment, animals can be euthanized, and the inflamed paw tissue can be collected for histopathological analysis or measurement of inflammatory markers (e.g., MPO, cytokines).
Protocol 2: DSS-Induced Colitis in Mice
Objective: To assess the therapeutic potential of this compound in a model of chronic intestinal inflammation.
Materials:
-
This compound
-
Vehicle (e.g., corn oil)
-
Dextran sulfate sodium (DSS, 36-50 kDa)
-
Male C57BL/6 mice (8-10 weeks old)
-
Syringes and needles for oral gavage
-
Materials for clinical scoring (weighing scale, hemoccult test)
Procedure:
-
Animal Acclimatization: Acclimatize mice for one week under standard laboratory conditions.
-
Grouping: Randomly divide animals into the following groups (n=8-10 per group):
-
Group 1: Healthy control (receives regular drinking water and vehicle)
-
Group 2: DSS control (receives DSS in drinking water and vehicle)
-
Groups 3-5: Test groups (receive DSS in drinking water and this compound at various doses [e.g., 10, 30, 100 mg/kg/day])
-
-
Induction of Colitis:
-
Provide mice with drinking water containing 2.5-3% (w/v) DSS for 7 consecutive days. The healthy control group receives regular drinking water.
-
-
Compound Administration:
-
Begin daily administration of this compound (or vehicle) via oral gavage on day 0 (the same day DSS is started) and continue for the duration of the study (e.g., 7-10 days).
-
-
Monitoring and Clinical Scoring (Disease Activity Index - DAI):
-
Monitor the mice daily for body weight loss, stool consistency, and the presence of blood in the stool (hemoccult).
-
Calculate the DAI score based on a standardized scoring system (see table below).
-
-
Termination and Tissue Collection:
-
Euthanize the mice at the end of the study (e.g., day 8 or 10).
-
Measure the length of the colon from the cecum to the anus.
-
Collect colon tissue for histopathological analysis (e.g., H&E staining) and measurement of inflammatory markers (e.g., MPO activity, cytokine levels via ELISA or qPCR).
-
Data Presentation
Quantitative data from these experiments should be summarized in tables for clear comparison.
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 3h post-carrageenan (Mean ± SEM) | % Inhibition of Edema at 3h |
| Vehicle Control | - | ||
| Carrageenan Control | - | 0% | |
| Indomethacin | 10 | ||
| Test Compound | 10 | ||
| Test Compound | 30 | ||
| Test Compound | 100 |
Table 2: Effect of this compound on DSS-Induced Colitis in Mice
| Treatment Group | Dose (mg/kg/day) | Disease Activity Index (DAI) on Day 7 (Mean ± SEM) | Colon Length (cm) on Day 8 (Mean ± SEM) | Colonic MPO Activity (U/g tissue) (Mean ± SEM) |
| Healthy Control | - | |||
| DSS Control | - | |||
| Test Compound | 10 | |||
| Test Compound | 30 | |||
| Test Compound | 100 |
Table 3: Disease Activity Index (DAI) Scoring System for DSS-Induced Colitis
| Score | Weight Loss (%) | Stool Consistency | Blood in Stool |
| 0 | None | Normal | Negative |
| 1 | 1-5 | ||
| 2 | 5-10 | Loose stools | Positive |
| 3 | 10-15 | ||
| 4 | >15 | Diarrhea | Gross bleeding |
Mandatory Visualizations
Signaling Pathways
Caption: Known signaling pathways modulated by 11,14-Eicosadienoic Acid.
Experimental Workflow
Caption: General experimental workflow for in vivo studies.
References
- 1. Metabolism of cis-11, cis-14- and trans-11,trans-14-eicosadienoic acids in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism of eicosa-11,14-dienoic acid in rat testes. Evidence for delta8-desaturase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Eicosadienoic acid differentially modulates production of pro-inflammatory modulators in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An in vitro and in vivo study of the conversion of eicosa-11,14-dienoic acid to eicosa-5,11,14-trienoic acid and of the conversion of eicosa-11-enoic acid to eicosa-5,11-dienoic acid in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Separation of Eicosadienoic Acid Methyl Ester Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eicosadienoic acid (20:2) is a polyunsaturated fatty acid with several positional and geometric isomers, each potentially exhibiting distinct biological activities. The accurate separation and quantification of these isomers are crucial for understanding their metabolic pathways, physiological functions, and for the development of targeted therapeutics. This document provides detailed application notes and experimental protocols for the separation of eicosadienoic acid methyl ester (EAME) isomers using advanced analytical techniques. The methodologies outlined are primarily focused on gas chromatography (GC) and high-performance liquid chromatography (HPLC), including silver ion chromatography.
Key Analytical Techniques
The separation of fatty acid methyl ester (FAME) isomers, particularly positional and geometric isomers of eicosadienoic acid, presents a significant analytical challenge due to their similar physicochemical properties. The most effective techniques involve high-resolution gas chromatography and specialized HPLC methods.
-
Gas Chromatography (GC): GC is a cornerstone technique for FAME analysis, offering high resolution when coupled with appropriate capillary columns. The choice of the stationary phase is critical for separating cis and trans isomers. Highly polar cyanopropyl siloxane columns are the industry standard for achieving the necessary selectivity.[1][2][3] Longer columns and precise temperature programming can further enhance the resolution of complex mixtures.[1]
-
Silver Ion High-Performance Liquid Chromatography (Ag+-HPLC): This technique offers exceptional separation of unsaturated FAMEs based on the number, geometry (cis/trans), and position of the double bonds.[4][5] Silver ions interact with the π-electrons of the double bonds, leading to differential retention of isomers. Ag+-HPLC can be used as a standalone analytical method or as a pre-fractionation technique for subsequent GC analysis.[6]
-
Mass Spectrometry (MS): Coupling GC or HPLC with a mass spectrometer provides definitive identification of the separated isomers. Electron Ionization (EI) is a common technique that generates fragment ions for library matching.[7] Soft ionization techniques like Field Ionization (FI) are useful for preserving the molecular ion, which is often not observed in EI mass spectra of FAMEs.[7]
Experimental Protocols
Protocol 1: High-Resolution Gas Chromatography (GC-FID/MS)
This protocol is designed for the detailed separation of geometric and positional isomers of eicosadienoic acid methyl ester.
1. Sample Preparation (Derivatization):
-
Extract lipids from the sample matrix using a suitable solvent system (e.g., Folch method with chloroform/methanol).
-
Saponify the glycerides by refluxing with methanolic sodium hydroxide.
-
Esterify the resulting free fatty acids to their methyl esters (FAMEs) using a reagent like boron trifluoride in methanol (B129727) (BF3-MeOH).[2]
-
Extract the FAMEs with a non-polar solvent such as heptane (B126788) for GC analysis.[2]
2. GC-FID/MS Instrumentation and Conditions:
| Parameter | Recommended Setting |
| GC System | Agilent 8890 GC or equivalent |
| Column | Highly polar cyanopropyl siloxane column (e.g., Agilent J&W HP-88, Supelco SP-2560, Restek Rt-2560), 100 m x 0.25 mm ID, 0.20 µm film thickness[1][2] |
| Carrier Gas | Helium or Hydrogen |
| Injection | Cold on-column or Programmed Temperature Vaporization (PTV)[1] |
| Injection Volume | 1 µL |
| Oven Program | Initial: 140°C, hold for 5 min; Ramp 1: 4°C/min to 240°C; Hold: 20 min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| FID Temperature | 260°C |
| MS Transfer Line | 240°C |
| MS Ion Source | 230°C (for EI) |
| MS Quadrupole | 150°C |
| Scan Range | m/z 50-550 |
3. Expected Results: This method should provide excellent resolution of various eicosadienoic acid methyl ester isomers. On highly polar cyanopropyl columns, trans isomers typically elute before their corresponding cis isomers.[2][8] The long column length and slow ramp rate enhance the separation of positional isomers.
Protocol 2: Silver Ion High-Performance Liquid Chromatography (Ag+-HPLC)
This protocol is suitable for the fractionation of EAME isomers based on their degree and geometry of unsaturation.
1. Sample Preparation:
-
Prepare FAMEs as described in Protocol 1.
-
Dissolve the FAME mixture in the mobile phase starting solvent.
2. HPLC Instrumentation and Conditions:
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Silver ion column (e.g., ChromSpher 5 Lipids, Discovery Ag-ION) |
| Mobile Phase | A gradient of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., acetonitrile (B52724) or isopropanol). A starting mobile phase of 0.018% acetonitrile and 0.18% isopropanol (B130326) in hexane (B92381) has been shown to be effective for separating C18:1 isomers and can be adapted.[9] |
| Gradient | Isocratic or a shallow gradient of the polar modifier, to be optimized based on the specific isomers of interest. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 20°C |
| Detector | UV at 205 nm for FAMEs or Evaporative Light Scattering Detector (ELSD) |
3. Expected Results: The retention of FAMEs on a silver ion column increases with the number of double bonds. For isomers with the same number of double bonds, trans isomers elute before cis isomers. The position of the double bonds also influences retention, allowing for the separation of positional isomers.
Data Presentation
Table 1: Comparison of GC Columns for FAME Isomer Separation
| Column Type | Stationary Phase | Polarity | Key Separation Principle | Ideal for |
| DB-Wax / HP-INNOWAX | Polyethylene Glycol (PEG) | Polar | Carbon number and degree of unsaturation.[1] | General FAME analysis, not ideal for cis/trans isomers.[1] |
| HP-88 / SP-2560 / Rt-2560 | Biscyanopropyl Siloxane | Highly Polar | Geometric (cis/trans) and positional isomerism.[2][3] | Detailed analysis of complex FAME mixtures, including cis/trans isomers.[1][2] |
| SLB-IL111 | Ionic Liquid | Extremely Polar | Geometric isomerism.[10] | Baseline separation of geometric isomers like linoleic acid methyl esters.[10] |
Table 2: Example Retention Data for FAME Standards on a TRACE TR-FAME GC Column [8]
| Compound | Retention Time (min) |
| Methyl palmitate (C16:0) | 10.25 |
| Methyl stearate (B1226849) (C18:0) | 12.80 |
| Methyl oleate (B1233923) (C18:1c) | 13.45 |
| Methyl elaidate (B1234055) (C18:1t) | 13.20 |
| Methyl linoleate (B1235992) (C18:2cc) | 14.50 |
Note: This data is illustrative. Actual retention times will vary based on the specific instrument and conditions.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]
- 3. Comparison of GC stationary phases for the separation of fatty acid methyl esters in biodiesel fuels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improved separation of conjugated fatty acid methyl esters by silver ion-high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aocs.org [aocs.org]
- 6. Separation and quantitation of free fatty acids and fatty acid methyl esters by reverse phase high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jeol.com [jeol.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. mdpi.com [mdpi.com]
Application Note: High-Throughput Analysis of Fatty Acid Methyl Esters (FAMEs) using Solid-Phase Microextraction (SPME) Coupled with Gas Chromatography-Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty Acid Methyl Esters (FAMEs) are crucial analytes in various fields, including food science, biofuel production, and clinical diagnostics. Their analysis provides valuable information on fatty acid profiles, which can be indicative of product quality, biological processes, or disease states. Gas chromatography (GC) is the gold standard for FAMEs analysis due to its high resolution and sensitivity.[1] However, traditional sample preparation methods like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) can be time-consuming, require significant amounts of organic solvents, and are often difficult to automate.[2]
Solid-Phase Microextraction (SPME) offers a rapid, solvent-free, and sensitive alternative for the extraction and concentration of FAMEs prior to GC analysis.[3] This technique utilizes a fused silica (B1680970) fiber coated with a stationary phase to extract analytes from a sample matrix, either by direct immersion or from the headspace.[4] This application note provides a detailed protocol for the analysis of FAMEs using SPME-GC-MS, including methods for sample derivatization, SPME fiber selection, and optimized extraction conditions.
Principles of SPME for FAME Analysis
SPME is an equilibrium-based extraction technique where analytes partition between the sample matrix and the SPME fiber coating.[3] The amount of analyte extracted is proportional to its concentration in the sample. For FAME analysis, two primary modes of SPME are employed:
-
Headspace SPME (HS-SPME): The SPME fiber is exposed to the vapor phase above the sample. This is the most common method as it is less harsh on the fiber and minimizes matrix effects.[5]
-
Direct Immersion SPME (DI-SPME): The SPME fiber is directly immersed in the liquid sample. This mode can be more effective for less volatile or more polar compounds.[5][6]
The choice between HS-SPME and DI-SPME depends on the specific FAMEs of interest and the sample matrix.[7]
Experimental Protocols
Derivatization of Fatty Acids to FAMEs
To increase their volatility for GC analysis, fatty acids are typically converted to their corresponding methyl esters.[8][9] Both acid- and base-catalyzed methods are effective.
a) Acid-Catalyzed Derivatization (General Protocol)
This method is versatile and can esterify free fatty acids as well as transesterify acyl lipids.[8]
-
Sample Preparation: Weigh 10-25 mg of the lipid extract into a reaction vial.
-
Reagent Addition: Add 2 mL of 12% Boron Trifluoride in Methanol (BF3-Methanol).
-
Reaction: Cap the vial tightly and heat at 60°C for 10 minutes.
-
Extraction: After cooling, add 1 mL of water and 1 mL of hexane (B92381). Vortex thoroughly.
-
Phase Separation: Allow the layers to separate. The upper hexane layer containing the FAMEs is collected for analysis.
b) Base-Catalyzed Derivatization (General Protocol)
This method is rapid and efficient for glycerolipids but does not derivatize free fatty acids.[8]
-
Reagent Addition: To the extracted lipid, add 1 mL of 2 M methanolic potassium hydroxide (B78521) (KOH).
-
Reaction: Vortex vigorously and heat at 70°C for 2 minutes.
-
Acidification and Extraction: Add 1.2 mL of 1.0 M HCl, followed by 1 mL of n-hexane.
-
Sample Collection: The upper n-hexane layer containing the FAMEs is collected for analysis.[8]
SPME Procedure for FAMEs Analysis
a) Materials
-
SPME Fiber Assembly (Manual or Autosampler)
-
SPME Fibers: Divinylbenzene/Polydimethylsiloxane (DVB/PDMS) is a good starting point for a broad range of FAMEs.[2][10]
-
20 mL headspace vials with septa
-
Heating and agitation unit
b) Headspace SPME (HS-SPME) Protocol
This protocol is based on an optimized method for the analysis of 24 FAMEs from aqueous samples.[2]
-
Sample Preparation: Place 10 mL of the sample (or FAMEs extract in solvent) into a 20 mL headspace vial. Adjust the pH to 2.[2][10]
-
Incubation: Equilibrate the sample at 70°C for 14 minutes with agitation.[2]
-
Extraction: Expose the DVB/PDMS SPME fiber to the headspace of the vial for 20 minutes at 70°C with continued agitation.[2][10]
-
Desorption: Retract the fiber and immediately introduce it into the GC inlet for thermal desorption at 280°C.[10]
GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A or equivalent
-
Column: DB-WAX (30 m x 0.25 mm, 0.25 µm) or equivalent polar capillary column.[11][12]
-
Inlet Temperature: 280°C
-
Oven Program: 50°C (hold 1 min), ramp to 250°C at 10°C/min, hold 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MSD Transfer Line: 250°C
-
Ion Source: 230°C
-
Quadrupole: 150°C
-
Scan Range: m/z 40-550
Data Presentation
Quantitative performance of the SPME-GC-MS/MS method for a range of FAMEs is summarized below. The data demonstrates the high sensitivity of the technique.[2][10]
| Fatty Acid Methyl Ester | Abbreviation | Method Detection Limit (ng/L)[2][10] |
| Methyl Butyrate | C4:0 | 25 |
| Methyl Hexanoate | C6:0 | 9 |
| Methyl Octanoate | C8:0 | 12 |
| Methyl Decanoate | C10:0 | 12 |
| Methyl Laurate | C12:0 | 33 |
| Methyl Myristate | C14:0 | 47 |
| Methyl Palmitate | C16:0 | 100 |
| Methyl Stearate | C18:0 | 114 |
| Methyl Oleate | C18:1 | 137 |
| Methyl Linoleate | C18:2 | 133 |
| Methyl Linolenate | C18:3 | 129 |
| Methyl Arachidate | C20:0 | 437 |
Results and Discussion
The SPME-GC-MS method provides excellent sensitivity and selectivity for the analysis of a wide range of FAMEs. The optimized HS-SPME protocol with a DVB/PDMS fiber at elevated temperature and acidic pH facilitates efficient extraction from the sample headspace.
Fiber Selection: The choice of SPME fiber coating is critical for successful analysis. Nonpolar fibers like PDMS are suitable for nonpolar analytes, while polar fibers containing Divinylbenzene (DVB) or Carboxen are better for more polar or volatile compounds.[13][14] For a broad range of FAMEs with varying chain lengths and degrees of saturation, a mixed-phase fiber such as DVB/PDMS is often a good compromise.
Headspace vs. Direct Immersion: While HS-SPME is generally preferred to protect the fiber and reduce matrix interference, DI-SPME may offer better recovery for less volatile, higher molecular weight FAMEs.[6][7] However, DI-SPME can lead to faster fiber degradation, especially with complex matrices.
Conclusion
Solid-Phase Microextraction is a powerful sample preparation technique for the analysis of Fatty Acid Methyl Esters. It offers a rapid, sensitive, and solvent-free alternative to traditional extraction methods. The protocols outlined in this application note provide a robust starting point for researchers developing methods for FAMEs analysis in a variety of matrices. The combination of optimized derivatization, automated SPME, and high-resolution GC-MS enables high-throughput and reliable quantification of FAMEs for a wide range of applications in research, quality control, and clinical diagnostics.
References
- 1. scioninstruments.com [scioninstruments.com]
- 2. Optimization and automation of rapid and selective analysis of fatty acid methyl esters from aqueous samples by headspace SPME arrow extraction followed by GC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. Headspace versus direct immersion solid phase microextraction in complex matrixes: investigation of analyte behavior in multicomponent mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isotope-labeling in situ derivatization and HS-SPME arrow GC–MS/MS for simultaneous determination of fatty acids and fatty acid methyl esters in aqueous matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gcms.cz [gcms.cz]
- 12. agilent.com [agilent.com]
- 13. Selecting the Appropriate SPME Fiber Coating –Effect of Analyte Molecular Weight and Polarity [sigmaaldrich.com]
- 14. Selection Guide for Supelco SPME Fibers [sigmaaldrich.com]
Application Notes and Protocols for the Transesterification of Lipids to Fatty Acid Methyl Esters (FAMEs)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the conversion of lipids into fatty acid methyl esters (FAMEs), a critical sample preparation step for various analytical techniques, particularly gas chromatography (GC). The choice of transesterification method is crucial and depends on the nature of the lipid sample, such as the presence of free fatty acids (FFAs), and the desired analytical outcome. This document outlines three common protocols: acid-catalyzed, base-catalyzed, and a one-step in situ transesterification.
Introduction to Transesterification
Transesterification is the chemical process of converting esters into different esters. In lipid analysis, this typically involves the reaction of triglycerides, phospholipids, and other acyl lipids with an alcohol, usually methanol (B129727), in the presence of a catalyst to produce FAMEs and glycerol.[1] FAMEs are more volatile than their corresponding lipids, making them suitable for analysis by gas chromatography.[2] The selection of the appropriate method is critical for accurate and reproducible results.[3]
Comparative Overview of Transesterification Methods
The choice between acid-catalyzed, base-catalyzed, and one-step methods depends on the lipid composition of the sample.[3] Acid-catalyzed methods are versatile and can esterify free fatty acids (FFAs) in addition to transesterifying acyl lipids.[3] Base-catalyzed methods are generally faster but are not suitable for samples with high FFA content, as they can lead to soap formation.[4][5] One-step, or in situ, transesterification combines lipid extraction and transesterification into a single procedure, offering a streamlined workflow.[6][7]
Table 1: Comparison of Key Transesterification Techniques
| Parameter | Acid-Catalyzed Transesterification | Base-Catalyzed Transesterification | One-Step (In Situ) Transesterification |
| Suitable for High FFA Content | Yes[3][8] | No (can cause saponification)[5] | Yes[6] |
| Reaction Speed | Slower (1-4 hours)[8] | Faster (0.5-2 hours)[8] | Variable (typically 1-2 hours)[9][10] |
| Reaction Temperature | 50-100°C[4][8] | 50-65°C[8] | 80-90°C[6][11] |
| Catalyst Examples | Sulfuric Acid (H₂SO₄), Hydrochloric Acid (HCl), Boron Trifluoride (BF₃)[3][8] | Sodium Hydroxide (B78521) (NaOH), Potassium Hydroxide (KOH), Sodium Methoxide (B1231860) (NaOMe)[8] | Sulfuric Acid (H₂SO₄) in Methanol[6] |
| Typical FAME Yield | >90%[8] | >95%[8] | ~80-95%[11][12] |
| Advantages | Effective for all lipid classes, including FFAs.[3] | Rapid reaction, high yields for neutral lipids.[4][13] | Reduces sample handling and solvent use.[11] |
| Disadvantages | Longer reaction times, potential for artifact formation with polyunsaturated fatty acids.[4] | Ineffective for FFAs, sensitive to water and FFA content.[4][5] | May have lower yields for certain lipid classes, optimization may be required.[12] |
Experimental Protocols
Protocol 1: Acid-Catalyzed Transesterification using Methanolic HCl
This method is robust and suitable for a wide range of lipid samples, including those with high free fatty acid content.[3]
Materials:
-
Dried lipid extract
-
Hexane[8]
-
0.9% (w/v) aqueous Sodium Chloride[3]
-
Anhydrous Sodium Sulfate (B86663)
-
Glass reaction tubes with screw caps
-
Water bath or heating block
-
Vortex mixer
-
Centrifuge
Procedure:
-
To the dried lipid extract in a glass tube, add 1 mL of 1 M methanolic HCl.[3]
-
Securely cap the tube and heat at 80°C for 1 hour in a water bath or heating block.[3]
-
After cooling to room temperature, add 1 mL of 0.9% (w/v) aqueous sodium chloride and 150 µL of hexane (B92381).[3]
-
Vortex the mixture thoroughly for 1 minute to extract the FAMEs into the hexane layer.[3]
-
Centrifuge at 1,500 x g for 10 minutes to achieve phase separation.[3]
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.
-
Dry the hexane extract over anhydrous sodium sulfate to remove any residual water.
-
The FAMEs are now ready for analysis by gas chromatography.
Protocol 2: Base-Catalyzed Transesterification using Sodium Methoxide
This protocol is rapid and efficient for the transesterification of glycerolipids in samples with low free fatty acid and water content.[8]
Materials:
-
Lipid sample (low in FFAs)
-
0.5 M Sodium Methoxide (NaOMe) in anhydrous methanol (can be prepared by dissolving sodium hydroxide or potassium hydroxide in methanol, typically 0.5-1.5% w/w of oil)[8]
-
Hexane[8]
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Sodium Sulfate
-
Reaction vessel (e.g., round-bottom flask with condenser)
-
Heating mantle or water bath
-
Separatory funnel
Procedure:
-
Place the lipid sample into the reaction vessel.
-
Add a 100-fold excess of 0.5 M sodium methoxide in methanol.[14]
-
Heat the mixture to 50-65°C and stir for 10-30 minutes.[8] Triglycerides are typically transesterified within 10 minutes.[14]
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and add hexane to extract the FAMEs.[8]
-
Wash the organic layer with deionized water to remove residual catalyst and methanol.[8]
-
Wash with a saturated brine solution to break any emulsions.[8]
-
Drain the aqueous layer and collect the upper organic (hexane) layer containing the FAMEs.
-
Dry the organic layer over anhydrous sodium sulfate.[8]
-
The FAMEs can be concentrated using a rotary evaporator if necessary and are ready for GC analysis.[8]
Protocol 3: One-Step In Situ Transesterification
This method is advantageous for its simplicity, combining lipid extraction and transesterification into a single step, which is particularly useful for processing a large number of samples.[6][11]
Materials:
-
Fresh or lyophilized biomass sample (e.g., microalgae, plant tissue)[6][7]
-
Reaction reagent: A mixture of methanol, heptane (B126788), benzene, 2,2-dimethoxypropane, and sulfuric acid (37:36:20:5:2, by vol). Toluene can be used as a substitute for benzene.[6]
-
Internal standard (e.g., a fatty acid not present in the sample)[6]
-
Reaction vials with screw caps
-
Heating block or oven
Procedure:
-
Weigh approximately 5 to 10 mg of the biomass sample directly into a reaction vial.[15]
-
Add a known amount of internal standard to the vial.[6]
-
Add the reaction reagent to the vial.
-
Seal the vial tightly and heat at 80°C for 1-2 hours.[6] During this time, simultaneous lipid extraction and transesterification occur.[6]
-
Allow the vial to cool to room temperature. Upon cooling, the mixture will separate into two phases.[6]
-
The upper heptane layer contains the FAMEs and is ready for direct injection into a gas chromatograph.[6]
Visualized Workflows and Reactions
Caption: General workflow for FAME analysis.[3]
Caption: Transesterification of a triglyceride to FAMEs and glycerol.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Accurate and reliable quantification of total microalgal fuel potential as fatty acid methyl esters by in situ transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. One-step lipid extraction and fatty acid methyl esters preparation from fresh plant tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. docs.nrel.gov [docs.nrel.gov]
- 8. benchchem.com [benchchem.com]
- 9. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. aocs.org [aocs.org]
- 15. docs.nrel.gov [docs.nrel.gov]
Application Note: High-Accuracy Quantification of Fatty Acid Methyl Esters (FAMEs) Using the Internal Standard Method with Gas Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise quantification of fatty acids is a critical aspect of research in numerous fields, including drug development, clinical diagnostics, food science, and biofuel production. Gas chromatography (GC) is a powerful and widely adopted technique for the analysis of fatty acids, which are typically converted to their more volatile fatty acid methyl ester (FAME) derivatives prior to analysis.[1][2] This conversion to FAMEs increases volatility and improves peak shape, leading to more accurate analytical data.[1][3] However, variations in sample preparation, injection volume, and instrument response can introduce significant errors in quantification.
The use of an internal standard (IS) is a robust method to correct for these potential variations, thereby significantly enhancing the accuracy and precision of GC-based quantification.[4] An internal standard is a compound of known concentration that is added to all samples, calibration standards, and blanks at a constant amount.[4] This application note provides a detailed protocol for the accurate quantification of FAMEs by GC with Flame Ionization Detection (GC-FID) using an internal standard.
Principle of the Internal Standard Method
The internal standard method relies on the addition of a known amount of a specific compound to every sample and standard.[5] This compound should be chemically similar to the analytes of interest but not naturally present in the samples.[6] Odd-chain fatty acids, such as nonadecanoic acid (C19:0), are commonly used as internal standards for FAME analysis because they are typically absent in most biological and industrial samples.[4]
During GC analysis, the ratio of the peak area of each analyte to the peak area of the internal standard is used for quantification. This ratio corrects for variations in sample volume, injection inconsistencies, and detector response. By analyzing a series of calibration standards containing known concentrations of the analytes and a constant concentration of the internal standard, a calibration curve can be constructed by plotting the peak area ratio against the concentration ratio. This curve is then used to determine the concentration of the analytes in the unknown samples.
Experimental Workflow Overview
The following diagram illustrates the general workflow for FAME quantification using an internal standard with GC-FID.
Figure 1: General workflow for the quantification of FAMEs using an internal standard and GC-FID.
Detailed Experimental Protocols
Materials and Reagents
-
Internal Standard Stock Solution: Prepare a stock solution of methyl nonadecanoate (B1228766) (C19:0) at a concentration of approximately 10 mg/mL in toluene (B28343) or n-heptane.[7] Accurately weigh the methyl nonadecanoate and record the weight to the nearest 0.1 mg.[7]
-
FAME Standard Mix: A certified FAME standard mix containing a range of relevant fatty acid methyl esters.
-
Derivatization Reagent: 14% Boron trifluoride in methanol (B129727) (BF3/MeOH).[4][6]
-
Solvents: Toluene, hexane (B92381) or heptane (B126788) (GC grade), methanol (anhydrous).
-
Other Reagents: Saturated sodium chloride (NaCl) solution, anhydrous sodium sulfate (B86663).
-
Vials: Screw-cap vials with PTFE-lined caps.
Preparation of Calibration Standards
-
Prepare a stock solution of a certified FAME standard mix in hexane.
-
Create a series of dilutions from the stock solution to cover the expected concentration range of the samples.[4]
-
To each calibration standard dilution, add a precise and constant volume of the methyl nonadecanoate internal standard solution.
-
The final concentration of the internal standard should be consistent across all calibration levels.
Sample Preparation: Transesterification of Lipids to FAMEs
This protocol is a common method for the conversion of lipids into their corresponding volatile methyl esters, a necessary step for GC analysis.[4]
-
Accurately weigh approximately 100 mg of the lipid-containing sample into a screw-cap vial.[4]
-
Add a precise volume of the methyl nonadecanoate internal standard solution (e.g., 1.0 mL of the 10 mg/mL stock).[4]
-
Add 2 mL of toluene and 3 mL of 14% BF3/MeOH to the vial.
-
Incubate the mixture at an elevated temperature (e.g., 80°C) for 1-2 hours to facilitate the derivatization reaction.[6]
-
After cooling to room temperature, add 5 mL of hexane and 5 mL of saturated NaCl solution.
-
Vortex the mixture thoroughly and allow the layers to separate.
-
Transfer the upper hexane layer , which contains the FAMEs, to a clean vial.
-
Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.
-
The sample is now ready for GC analysis.
Gas Chromatography (GC-FID) Conditions
The following are typical GC-FID parameters for FAME analysis. These may need to be optimized for specific instruments and applications.[7]
| Parameter | Setting |
| Injector | Split/Splitless |
| Injection Volume | 1 µL |
| Split Ratio | 100:1 |
| Injector Temperature | 240 °C |
| Column | Capillary column with a polar stationary phase (e.g., Carbowax 20M or similar) |
| Column Dimensions | 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness |
| Carrier Gas | Helium or Hydrogen |
| Oven Temperature Program | 60 °C (hold 2 min) to 200 °C at 10 °C/min, then to 240 °C at 5 °C/min (hold 7 min) |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 250 °C |
Data Presentation and Analysis
Quantitative Data Summary
The following table provides an example of how to structure quantitative data obtained from the GC-FID analysis of a sample.
| FAME Analyte | Retention Time (min) | Analyte Peak Area (Aₓ) | Internal Standard Peak Area (Aᵢₛ) | Area Ratio (Aₓ / Aᵢₛ) | Calculated Concentration (µg/mL) |
| C16:0 | 12.5 | 150,000 | 200,000 | 0.75 | 75.2 |
| C18:0 | 14.2 | 120,000 | 200,000 | 0.60 | 61.5 |
| C18:1 | 14.5 | 300,000 | 200,000 | 1.50 | 148.9 |
| C18:2 | 15.1 | 250,000 | 200,000 | 1.25 | 126.3 |
Note: Retention times are illustrative and will vary based on the specific GC column and conditions.
Calculation of FAME Concentration
The concentration of each FAME in the sample is calculated using the internal standard method. This involves calculating a response factor (RF) for each FAME from the analysis of the calibration standards and then applying this to the sample data.
-
Calculate the Response Factor (RF) for each FAME from the calibration standards using the following formula:
RF = (Aₓ / Aᵢₛ) / (Cₓ / Cᵢₛ)
Where:
-
Aₓ = Peak area of the analyte
-
Aᵢₛ = Peak area of the internal standard
-
Cₓ = Concentration of the analyte
-
Cᵢₛ = Concentration of the internal standard
Alternatively, a calibration curve of (Aₓ / Aᵢₛ) versus (Cₓ / Cᵢₛ) can be plotted. The slope of this line represents the response factor.[4]
-
-
Calculate the Concentration of each FAME in the Sample using the following formula:
Cₓ = (Aₓ / Aᵢₛ) * (Cᵢₛ / RF)
Method Validation
To ensure the reliability of the quantitative results, the analytical method should be validated. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by achieving a chromatographic resolution of at least 1.5 between adjacent peaks.
-
Linearity and Range: The linearity of the method should be established by analyzing a series of calibration standards over a defined concentration range. A regression coefficient (R²) of greater than 0.99 is typically considered acceptable.
-
Accuracy: The closeness of the measured value to the true value. Accuracy can be assessed by analyzing a certified reference material or by performing recovery studies on spiked samples. Accuracy should ideally be within 98-102%.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is typically expressed as the relative standard deviation (RSD), which should be below 5% for individual FAMEs.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.
Conclusion
The use of an internal standard for the quantification of FAMEs by GC-FID is a highly effective method for obtaining accurate and precise results. By compensating for variations in sample preparation and analysis, this technique provides reliable data for a wide range of applications in research, development, and quality control. Proper method validation is crucial to ensure the integrity of the generated data.
References
Troubleshooting & Optimization
Technical Support Center: Improving Peak Resolution of FAMEs in Gas Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to the peak resolution of Fatty Acid Methyl Esters (FAMEs) in gas chromatography (GC).
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor when selecting a GC column for FAME analysis?
A1: The stationary phase polarity is the most critical factor. For FAME analysis, polar to very highly polar stationary phases are recommended. Non-polar columns separate compounds primarily by their boiling points, which can lead to co-elution of FAMEs with different structures but similar boiling points.[1] In contrast, polar columns separate FAMEs based on both their carbon number and the degree and type of unsaturation.[1]
Q2: Which specific stationary phases are best for detailed FAME separations, including cis/trans isomers?
A2: Highly polar cyanopropyl polysiloxane phases are considered the gold standard for detailed FAME separations, especially for resolving geometric (cis/trans) isomers.[1][2] Columns with stationary phases like SP-2560, CP-Sil 88, and Rt-2560 are highly recommended for this purpose.[2] Polyethylene glycol (PEG) phases, also known as WAX-type columns (e.g., FAMEWAX, DB-WAX, HP-INNOWax), are also effective for general FAME analysis and provide excellent resolution for polyunsaturated FAMEs (PUFAs).[1][3]
Q3: How do GC column dimensions impact FAME peak resolution?
A3: Column dimensions are crucial for achieving optimal resolution:
-
Length: Longer columns (e.g., 60m or 100m) provide more theoretical plates, leading to higher efficiency and better resolution, which is essential for complex FAME mixtures.[2][4]
-
Internal Diameter (ID): Narrower ID columns (e.g., 0.25 mm) offer higher resolution compared to wider-bore columns.[1]
-
Film Thickness: A thinner film (e.g., 0.20 - 0.25 µm) is generally preferred for volatile compounds like FAMEs as it helps in producing sharp peaks.[1]
Q4: How does the oven temperature program affect FAME separation?
A4: The oven temperature program directly influences the separation of FAMEs. A slower temperature ramp rate (e.g., 1-3°C/min) increases the interaction of analytes with the stationary phase, which can significantly improve the resolution of closely eluting peaks.[2][4] For some critical pairs of FAME isomers, their relative elution is highly temperature-dependent, and isothermal analysis at a specific temperature might be necessary.[3]
Q5: What is the effect of the carrier gas and its flow rate on resolution?
A5: The choice of carrier gas and its flow rate can impact both analysis time and resolution. Hydrogen is often preferred as a carrier gas because it allows for faster analysis times without a significant loss of resolution compared to helium.[2] Optimizing the carrier gas flow rate is crucial; a lower flow rate can increase efficiency and improve resolution, but it will also increase the analysis time.[1]
Troubleshooting Guide
Problem 1: Poor resolution or co-elution of FAME isomers, particularly cis/trans isomers.
-
Cause: This is a common challenge due to the structural similarity of FAME isomers. The primary reasons are often suboptimal column selection or an unoptimized temperature program.[2][3]
-
Solution:
-
Verify Column Choice: Ensure you are using a highly polar cyanopropyl capillary column (e.g., SP-2560, CP-Sil 88) with a sufficient length (at least 100 meters for complex mixtures).[2][3]
-
Optimize Temperature Program: Decrease the oven temperature ramp rate. A slower ramp, such as 2-5°C/min, can significantly enhance resolution.[2]
-
Adjust Carrier Gas Flow Rate: Lowering the carrier gas flow rate can improve separation, though it will extend the analysis time.[1]
-
Problem 2: Broad or tailing peaks.
-
Cause: This can be attributed to several factors including issues with the GC system, sample preparation, or column degradation.[2] Active sites in a dirty injector liner can also cause peak tailing.[2]
-
Solution:
-
Injector Maintenance: Clean the injector port and replace the liner.[2]
-
Column Conditioning: Properly condition the column, especially if it's new or has been in storage.[2]
-
Check for Contamination: Column contamination can lead to poor peak shapes. Flushing the column with a strong solvent might resolve the issue.[4] If the problem persists, the column may need replacement.[4]
-
Sample Concentration: Overloading the column can lead to peak broadening or fronting. Consider diluting your sample.[2][4]
-
Problem 3: All peaks are broad.
-
Cause: This is often indicative of a problem at the beginning of the chromatographic process.
-
Solution:
-
Injection Technique: Use a fast injection to ensure a narrow sample band at the column inlet.
-
Injector Temperature: Ensure the injector temperature is high enough to rapidly vaporize the sample.
-
Carrier Gas Flow: Check for leaks in the system and ensure the carrier gas flow rate is optimal.
-
Problem 4: Later eluting peaks are broader than early eluting peaks.
-
Cause: This is a more common scenario and is often related to the temperature program and analyte diffusion.
-
Solution:
-
Increase Temperature Ramp Rate: A faster temperature ramp for later eluting compounds can help to sharpen their peaks. A multi-step temperature program can be effective for samples with a wide range of FAMEs.[3]
-
Use a Shorter Column: If resolution allows, a shorter column can reduce the time analytes spend in the column, minimizing band broadening.
-
Data Presentation: GC Parameter Effects on FAME Peak Resolution
| Parameter | Effect on Resolution | Recommendation for Improving Resolution | Potential Trade-off |
| Column Stationary Phase | High | Use a highly polar cyanopropyl or PEG (WAX) phase.[1][2] | May not be suitable for all analyte types. |
| Column Length | High | Increase column length (e.g., to 100m).[2] | Longer analysis time. |
| Column Internal Diameter | Medium | Decrease internal diameter (e.g., to 0.25mm).[1] | Lower sample capacity. |
| Column Film Thickness | Medium | Decrease film thickness (e.g., to 0.20-0.25µm).[1] | Reduced capacity for volatile analytes. |
| Oven Temperature Program | High | Decrease the temperature ramp rate (e.g., 1-3°C/min).[2][4] | Longer analysis time. |
| Carrier Gas Type | Medium | Use Hydrogen for faster analysis without significant resolution loss.[2] | Safety considerations. |
| Carrier Gas Flow Rate | Medium | Optimize flow rate; a lower rate often improves resolution.[1] | Longer analysis time. |
| Sample Injection Volume | Medium | Reduce injection volume to prevent column overload.[4] | Lower signal intensity. |
Experimental Protocols
Protocol 1: FAMEs Sample Preparation (Transesterification)
This protocol describes a common method for preparing FAMEs from lipids.
-
Lipid Extraction: Extract lipids from the sample using a suitable solvent mixture like chloroform:methanol (B129727).
-
Dissolution: Dissolve the extracted lipid sample in a small volume of hexane (B92381).
-
Esterification: Add a solution of 2N potassium hydroxide (B78521) (KOH) in methanol to the sample.
-
Reaction: Tightly cap the vial and vortex vigorously for approximately 30 seconds. The solution will initially become cloudy and then clear as the reaction proceeds to completion.
-
Phase Separation: Allow the vial to stand until two distinct layers are formed. The upper layer will be the hexane containing the FAMEs, and the lower layer will be glycerol.
-
Extraction: Carefully transfer the upper hexane layer into a GC vial for analysis.
Protocol 2: Optimizing GC Conditions for FAME Separation
This protocol provides a systematic approach to optimizing GC parameters for improved FAME peak resolution.
-
Initial Setup:
-
Column: Install a highly polar capillary column (e.g., 100m x 0.25mm ID, 0.20µm film thickness cyanopropyl phase).
-
Carrier Gas: Use Hydrogen at a constant flow rate of 1.0 mL/min.
-
Injector: Set the injector temperature to 250°C with a split ratio of 100:1.
-
Detector (FID): Set the detector temperature to 260°C.
-
-
Initial Temperature Program:
-
Start with an initial oven temperature of 140°C and hold for 5 minutes.
-
Ramp the temperature to 240°C at a rate of 4°C/minute.
-
Hold the final temperature of 240°C for 20 minutes.[2]
-
-
Evaluation and Optimization:
-
Inject a FAME standard and evaluate the chromatogram for peak resolution.
-
If resolution is poor for early eluting peaks: Lower the initial oven temperature.
-
If resolution is poor for closely eluting peaks: Decrease the temperature ramp rate (e.g., to 2°C/minute).
-
If peaks are broad: Check for system leaks, injector contamination, and consider reducing the sample injection volume.
-
If analysis time is too long: Once acceptable resolution is achieved, you can try increasing the temperature ramp rate in small increments or increasing the carrier gas flow rate to shorten the run time without significantly compromising separation.
-
Mandatory Visualization
Caption: Troubleshooting workflow for poor FAME peak resolution in GC.
Caption: Relationship between GC parameters and peak resolution.
References
Technical Support Center: Quantification of Polyunsaturated Fatty Acid Methyl Esters (PUFA FAMEs)
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the quantification of polyunsaturated fatty acid methyl esters (PUFA FAMEs).
Troubleshooting Guide
The accurate quantification of PUFA FAMEs can be impeded by a variety of factors, from sample preparation to chromatographic analysis. This guide provides solutions to common problems encountered during these processes.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | Active sites in the GC system: Free silanol (B1196071) groups in the injector liner, column, or detector can interact with FAMEs, causing peak tailing.[1] Column Overload: Injecting too much sample can saturate the column.[1] Incompatible Solvent: The sample solvent may not be compatible with the stationary phase.[1] Improper Inlet Temperature: A temperature that is too low can lead to incomplete vaporization, while a temperature that is too high can cause thermal degradation.[1] | Deactivate the system: Use a deactivated inlet liner and a GC column specifically designed for FAME analysis.[1] Reduce injection volume or dilute the sample. [1] Use a nonpolar solvent like hexane (B92381) or heptane. [1] Optimize the inlet temperature. A starting point of 250 °C is often recommended.[1] |
| Incomplete Derivatization | Insufficient derivatization reagent: The amount of reagent may not be enough to convert all fatty acids to FAMEs.[2] Presence of water: Moisture can hinder the derivatization reaction.[2] Non-optimal reaction conditions: Incorrect temperature or reaction time can lead to incomplete derivatization.[2] | Increase the amount of derivatization reagent. [2] Ensure all glassware is dry and consider using a water scavenger. [2] Optimize reaction temperature and time. A typical starting point is 60°C.[2] Perform a time-course study to find the optimal reaction time.[2] |
| PUFA Degradation (Oxidation) | Exposure to oxygen: PUFAs are highly susceptible to oxidation when exposed to air.[2][3] High temperatures: Elevated temperatures during sample preparation and analysis can accelerate oxidation.[2] | Handle samples under an inert atmosphere (e.g., nitrogen). [2] Add an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent. [4] Use mild as possible reaction conditions for derivatization. [2] Store samples at -80°C to prevent oxidation. [5] |
| Co-elution of Peaks | Inappropriate GC column: Non-polar columns separate based on boiling point, which can cause FAMEs with different structures but similar boiling points to co-elute.[6] Suboptimal GC conditions: The temperature program and carrier gas flow rate may not be optimized for the separation of complex FAME mixtures. | Use a highly polar stationary phase. Biscyanopropyl polysiloxane or polyethylene (B3416737) glycol (PEG) phases are recommended for detailed FAME separations.[6] Optimize the GC method. Use a longer column for higher efficiency.[6] Adjust the temperature ramp and carrier gas flow rate to improve resolution.[6] |
| Poor Reproducibility | Inconsistent reaction conditions: Variations in temperature and time for derivatization can lead to inconsistent results.[2] Variability in sample handling: Inaccurate pipetting of samples and reagents can introduce errors.[2] | Use a heating block or water bath for precise temperature control and a timer for consistent reaction times. [2] Use calibrated pipettes for accurate volume measurements and ensure thorough mixing. [2] |
Frequently Asked Questions (FAQs)
Q1: How can I prevent the oxidation of my PUFA samples during sample preparation?
A1: To minimize oxidation, it is crucial to handle samples under an inert atmosphere, such as nitrogen or argon.[2] The addition of an antioxidant like butylated hydroxytoluene (BHT) to your extraction solvent is also highly recommended.[4] Furthermore, you should use the mildest possible temperature and reaction time for derivatization and store your samples at -80°C for long-term stability.[2][5]
Q2: What is the best type of GC column for separating complex mixtures of PUFA FAMEs, including cis and trans isomers?
A2: For complex FAME separations, especially those involving geometric isomers (cis/trans), highly polar stationary phases are the gold standard.[6] Columns with biscyanopropyl polysiloxane phases are excellent for resolving these challenging separations.[6][7] Polyethylene glycol (PEG) or wax-type columns are also very effective for general FAME analysis and provide good resolution for PUFAs.[6]
Q3: My chromatogram shows tailing peaks. What are the likely causes and how can I fix this?
A3: Peak tailing is often caused by active sites within your GC system, such as in the injector liner or the column itself, that can interact with the FAMEs.[1] To resolve this, you should use a new, deactivated inlet liner and a GC column specifically designed for FAME analysis.[1] Other potential causes include column overload (injecting too much sample) or an incompatible sample solvent.[1] Reducing the injection volume or diluting your sample, and ensuring you are using a nonpolar solvent like hexane, can also help to produce sharp, symmetrical peaks.[1]
Q4: What are the critical parameters to optimize for a complete derivatization of PUFAs to FAMEs?
A4: For successful and complete derivatization, you need to optimize the reaction temperature, reaction time, and the concentration of your derivatizing agent.[2] It's important to perform a time-course study to determine the optimal reaction time for your specific sample matrix.[2] Additionally, ensure that all your glassware is dry, as the presence of water can significantly hinder the derivatization reaction.[2]
Q5: Should I use an internal standard for the quantification of PUFA FAMEs? If so, which one is recommended?
A5: Yes, using an internal standard is crucial for accurate quantification as it helps to correct for variations in extraction, derivatization, and injection volume. Odd-chain fatty acids that are not naturally present in the samples, such as C17:0 (heptadecanoic acid) or C19:0 (nonadecanoic acid), are commonly used as internal standards.[4][8] The choice of internal standard may depend on the expected range of fatty acids in your sample.
Experimental Protocols
Protocol 1: Fatty Acid Methylation using Boron Trifluoride-Methanol (BF3-Methanol)
This protocol is a widely used method for the preparation of FAMEs from lipid extracts.
Materials:
-
Lipid extract or sample (1-25 mg)
-
Screw-cap reaction vial
-
BF3-Methanol solution (12-14%)
-
Hexane
-
Saturated Sodium Chloride solution
-
Anhydrous Sodium Sulfate (B86663)
Procedure:
-
Weigh 1-25 mg of the lipid extract or sample into a screw-cap reaction vial. If the sample is aqueous, it must be evaporated to dryness first.[2]
-
Add 1 mL of 12-14% BF3-methanol solution to the vial.[2]
-
Tightly cap the vial and heat at 60°C for 10 minutes. It is important to optimize the time and temperature for your specific sample type.[2]
-
Cool the vial to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated sodium chloride solution to the vial.
-
Shake the vial vigorously to extract the FAMEs into the hexane layer. Allow the layers to separate.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.
-
Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.
-
The FAME-containing hexane solution is now ready for GC analysis.
Protocol 2: Gas Chromatography (GC) Analysis of FAMEs
This protocol provides a general guideline for the GC analysis of PUFA FAMEs. The specific parameters should be optimized for your instrument and column.
Instrument and Column:
-
Gas Chromatograph with a Flame Ionization Detector (FID)
-
Highly polar capillary column (e.g., biscyanopropyl polysiloxane or PEG phase, 100 m x 0.25 mm ID, 0.2 µm film thickness)
GC Conditions:
-
Inlet Temperature: 250 °C[1]
-
Injection Mode: Split (e.g., 50:1 split ratio)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium or Hydrogen
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp 1: 10 °C/min to 180 °C
-
Ramp 2: 5 °C/min to 240 °C, hold for 15 minutes
-
-
Detector Temperature: 260 °C
Visualizations
Caption: Troubleshooting workflow for common issues in PUFA FAME quantification.
Caption: General workflow for PUFA FAME sample preparation and analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. An accurate and reliable method for identification and quantification of fatty acids and trans fatty acids in food fats samples using gas chromatography - Arabian Journal of Chemistry [arabjchem.org]
- 5. Best practices for the design, laboratory analysis, and reporting of trials involving fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. gcms.cz [gcms.cz]
- 8. researchgate.net [researchgate.net]
preventing oxidation of 11,14-Eicosadienoic acid, methyl ester during storage
This guide provides researchers, scientists, and drug development professionals with technical support for preventing the oxidation of 11,14-Eicosadienoic acid, methyl ester during storage.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for this compound during storage?
A1: The primary degradation pathway is autoxidation.[1] This compound is a polyunsaturated fatty acid methyl ester (FAME), and its two double bonds are susceptible to a free-radical chain reaction initiated by factors like oxygen, heat, light, and the presence of metal ions.[1][2][3] This process forms unstable hydroperoxides, which then decompose into various secondary oxidation products, including aldehydes and ketones, compromising sample integrity.[1][4]
Q2: What are the ideal storage conditions to minimize oxidation?
A2: To ensure stability, the compound should be stored at -20°C in a dark place.[5] It is highly recommended to store it under an inert atmosphere, such as nitrogen or argon, to displace oxygen, which is a key reactant in the oxidation process.[1][6]
Q3: Should I use an antioxidant? If so, which one and at what concentration?
A3: Yes, using an antioxidant is an effective method to inhibit oxidation.[7] Synthetic phenolic antioxidants like butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) are commonly used to stabilize FAMEs.[1][8][9] A typical concentration range is 0.01–0.1% (100–1000 ppm).[7] It is important to note that at very high concentrations, some phenolic antioxidants may exhibit pro-oxidant behavior.[7]
Q4: How can I visually detect if my sample has oxidized?
A4: Visual inspection is often unreliable. While a distinct "off" or rancid odor can be an indicator of significant degradation, the initial stages of oxidation may not present any visible changes.[10] The compound is typically a colorless to light yellow liquid, and subtle color changes may not be apparent.[6] Therefore, analytical testing is necessary to confirm sample integrity.
Q5: What analytical methods can confirm the oxidation of my sample?
A5: The most common methods to check for degradation are:
-
Peroxide Value (PV): This test measures the concentration of hydroperoxides, the primary products of oxidation. A significant increase from the initial PV indicates the onset of degradation.[1][11][12]
-
Gas Chromatography (GC): A GC analysis can reveal the degradation of the primary compound and the appearance of new peaks corresponding to oxidation byproducts. Comparing the chromatogram of a stored sample to a fresh or reference standard is a reliable way to assess purity.
-
p-Anisidine Value (AV): This method measures the secondary oxidation products (aldehydes), providing information about the later stages of oxidation.[11]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent experimental results using a stored sample. | The sample may have undergone partial, non-visible oxidation, leading to altered bioactivity or physical properties. | 1. Perform an analytical check (Peroxide Value or GC analysis) on the stored sample. 2. If oxidation is confirmed, discard the sample. 3. For future use, aliquot the compound into smaller, single-use vials upon receipt to minimize repeated freeze-thaw cycles and exposure to air.[1] |
| Sample stored at -20°C under inert gas still shows signs of degradation. | 1. Contamination: Trace metals (e.g., iron, copper) from containers or spatulas can catalyze oxidation.[1][2] 2. Inert Gas Purity: The nitrogen or argon used may not be of high purity, or the flushing technique may be inadequate.[1] 3. Frequent Access: Repeatedly opening the container introduces small amounts of oxygen.[1] | 1. Ensure all storage containers and handling tools are scrupulously clean and made of non-reactive materials like glass. The stability of unsaturated methyl esters is greater when adsorbed on silica (B1680970) gel than on a glass surface.[10][13] 2. Use high-purity inert gas and ensure a complete flush of the container headspace before sealing. 3. Aliquot the sample into smaller vials for single use to avoid repeated exposure of the main stock. |
| GC chromatogram shows unexpected peaks. | These are likely secondary oxidation products (e.g., aldehydes, ketones) or other degradation byproducts.[1] | 1. Confirm the identity of the main peak by comparing its retention time with a fresh standard. 2. Use a soft ionization mass spectrometry technique, like Field Ionization (FI), to confirm the molecular weight of the parent compound, as standard Electron Ionization (EI) may not show the molecular ion.[14] 3. Discard the degraded sample and obtain a fresh lot for experiments. |
Summary of Storage & Handling Recommendations
| Parameter | Recommendation | Rationale |
| Storage Temperature | -20°C | Slows down the rate of chemical reactions, including oxidation.[5] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen, a critical component for the initiation of autoxidation.[1][6] |
| Light Exposure | Store in the dark (e.g., amber vials) | Light, especially UV radiation, can initiate and accelerate the free-radical oxidation process.[3][15] |
| Antioxidants | Add BHT or BHA (100-1000 ppm) | These compounds act as radical scavengers, interrupting the oxidation chain reaction.[1][7][9] |
| Aliquoting | Divide into single-use vials upon receipt | Minimizes contamination and repeated exposure to atmospheric oxygen and moisture from freeze-thaw cycles.[1] |
| Container Material | Clean glass vials | Prevents contamination from plasticizers or catalytic metals that can be present in other materials.[2] |
Experimental Protocols
Protocol 1: Determination of Peroxide Value (Iodometric Titration)
This protocol is a standard method to quantify the primary oxidation products (hydroperoxides).
Reagents:
-
Acetic Acid-Chloroform Solution (3:2 v/v)
-
Saturated Potassium Iodide (KI) Solution (freshly prepared)
-
Deionized Water
-
0.01 N Sodium Thiosulfate (B1220275) (Na₂S₂O₃) Solution (standardized)
-
1% Starch Indicator Solution
Procedure:
-
Accurately weigh approximately 5 g of the this compound sample into a 250 mL Erlenmeyer flask with a glass stopper.
-
Add 30 mL of the acetic acid-chloroform solution and swirl gently to dissolve the sample completely.
-
Add 0.5 mL of the saturated KI solution. Stopper the flask and swirl for exactly one minute.[1]
-
Immediately add 30 mL of deionized water and unstopper the flask.
-
Titrate the liberated iodine with the 0.01 N sodium thiosulfate solution, swirling the flask continuously. Continue until the yellow iodine color has almost disappeared.[1]
-
Add 1-2 mL of the starch indicator solution, which will turn the solution blue.[1]
-
Continue the titration dropwise until the blue color completely disappears. Record the volume of titrant used.
-
Perform a blank determination using the same procedure but without the sample.
Calculation: Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W
-
S = Volume of Na₂S₂O₃ solution used for the sample (mL)
-
B = Volume of Na₂S₂O₃ solution used for the blank (mL)
-
N = Normality of the Na₂S₂O₃ solution
-
W = Weight of the sample (g)
Protocol 2: Analysis by Gas Chromatography (GC-FID)
This protocol outlines a general procedure to assess the purity of the sample and detect degradation products.
Instrumentation & Columns:
-
Gas Chromatograph with a Flame Ionization Detector (FID).
-
A polar capillary column, such as a wax-type column (e.g., Omegawax), is recommended for separating fatty acid methyl esters.
Suggested GC Conditions:
-
Injector Temperature: 250°C[16]
-
Detector Temperature: 250°C[17]
-
Carrier Gas: Helium or Hydrogen at a constant flow.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for 1-2 minutes, then ramp at 5-10°C/min to a final temperature of ~240°C and hold for 10-15 minutes. This program should be optimized for your specific instrument and column.[17]
-
Injection: 1 µL of the sample, typically diluted in a nonpolar solvent like hexane (B92381) or heptane.
Procedure:
-
Prepare a solution of the this compound in hexane (e.g., 1 mg/mL).
-
Prepare a similar solution of a fresh, un-degraded reference standard if available.
-
Inject the stored sample solution into the GC.
-
Inject the reference standard solution under the same conditions.
-
Analyze the resulting chromatograms.
Data Interpretation:
-
Purity: Compare the chromatogram of the stored sample to the reference standard. A decrease in the area of the main peak for this compound indicates degradation.
-
Degradation Products: Look for the appearance of new peaks, particularly in the earlier and later sections of the chromatogram, which may correspond to volatile secondary oxidation products or polymerized compounds, respectively.
Visualizations
Caption: Logical diagram of the oxidation pathway and preventive interventions.
Caption: Workflow for assessing the storage stability of the compound.
References
- 1. benchchem.com [benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. chembk.com [chembk.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. researchgate.net [researchgate.net]
- 9. Application and stability of natural antioxidants in edible oils in order to substitute synthetic additives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Stability of unsaturated methyl esters of fatty acids on surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jeol.com [jeol.com]
- 15. researchgate.net [researchgate.net]
- 16. japsonline.com [japsonline.com]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Optimizing GC-MS for 11,14-Eicosadienoic Acid, Methyl Ester Detection
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the Gas Chromatography-Mass Spectrometry (GC-MS) detection of 11,14-Eicosadienoic acid, methyl ester.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the GC-MS analysis of this compound.
Question: Why am I seeing poor peak shape (tailing or fronting) for my this compound peak?
Answer: Poor peak shape can significantly impact the accuracy of quantification. Here are the common causes and solutions:
-
Incomplete Derivatization: Any remaining underivatized 11,14-Eicosadienoic acid is highly polar and can interact with active sites in the GC system, leading to peak tailing.
-
Active Sites in the System: The injector liner, column, or detector can have active sites that interact with your analyte.
-
Solution: Use a deactivated inlet liner and a high-quality, inert GC column specifically designed for FAME analysis. If peak tailing persists, consider cleaning or replacing the inlet liner and trimming the first few inches of the GC column.[1]
-
-
Column Overload: Injecting too much of the sample can lead to peak fronting.[1]
-
Solution: Dilute your sample and re-inject. A general guideline is to inject less than 100 ng of each FAME component onto the column.[1]
-
-
Improper Solvent Choice: A mismatch between the injection solvent and the stationary phase of the column can cause peak distortion.
-
Solution: Dissolve your this compound sample in a nonpolar solvent like hexane (B92381) or heptane, which is compatible with most FAME analysis columns.[1]
-
Question: I'm observing extraneous peaks in my chromatogram. What are the likely sources of contamination?
Answer: Contamination can obscure your target peak and interfere with quantification. Common sources include:
-
Solvents and Reagents: Impurities in solvents or derivatization reagents are a frequent cause of contamination.
-
Solution: Always use high-purity, GC-grade solvents and fresh derivatization reagents.[1]
-
-
Sample Preparation: Phthalates from plasticware are a common contaminant.
-
Solution: Whenever possible, use glass labware and rinse it thoroughly with a high-purity solvent before use.[1]
-
-
GC System: Contamination can arise from column bleed, septum bleed, or a dirty injector liner.
-
Solution: Regularly maintain your GC-MS system. This includes conditioning the column as per the manufacturer's instructions, using high-quality septa, and periodically cleaning or replacing the injector liner.[1]
-
Question: How can I improve the separation of this compound from other isomeric FAMEs?
Answer: Achieving good resolution, especially for cis/trans isomers, is crucial for accurate identification and quantification.
-
Inappropriate GC Column: The choice of the stationary phase is the most critical factor for selectivity.
-
Solution: For separating FAMEs, especially those with double bonds, highly polar cyanosilicone capillary columns are recommended. These columns provide the best resolution for geometric (cis/trans) and positional isomers.
-
-
Suboptimal Oven Temperature Program: A poorly optimized temperature ramp can lead to co-elution.
-
Solution: Adjust the oven temperature program. A slower ramp rate around the elution temperature of your target analyte can improve separation.
-
-
Incorrect Carrier Gas Flow Rate: The linear velocity of the carrier gas affects column efficiency.
-
Solution: Operate the column at its optimal flow rate as specified by the manufacturer. Using hydrogen as a carrier gas can sometimes provide faster analysis without a significant loss of resolution compared to helium.[1]
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the GC-MS analysis of this compound.
Question: Why is derivatization necessary for the GC-MS analysis of 11,14-Eicosadienoic acid?
Answer: Free fatty acids like 11,14-Eicosadienoic acid are polar and have low volatility due to their carboxyl group, which can form hydrogen bonds.[2] This leads to poor chromatographic performance, including peak tailing and adsorption to the column.[2] Converting the fatty acid to its methyl ester (a FAME) increases its volatility and reduces its polarity, making it much more suitable for GC analysis.[2][3] This derivatization step neutralizes the polar carboxyl group, allowing for better separation based on properties like boiling point and the degree of unsaturation.[2]
Question: What is a typical derivatization protocol for converting 11,14-Eicosadienoic acid to its methyl ester?
Answer: A common and effective method is acid-catalyzed esterification using Boron Trifluoride (BF₃) in methanol.
Experimental Protocol: Derivatization using BF₃-Methanol
-
Sample Preparation: Weigh approximately 1-25 mg of the lipid sample into a screw-capped glass tube.
-
Reagent Addition: Add 2 mL of 12% w/w BF₃-methanol solution to the sample.
-
Reaction: Heat the mixture at 60°C for 5-10 minutes.
-
Extraction: Cool the tube, then add 1 mL of water and 1 mL of hexane.
-
Mixing: Shake the tube vigorously to ensure the methyl esters are extracted into the hexane layer.
-
Separation: Allow the layers to separate.
-
Sample Collection: Carefully transfer the upper hexane layer, which contains the this compound, to a clean vial for GC-MS analysis.
Note: It is crucial to use high-quality, fresh derivatization reagents and to minimize exposure to moisture, as water can hinder the esterification reaction.[4]
Question: What are the recommended GC-MS parameters for the analysis of this compound?
Answer: The optimal parameters can vary depending on the specific instrument and column used. However, the following table provides a good starting point for method development.
Table 1: Recommended GC-MS Parameters for this compound Analysis
| Parameter | Recommended Setting |
| Gas Chromatograph (GC) | |
| Column | Highly polar cyanosilicone or wax-type capillary column (e.g., DB-FATWAX UI, Supelcowax)[1][5] |
| Carrier Gas | Helium or Hydrogen at a constant flow of 1.0-1.2 mL/min[1][5] |
| Injector Type | Split/Splitless |
| Injector Temperature | 250 °C[1][5] |
| Injection Volume | 1 µL |
| Split Ratio | 20:1 to 50:1[1][3] |
| Oven Program | Initial temp 60°C, hold for 1 min; ramp at 10°C/min to 175°C, hold for 10 min; ramp at 5°C/min to 220°C, hold for 20 min[1] |
| Mass Spectrometer (MS) | |
| Ionization Mode | Electron Ionization (EI) at 70 eV[1] |
| MS Transfer Line Temp. | 240 °C[1] |
| MS Source Temp. | 230 °C[1] |
| MS Quadrupole Temp. | 150 °C[1] |
| Acquisition Mode | Scan (m/z 50-550) or Selected Ion Monitoring (SIM) for targeted analysis[1] |
Question: What are the key mass spectral fragments for identifying this compound?
Answer: The molecular formula for this compound is C₂₁H₃₈O₂ with a molecular weight of 322.5 g/mol .[6][7] In Electron Ionization (EI) mode, the molecular ion (m/z 322) may be weak or absent.[8] Key fragment ions to look for in the mass spectrum include m/z 55, 67, 79, and 95, which are characteristic of unsaturated hydrocarbon chains. The ion at m/z 74 is a characteristic rearrangement product of fatty acid methyl esters.
Experimental Workflow and Signaling Pathway Visualization
The following diagrams illustrate the experimental workflow for GC-MS analysis and a conceptual relationship for optimizing the process.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. gcms.cz [gcms.cz]
- 4. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 5. gcms.cz [gcms.cz]
- 6. cis-11,14-Eicosadienoic acid, methyl ester [webbook.nist.gov]
- 7. Cis-11,14-eicosadienoic acid methyl ester | C21H38O2 | CID 6430995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. jeol.com [jeol.com]
Technical Support Center: Troubleshooting Poor Peak Shape in Fatty Acid Methyl Ester (FAME) Analysis
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the gas chromatography (GC) analysis of Fatty Acid Methyl Esters (FAMEs). Below are frequently asked questions (FAQs) and troubleshooting guides to help you resolve problems with poor peak shape and achieve accurate, reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Peak Tailing
Q: My FAME peaks are showing significant tailing. What are the potential causes and how can I fix this?
A: Peak tailing, where the latter half of the peak is drawn out, is a common problem that can compromise resolution and quantification. It is often caused by active sites within the GC system that interact with the analytes.[1]
Potential Causes and Solutions:
-
Incomplete Derivatization: Free fatty acids are more polar than their methyl esters and can interact strongly with active sites in the GC system, leading to tailing.[2][3]
-
Active Sites in the GC System: Exposed silanol (B1196071) groups in the inlet liner, column, or detector can interact with polar analytes.[1]
-
Column Contamination: Non-volatile residues from previous injections can create active sites.[1]
-
Improper Column Installation: A poor column cut or incorrect positioning in the inlet can create dead volumes and disrupt the sample flow path, causing all peaks in the chromatogram to tail.[1][6]
-
Solvent Mismatch: The choice of solvent can affect peak shape. Injecting a sample in a solvent that is not compatible with the stationary phase can cause peak distortion.[5][7]
-
Solution: Dissolve FAMEs in a nonpolar solvent like hexane (B92381) or heptane, which is compatible with most polar GC columns used for FAME analysis.[2][8]
-
Issue 2: Peak Fronting
Q: My chromatogram is showing "shark fin" or fronting peaks. What is the cause and how can I resolve it?
A: Peak fronting, where the initial part of the peak is sloped, is most commonly caused by column overload.[1][7]
Potential Causes and Solutions:
-
Column Overload: Injecting too much sample onto the column is the most frequent cause of peak fronting.[1][9]
-
Inappropriate Split Ratio: If using a split injection, an incorrect split ratio can lead to overloading.
-
Solution: Increase the split ratio to reduce the amount of sample reaching the column.[1]
-
-
Solvent and Stationary Phase Mismatch: A mismatch between the sample solvent and the column's stationary phase can also lead to peak fronting.[7]
Issue 3: Split Peaks
Q: I am observing split peaks for some of my FAMEs. What could be the reason?
A: Split peaks can arise from issues with the injection technique, inlet setup, or solvent-phase incompatibility.[10]
Potential Causes and Solutions:
-
Improper Injection Technique: Issues with the autosampler or manual injection can cause the sample to be introduced into the inlet in a non-uniform manner.[11] A damaged syringe needle tip can also cause peaks to split.[11]
-
Solution: Ensure the autosampler is functioning correctly and the injection speed is appropriate. If injecting manually, use a consistent and fast technique. Inspect and, if necessary, replace the syringe.
-
-
Contaminated or Active Inlet Liner: A dirty or active liner can cause some analyte molecules to be retained longer, leading to a split peak.[11]
-
Solvent-Stationary Phase Mismatch: If the sample solvent cannot evenly wet the stationary phase, it can lead to peak splitting.[10]
-
Solution: Choose a solvent that is compatible with the polarity of your GC column's stationary phase.[10]
-
-
Condensation Effects (Splitless Injection): If the initial oven temperature is too high during a splitless injection, it can prevent proper focusing of the analytes at the head of the column.[6]
-
Solution: Lower the initial oven temperature to be about 20°C below the boiling point of the sample solvent to ensure efficient solvent trapping.[6]
-
Issue 4: Ghost Peaks
Q: I am seeing unexpected "ghost" peaks in my chromatogram, especially in blank runs. Where are they coming from?
A: Ghost peaks are extraneous peaks that appear in your chromatogram and can originate from various sources of contamination.[13]
Potential Causes and Solutions:
-
Contaminated Solvents or Reagents: Impurities in solvents or derivatization reagents are a common source of ghost peaks.[2] Phthalates from plasticware are also frequent contaminants.[13]
-
Carryover from Previous Injections: High molecular weight components from previous samples can remain in the inlet or on the column and elute in subsequent runs.[12]
-
System Contamination: Contamination can come from the carrier gas lines, septum bleed, or column bleed.[2][13] Fingerprints are also a significant source of fatty acid contamination.[14]
Data Presentation
Table 1: Typical GC Parameters for FAME Analysis
For researchers setting up or optimizing their methods, the following table provides a set of typical starting parameters for FAME analysis. These may require further optimization based on the specific sample matrix and analytical goals.
| Parameter | Typical Value/Setting |
| GC System | Agilent 7890B GC with 5977A MSD (or equivalent) |
| Column | Agilent J&W DB-FATWAX UI (30 m x 0.25 mm, 0.25 µm) or similar polar column.[2] For complex isomer separations, a highly polar cyanopropyl column (e.g., HP-88) is often preferred.[3] |
| Carrier Gas | Helium or Hydrogen at a constant flow of 1.0 - 1.5 mL/min.[3] |
| Injector | Split/Splitless |
| Injector Temperature | 250 °C[2] |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 (can be adjusted to prevent column overload)[2] |
| Oven Program | Initial temp 60°C, hold for 1 min; ramp at 10°C/min to 175°C, hold for 10 min; ramp at 5°C/min to 220°C, hold for 20 min.[2] |
| MS Transfer Line Temp. | 240 °C[2] |
| MS Source Temp. | 230 °C[2] |
| MS Quad Temp. | 150 °C[2] |
| Ionization Mode | Electron Ionization (EI) at 70 eV[2] |
| Acquisition Mode | Scan (m/z 50-550) or Selected Ion Monitoring (SIM) for targeted analysis[2] |
Experimental Protocols
Protocol 1: Fatty Acid Methylation using Boron Trifluoride-Methanol (BF3-Methanol)
This protocol outlines a common method for the derivatization of fatty acids to their corresponding methyl esters for GC analysis.[16]
Reagents and Materials:
-
Lipid sample (1-25 mg)
-
Boron trifluoride in methanol (B129727) (BF3-Methanol), 12-14% w/w
-
Hexane or Heptane (GC grade)
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate (B86663)
-
Micro reaction vessels (e.g., 10 mL screw-cap tubes)
-
Vortex mixer
-
Heating block or water bath
Procedure:
-
Weigh 1-25 mg of the lipid sample into a micro reaction vessel.
-
Add 2 mL of the BF3-Methanol solution to the vessel.
-
Securely cap the vessel and heat at 60°C for 5-10 minutes. Derivatization times may need to be optimized depending on the sample matrix.
-
Cool the reaction vessel to room temperature.
-
Add 1 mL of hexane (or heptane) and 1 mL of saturated sodium chloride solution to the vessel.
-
Vortex the mixture thoroughly for 1 minute to extract the FAMEs into the organic layer.
-
Allow the layers to separate.
-
Carefully transfer the upper organic layer (containing the FAMEs) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The sample is now ready for GC analysis.
Mandatory Visualization
Troubleshooting Workflow for Poor Peak Shape
The following diagram illustrates a logical workflow for troubleshooting common peak shape problems in FAME analysis.
Caption: A flowchart for troubleshooting common peak shape issues in FAME GC analysis.
Logical Relationship of Peak Tailing Causes
This diagram outlines the relationships between the primary causes of peak tailing.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. agilent.com [agilent.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. poor peak shape when analysing FAMEs on GC-FID - Chromatography Forum [chromforum.org]
- 9. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 10. restek.com [restek.com]
- 11. fatty acid methyl ester split peak - Chromatography Forum [chromforum.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Fatty acid ghost peaks - Chromatography Forum [chromforum.org]
- 15. agilent.com [agilent.com]
- 16. benchchem.com [benchchem.com]
reducing matrix effects in the analysis of 11,14-Eicosadienoic acid, methyl ester
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce and manage matrix effects during the quantitative analysis of 11,14-Eicosadienoic acid, methyl ester by mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What are "matrix effects" in the context of analyzing this compound?
A1: In liquid chromatography-mass spectrometry (LC-MS), matrix effects are the alteration of the ionization efficiency of a target analyte by co-eluting compounds from the sample matrix.[1][2] For this compound, which is a lipid, common interfering substances in biological matrices include phospholipids (B1166683), salts, and other endogenous metabolites.[3][4] These interferences can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which compromises the accuracy, precision, and sensitivity of the analysis.[1][5]
Q2: What are the common symptoms of matrix effects in my analytical data?
A2: The hallmark signs of significant matrix effects are inconsistent signal intensity and poor reproducibility of results between samples.[3] Other symptoms include low analyte signal (poor sensitivity), and a loss of linearity in the calibration curve, all of which can negatively impact method validation.[5][6]
Q3: How can I quantitatively assess if my analysis is impacted by matrix effects?
A3: The most common quantitative method is the post-extraction spike.[2][6] This involves comparing the analyte's signal response in a clean, neat solvent to its response when spiked into a blank matrix sample that has already been extracted.[3][7] The percentage difference in the signal indicates the extent of the matrix effect.[3] A qualitative method, post-column infusion, can also be used to identify specific retention time regions where ion suppression or enhancement occurs.[8][9]
Q4: What are the primary strategies to reduce or compensate for matrix effects?
A4: There are two main approaches:
-
Minimize the Effect: This involves removing the interfering components from the sample or separating them from the analyte. Key techniques include optimizing sample preparation (e.g., Solid-Phase Extraction, Liquid-Liquid Extraction), sample dilution, and improving chromatographic separation.[1][5][10]
-
Compensate for the Effect: This strategy uses a calibration method to correct for signal alterations. The gold standard is the use of a stable isotope-labeled internal standard (SIL-IS), which experiences the same matrix effects as the analyte.[2][8] Other methods include matrix-matched calibration and the standard addition method.[6][11]
Q5: Should I aim to minimize matrix effects or compensate for them?
A5: The choice depends on the analytical requirements. When high sensitivity is critical, the primary goal should be to minimize matrix effects by adjusting MS parameters, optimizing chromatography, and, most importantly, improving the sample cleanup procedure.[5][6][9] If matrix effects cannot be sufficiently eliminated, or when a blank matrix is unavailable, you must compensate for them using robust calibration strategies like stable isotope-labeled internal standards or standard addition.[5][6][9]
Troubleshooting Guides
Issue 1: Poor Reproducibility and Inaccurate Quantification
-
Possible Cause : Variable matrix effects between individual samples are causing erratic ion suppression or enhancement, leading to unreliable quantitative results.[3]
-
Solutions :
-
Implement a Stable Isotope-Labeled Internal Standard (SIL-IS) : This is the most robust method for compensation.[2][8] An ideal SIL-IS for this compound would be a deuterated or ¹³C-labeled version. Since the SIL-IS co-elutes and has nearly identical physicochemical properties, it experiences the same degree of ion suppression or enhancement, allowing the ratio of the analyte to the IS to remain constant for accurate quantification.[10]
-
Use Matrix-Matched Calibrants : If a SIL-IS is not available, prepare your calibration standards in a blank matrix extract that is representative of your study samples.[10] This ensures that the standards and samples experience similar matrix effects, improving accuracy.[6] However, this approach requires a consistent and readily available source of blank matrix.[8]
-
Employ the Method of Standard Addition : For highly complex or variable matrices where a representative blank is unavailable, the standard addition method is highly effective.[11][12] This involves creating a calibration curve within each individual sample, thereby accounting for its unique matrix composition. While accurate, this method is time-consuming as it requires multiple analyses per sample.[12]
-
Caption: Workflow for selecting a compensation strategy.
Issue 2: Low Analyte Signal and Poor Sensitivity
-
Possible Cause : Significant ion suppression due to co-eluting matrix components, particularly abundant phospholipids in biological samples like plasma or serum, is reducing the analyte signal below the desired limit of detection.[3][4]
-
Solutions :
-
Improve Sample Preparation : This is the most effective way to minimize matrix effects.[13] Transition from a simple protein precipitation (PPT) method, which is known to leave many interfering components, to a more rigorous technique.[14]
-
Solid-Phase Extraction (SPE) : Use a reversed-phase (e.g., C18) or a mixed-mode SPE cartridge to effectively remove salts and polar interferences while retaining the analyte.[2][14] Polymeric mixed-mode SPE can produce exceptionally clean extracts.[4][14]
-
Liquid-Liquid Extraction (LLE) : An LLE using a moderately nonpolar solvent can efficiently extract lipids like this compound while leaving behind many matrix components.[2][13]
-
-
Optimize Chromatographic Separation : Modify your LC method to better separate the analyte from the region where matrix interferences elute (often early in the run for phospholipids).[3][6] This can be achieved by adjusting the gradient profile, changing the mobile phase composition, or trying a column with a different stationary phase chemistry to alter selectivity.[2]
-
Dilute the Sample : A simple and often effective strategy is to dilute the final sample extract.[15] This reduces the concentration of all components, including the interfering ones, which can lessen the severity of ion suppression.[11] However, this must be balanced against the risk of diluting the analyte below its limit of quantification.[2]
-
Data Presentation
Table 1: Comparison of Common Sample Preparation Techniques
| Technique | Principle | Pros | Cons |
| Protein Precipitation (PPT) | Protein removal using an organic solvent (e.g., acetonitrile) or acid. | Fast, simple, and inexpensive. | Least effective; often results in significant matrix effects from residual phospholipids and other components.[4][14] |
| Liquid-Liquid Extraction (LLE) | Analyte partitioning between two immiscible liquid phases. | Provides cleaner extracts than PPT; can be optimized for selectivity.[14] | Can have lower recovery for more polar analytes; more labor-intensive than PPT.[14] |
| Solid-Phase Extraction (SPE) | Analyte isolation on a solid sorbent, followed by washing and elution. | Highly effective at removing interferences; provides very clean extracts, especially with mixed-mode sorbents.[3][14] | More complex method development; can be more expensive. |
Table 2: Overview of Calibration Strategies for Compensation
| Strategy | Principle | Best For | Considerations |
| Stable Isotope-Labeled Internal Standard (SIL-IS) | An isotopically labeled version of the analyte is added to all samples and standards. | Considered the "gold standard" for correcting matrix effects in most applications.[2][8] | Can be expensive and may not be commercially available for all analytes.[8] |
| Matrix-Matched Calibration | Calibration standards are prepared in a blank matrix identical to the study samples. | Samples with a consistent and well-defined matrix where a blank is readily available.[6] | Finding a suitable analyte-free blank matrix can be difficult; does not account for sample-to-sample variability.[8] |
| Standard Addition | A calibration curve is generated within each individual sample by spiking it with known analyte concentrations. | Complex, highly variable, or unknown matrices where a blank is unavailable.[6][12] | Very time-consuming and labor-intensive as it requires multiple analyses for a single sample.[11][12] |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)
This protocol allows for the calculation of a Matrix Factor (MF) to quantify the degree of ion suppression or enhancement.
-
Prepare Sample Sets :
-
Set A (Neat Standard) : Prepare a standard of this compound in the final mobile phase solvent (e.g., methanol (B129727)/water) at a known concentration (e.g., 50 ng/mL).
-
Set B (Post-Extraction Spike) : Select a representative blank matrix sample (e.g., plasma, tissue homogenate). Process this sample through your entire extraction procedure (e.g., LLE or SPE). In the final, clean extract, spike the analyte to the same final concentration as in Set A.[3]
-
-
Analyze Samples : Inject samples from both Set A and Set B into the LC-MS system and record the peak area for the analyte.
-
Calculate the Matrix Factor (MF) :
-
MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)
-
-
Interpret the Results :
-
MF = 1 : No significant matrix effect.
-
MF < 1 : Ion suppression is occurring.
-
MF > 1 : Ion enhancement is occurring.
-
Caption: Workflow for the post-extraction spike experiment.
Protocol 2: General Solid-Phase Extraction (SPE) for Lipid Cleanup
This is a general guideline for a reversed-phase SPE cleanup and should be optimized for your specific matrix and application.
-
Cartridge Conditioning : Condition a C18 SPE cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water. Do not allow the cartridge to go dry.[2]
-
Sample Loading : Load the pre-treated sample (e.g., plasma supernatant after protein precipitation) onto the conditioned cartridge at a slow, steady flow rate.
-
Washing : Wash the cartridge with 5 mL of a weak solvent mixture (e.g., 5-10% methanol in water) to remove polar impurities and salts.[2]
-
Elution : Elute the this compound with 5 mL of a strong, non-polar solvent like methanol or acetonitrile.[2]
-
Drying and Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known, small volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.[2]
References
- 1. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Research Portal [ub-ir.bolton.ac.uk]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. longdom.org [longdom.org]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
Technical Support Center: Optimization of Derivatization Methods for Fatty Acid Analysis
Welcome to the Technical Support Center for fatty acid analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to help you overcome common challenges in your derivatization experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is derivatization necessary for fatty acid analysis by Gas Chromatography (GC)?
A1: Free fatty acids are polar molecules with low volatility due to their carboxyl group, which can form hydrogen bonds.[1][2] This leads to poor chromatographic performance, including peak tailing, broad peaks, and potential adsorption to the GC column, resulting in inaccurate and irreproducible results.[1][2][3] Derivatization converts fatty acids into non-polar, more volatile derivatives, such as fatty acid methyl esters (FAMEs), which improves separation, peak shape, and overall analytical accuracy.[2][4][5]
Q2: What are the most common derivatization methods for fatty acids?
A2: The most widely used methods for preparing FAMEs include:
-
Acid-catalyzed esterification/transesterification: Reagents like boron trifluoride in methanol (B129727) (BF₃-methanol) or hydrochloric acid (HCl) in methanol are commonly used.[4][6] These methods are effective for both free fatty acids and esterified fatty acids in complex lipids through transesterification.[4]
-
Base-catalyzed transesterification: Reagents such as potassium hydroxide (B78521) (KOH) or sodium methoxide (B1231860) (NaOCH₃) in methanol are used.[4][5] This method is rapid and often occurs at room temperature but is not suitable for free fatty acids.[4][5]
-
Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) convert fatty acids into their trimethylsilyl (B98337) (TMS) esters.[4][7]
Q3: How do I choose the appropriate derivatization method for my samples?
A3: The choice of derivatization method depends on the nature of your sample:
-
For samples containing free fatty acids , an acid-catalyzed method (e.g., BF₃-methanol) is recommended.[4]
-
For samples containing primarily glycerolipids (triglycerides, phospholipids), a base-catalyzed method (e.g., KOH/methanol) is often preferred for its speed and efficiency in transesterification.[4]
-
If your sample contains a mixture of lipid classes , an acid-catalyzed method is generally more suitable to ensure derivatization of both free fatty acids and transesterification of esterified fatty acids.[8]
-
Silylation is a versatile method that can be used for multiple functional groups, making it useful for analyzing various analyte types in a single run.[7]
Troubleshooting Common Issues
| Problem | Potential Cause | Recommended Solution |
| Incomplete Derivatization / Low Yield | Insufficient amount or concentration of derivatization reagent. | Increase the amount or concentration of the derivatization reagent.[4] Ensure a molar excess is used.[7] |
| Presence of water in the sample or reagents. | Ensure samples are dry before derivatization. Use anhydrous solvents and fresh, low-moisture reagents.[2][7] | |
| Suboptimal reaction time or temperature. | Optimize reaction time and temperature for your specific sample type. Analyze aliquots at different time points to determine when the reaction is complete.[2] | |
| Incorrect catalyst for the lipid type. | For samples with free fatty acids, ensure an acid catalyst is used. Base-catalyzed methods are ineffective for free fatty acids.[4][9] | |
| Poor Peak Shape (Tailing) | Adsorption of underivatized fatty acids. | Confirm complete derivatization. Check for active sites in the GC inlet or column; use a deactivated liner and/or condition the column.[3][10] |
| Sample solvent incompatibility with the stationary phase. | Choose a solvent that is more compatible with your GC column's stationary phase.[4] | |
| Ghost Peaks / Artifacts | Contaminated reagents or solvents. | Use high-purity reagents and solvents. Prepare a reagent blank to identify any contaminants.[2] |
| Side reactions due to overly harsh conditions. | Optimize reaction conditions to be as mild as possible while still achieving complete derivatization.[4] BF₃-methanol can cause isomerization of conjugated fatty acids. | |
| Septum bleed from the GC inlet. | Use high-quality, low-bleed septa and replace them regularly.[4] | |
| Poor Reproducibility | Inconsistent reaction conditions (time, temperature). | Use a heating block or water bath for precise temperature control and a timer for consistent reaction times.[4] |
| Variability in sample handling and reagent addition. | Use calibrated pipettes for accurate volume measurements. Ensure thorough mixing of the reaction components.[4] | |
| Degradation of Polyunsaturated Fatty Acids (PUFAs) | Oxidation during sample preparation. | Handle samples under an inert atmosphere (e.g., nitrogen) and consider adding an antioxidant like butylated hydroxytoluene (BHT).[4] |
| High reaction temperatures. | Use milder reaction conditions. Base-catalyzed methods at room temperature can be advantageous for labile fatty acids.[5] |
Quantitative Data Summary
Table 1: Comparison of Common Derivatization Reagents for GC Analysis
| Derivatization Method | Reagent(s) | Typical Reaction Time | Typical Reaction Temperature (°C) | Derivatization Efficiency | Key Advantages | Key Disadvantages |
| Acid-Catalyzed Esterification | Boron Trifluoride in Methanol (BF₃-Methanol) | 5-10 minutes[4] | 60-100[3] | High, complete conversion reported.[11] | Effective for both free fatty acids and transesterification.[4] | Can cause isomerization of some fatty acids; reagent has a limited shelf life.[5][11] |
| Hydrochloric Acid in Methanol (HCl-Methanol) | 1-1.5 hours[12] | 45-100[12] | High, comparable to BF₃-Methanol.[11] | More cost-effective and less volatile than BF₃.[11] | Slower reaction rate compared to BF₃-Methanol.[13] | |
| Base-Catalyzed Transesterification | Potassium Hydroxide in Methanol (KOH-Methanol) | ~2 minutes[4] | Room Temperature[4] | High for glycerides.[14] | Rapid reaction at room temperature, avoids degradation of labile fatty acids.[4][5] | Not effective for free fatty acids.[4][9] |
| Silylation | BSTFA or MSTFA (+TMCS) | ~60 minutes[7] | 60[7] | High | Derivatizes other functional groups (e.g., hydroxyls), useful for multi-analyte methods.[7] | Derivatives can be moisture-sensitive; reagent can be expensive.[7] |
Experimental Protocols
Protocol 1: Acid-Catalyzed Esterification using BF₃-Methanol
This protocol is suitable for samples containing both free fatty acids and esterified lipids.
-
Sample Preparation: Weigh 1-25 mg of the lipid extract or sample into a screw-cap reaction vial. If the sample is aqueous, it must be evaporated to dryness.[4]
-
Reagent Addition: Add 2 mL of 12-14% BF₃-methanol solution to the vial.[4]
-
Reaction: Tightly cap the vial and heat at 60°C for 5-10 minutes. Optimization of time and temperature may be necessary.[4]
-
Extraction: Cool the vial to room temperature. Add 1 mL of water and 1 mL of hexane (B92381).[4]
-
Phase Separation: Shake the vial vigorously to extract the FAMEs into the hexane layer. Allow the layers to separate. Centrifugation can aid separation.[4]
-
Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.[4]
-
Drying: Dry the extract by passing it through a small amount of anhydrous sodium sulfate.[2][4]
-
Analysis: The sample is now ready for GC analysis.
Protocol 2: Base-Catalyzed Transesterification using Methanolic KOH
This protocol is a rapid method for samples containing glycerolipids.
-
Sample Preparation: Dissolve up to 10 mg of the lipid sample in 2 mL of hexane in a capped tube.[4]
-
Reagent Addition: Add 0.2 mL of 2 M methanolic KOH.[4]
-
Reaction: Vortex the tube vigorously for 2 minutes at room temperature.[4]
-
Phase Separation: Centrifuge briefly to separate the layers.[4]
-
Collection: Collect an aliquot of the upper hexane layer for GC analysis.[4]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. perlan.com.pl [perlan.com.pl]
- 6. FA derivatization | Cyberlipid [cyberlipid.gerli.com]
- 7. Derivatization techniques for free fatty acids by GC [restek.com]
- 8. researchgate.net [researchgate.net]
- 9. Determining the fatty acid composition in plasma and tissues as fatty acid methyl esters using gas chromatography – a comparison of different derivatization and extraction procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GC-FID Protocol for SCFA Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 11. benchchem.com [benchchem.com]
- 12. An optimized method for measuring fatty acids and cholesterol in stable isotope-labeled cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
Technical Support Center: Overcoming Co-elution of Fatty Acid Methyl Ester (FAME) Isomers
Welcome to the technical support center for resolving the co-elution of fatty acid methyl ester (FAME) isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the chromatographic separation of FAMEs.
Troubleshooting Guides
This section offers step-by-step solutions to common problems encountered during the separation of FAME isomers.
Issue 1: Poor or No Separation of FAME Isomer Peaks
-
Primary Cause: Inadequate chromatographic resolution due to suboptimal column selection or Gas Chromatography (GC) method parameters. Positional and geometric (cis/trans) isomers are often difficult to separate on standard, non-polar GC columns.[1][2]
-
Troubleshooting Steps:
-
Verify Column Choice:
-
Recommendation: Employ a highly polar cyanopropylsiloxane stationary phase column.[1][2] These columns are specifically designed for the separation of FAME isomers.[1]
-
Action: Confirm that you are using a column such as a CP-Sil 88, HP-88, SP-2560, or equivalent.[1][3][4] Longer columns (e.g., 100m or 200m) generally provide better resolution for complex isomer separations.[1][5]
-
-
Optimize Oven Temperature Program:
-
Rationale: A slow, optimized temperature ramp can significantly enhance the separation of closely eluting compounds.[1][4]
-
Action: Start with a low initial oven temperature and use a slow ramp rate (e.g., 1-2°C/min) through the elution window of the FAME isomers.[1] This increases the interaction time of the analytes with the stationary phase, improving separation.[1]
-
-
Check Carrier Gas Flow Rate:
-
Issue 2: Peak Tailing or Asymmetric Peak Shape
-
Primary Cause: Active sites in the GC system, incomplete derivatization, or column overload can lead to poor peak shapes, which can contribute to co-elution.[4][6]
-
Troubleshooting Steps:
-
Verify Complete Derivatization:
-
Check for System Activity:
-
Evaluate Sample Concentration:
-
Frequently Asked Questions (FAQs)
Q1: Why is derivatization to FAMEs necessary for GC analysis of fatty acids?
A1: Direct analysis of free fatty acids by GC is challenging due to their low volatility and the tendency of their polar carboxyl groups to interact with the stationary phase, leading to poor peak shape and inaccurate quantification.[4][7] Derivatization to FAMEs increases volatility and improves peak shape and sensitivity.[4]
Q2: What are the most common derivatization methods for preparing FAMEs?
A2: The two primary methods are acid-catalyzed and base-catalyzed esterification or transesterification.[8]
-
Acid-Catalyzed Esterification (e.g., using Boron Trifluoride-Methanol (BF3-Methanol) or methanolic HCl): This is a versatile method for both esterifying free fatty acids and transesterifying esterified fatty acids in a single step.[7][8]
-
Base-Catalyzed Transesterification (e.g., using KOH in Methanol): This method is rapid and occurs under mild conditions but is not suitable for derivatizing free fatty acids.[4]
Q3: Which type of GC column is best for separating FAME isomers?
A3: The separation of FAME isomers, particularly cis/trans isomers, requires a highly polar stationary phase.[3][4] Columns with a high cyanopropyl content are specifically designed for this purpose and offer excellent selectivity for resolving these challenging separations.[2][9]
Q4: How does column length affect the separation of FAME isomers?
A4: Longer capillary columns provide higher resolution and are often necessary for the baseline separation of complex mixtures of FAME isomers.[5] For particularly challenging separations, such as C18:1, C18:2, and C18:3 positional and geometric isomers, columns of 100m or even 200m may be required.[5][9]
Q5: Can I use techniques other than GC to resolve FAME co-elution?
A5: Yes, for particularly challenging separations, other techniques can be employed:
-
Silver Ion Chromatography (Ag-Ion Chromatography): This technique, often used in solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC), separates FAMEs based on the number, configuration (cis/trans), and position of double bonds.[10][11][12] Silver ions form complexes with the double bonds of unsaturated FAMEs, and the strength of this interaction dictates the retention.[10] Generally, trans isomers are retained less strongly than cis isomers.[10]
-
Comprehensive Two-Dimensional Gas Chromatography (GCxGC-MS): This powerful technique utilizes two columns with different separation mechanisms, providing significantly enhanced peak capacity and resolution.[1] It can often resolve isomers that co-elute in a single-dimension GC separation.[1]
Data Presentation
Table 1: Comparison of GC Columns for FAME Isomer Separation
| Column Name | Stationary Phase | Dimensions (L x I.D., Film Thickness) | Key Features | Application Highlights |
| Agilent J&W DB-FastFAME | Mid-content cyanopropyl | 30 m, 60 m, 90 m x 0.25 mm, 0.25 µm | Fast analysis times, good resolution of common cis/trans isomers.[9][13] | Rapid nutritional analysis, including CLA isomers.[9] |
| Agilent Select FAME | Very high polarity, bonded cyanopropyl | Up to 200 m x 0.25 mm, 0.25 µm | High thermal stability, high sample loadability, excellent for complex C18 isomer patterns.[5] | Advanced lipid research, food authenticity testing.[5] |
| Agilent J&W Select CP-Sil 88 | Highly substituted cyanopropyl siloxane | e.g., 100 m x 0.25 mm, 0.20 µm | Highly polar, effectively separates on small structural differences of positional isomers.[3] | Routine, detailed profiling of complex FAME mixtures.[3] |
| Supelco SP-2560 | High cyanopropyl content | e.g., 100 m x 0.25 mm, 0.20 µm | Excellent for separating geometric and positional FAME isomers.[14] | Detailed analysis of cis/trans isomers in food extracts.[14] |
Experimental Protocols
Protocol 1: Acid-Catalyzed FAME Preparation (BF3-Methanol Method)
This protocol is a widely used method for preparing FAMEs from a lipid extract.
-
Sample Preparation: Start with a dried lipid extract or a known amount of fatty acid standard mixture.
-
Reagent Addition: Add 1-2 mL of 14% Boron Trifluoride (BF3) in methanol (B129727) to the sample in a screw-cap tube.
-
Reaction: Cap the tube tightly, vortex for 10 seconds, and heat at 60°C for 30-60 minutes in a heating block or water bath.[1]
-
Extraction: Cool the tube to room temperature. Add 1 mL of saturated sodium chloride (NaCl) solution and 1 mL of hexane (B92381). Vortex vigorously for 30 seconds to extract the FAMEs into the hexane layer.[1]
-
Phase Separation: Centrifuge briefly to separate the phases.
-
Sample Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial.[1]
-
Drying: Add a small amount of anhydrous sodium sulfate (B86663) to the vial to remove any residual water.[1]
Protocol 2: Silver Ion Solid-Phase Extraction (Ag-Ion SPE) for FAME Fractionation
This protocol is used to separate FAMEs into fractions based on their degree of unsaturation and double bond geometry prior to GC analysis.
-
Cartridge Conditioning: Condition a commercial Ag-Ion SPE cartridge by passing the appropriate solvents as recommended by the manufacturer.
-
Sample Loading: Dissolve the FAME sample in a non-polar solvent (e.g., hexane) and load it onto the conditioned cartridge.
-
Fractionated Elution: Elute different FAME fractions by passing solvents of increasing polarity. A typical elution scheme might be:
-
Saturated FAMEs with hexane.
-
trans-monounsaturated FAMEs with a mixture of hexane and a slightly more polar solvent (e.g., acetone (B3395972) or diethyl ether).
-
cis-monounsaturated FAMEs with a higher concentration of the polar solvent.
-
Polyunsaturated FAMEs with even more polar solvent mixtures.
-
-
Sample Collection: Collect each fraction separately, evaporate the solvent under a stream of nitrogen, and reconstitute in hexane for GC analysis.
Visualizations
Caption: Troubleshooting workflow for FAME isomer co-elution.
Caption: Experimental workflow for FAME isomer analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of GC stationary phases for the separation of fatty acid methyl esters in biodiesel fuels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. benchchem.com [benchchem.com]
- 5. chromtech.com [chromtech.com]
- 6. benchchem.com [benchchem.com]
- 7. Derivatization techniques for free fatty acids by GC [restek.com]
- 8. benchchem.com [benchchem.com]
- 9. gcms.cz [gcms.cz]
- 10. Fraction of cis/trans FAMEs Using Discovery® Ag-Ion SPE [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. aocs.org [aocs.org]
- 13. agilent.com [agilent.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
stability issues of 11,14-Eicosadienoic acid, methyl ester in different solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 11,14-Eicosadienoic acid, methyl ester in different solvents.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling, storage, and analysis of this compound.
Issue 1: Rapid Degradation of the Compound in Solution
Symptom: You observe a significant decrease in the concentration of this compound in your stock or working solutions over a short period, as confirmed by analytical techniques like GC-MS or HPLC.
Possible Causes and Solutions:
-
Oxidation: As a polyunsaturated fatty acid (PUFA) methyl ester, this compound is highly susceptible to oxidation at its double bonds, especially when exposed to air (oxygen).
-
Solution: Always handle the compound under an inert atmosphere (e.g., nitrogen or argon). When preparing solutions, use solvents that have been purged with an inert gas. Store solutions in tightly sealed vials with minimal headspace to reduce oxygen exposure.
-
-
Inappropriate Storage Temperature: Storing the compound at room temperature or even at 4°C can accelerate degradation.
-
Presence of Metal Ions: Trace metal ions in solvents or from containers can catalyze oxidation.
-
Light Exposure: UV light can promote the formation of free radicals, leading to oxidation.
-
Solution: Protect solutions from light by using amber-colored vials or by wrapping vials in aluminum foil. Store vials in the dark.[3]
-
Issue 2: Inconsistent or Irreproducible Experimental Results
Symptom: You are observing high variability in your experimental results when using solutions of this compound.
Possible Causes and Solutions:
-
Solvent Evaporation: Volatile solvents like hexane (B92381) or methanol (B129727) can evaporate over time, leading to an increase in the concentration of the compound.
-
Solution: Use vials with tight-fitting caps, preferably with a PTFE liner. For long-term storage, consider sealed glass ampoules.
-
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can introduce moisture and oxygen, accelerating degradation.
-
Solution: Aliquot stock solutions into smaller, single-use volumes to avoid multiple freeze-thaw cycles.
-
-
Solvent Purity and Water Content: The presence of impurities or water in the solvent can affect the stability and solubility of the compound.
-
Solution: Use anhydrous, high-purity solvents. If necessary, solvents can be dried using molecular sieves.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in organic solvents such as ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO). For analytical purposes like GC-MS, non-polar solvents like hexane or heptane (B126788) are commonly used to dissolve the final extracted methyl esters.[6] The choice of solvent will depend on the specific requirements of your experiment.
Q2: How should I store this compound for long-term stability?
A2: For long-term stability, it is recommended to store this compound as a solution in a suitable organic solvent at -20°C or -80°C under an inert atmosphere.[1][2][3][4][5] If handled as a neat oil, it should be stored in a tightly sealed container under inert gas at low temperatures.
Q3: My this compound solution has turned yellow. Is it still usable?
A3: A change in color, such as turning yellow, can be an indication of oxidation or degradation. It is highly recommended to verify the purity of the solution using an appropriate analytical method (e.g., GC-MS or HPLC) before use. If significant degradation is detected, a fresh solution should be prepared.
Q4: Can I add an antioxidant to my solutions to improve stability?
A4: Yes, adding an antioxidant can help to prevent oxidation. Butylated hydroxytoluene (BHT) is a commonly used antioxidant for lipid solutions. A small amount (e.g., 0.01-0.1%) can be added to the solvent before dissolving the compound. However, ensure that the antioxidant does not interfere with your downstream applications or analytical methods.
Quantitative Stability Data
The following table provides representative data on the stability of this compound in different solvents under various storage conditions. This data is illustrative and based on the known stability of similar polyunsaturated fatty acid methyl esters. Actual stability may vary based on specific experimental conditions.
| Solvent | Temperature | Atmosphere | Duration (Weeks) | Purity (%) |
| Ethanol | -20°C | Inert (Nitrogen) | 0 | 99.5 |
| 4 | 98.8 | |||
| 12 | 97.2 | |||
| 24 | 95.1 | |||
| Ethanol | 4°C | Air | 0 | 99.5 |
| 1 | 92.3 | |||
| 4 | 81.5 | |||
| 12 | 65.7 | |||
| DMSO | -20°C | Inert (Nitrogen) | 0 | 99.6 |
| 4 | 99.1 | |||
| 12 | 98.0 | |||
| 24 | 96.5 | |||
| DMSO | 4°C | Air | 0 | 99.6 |
| 1 | 95.8 | |||
| 4 | 88.2 | |||
| 12 | 75.3 | |||
| DMF | -20°C | Inert (Nitrogen) | 0 | 99.4 |
| 4 | 98.9 | |||
| 12 | 97.8 | |||
| 24 | 96.0 | |||
| DMF | 4°C | Air | 0 | 99.4 |
| 1 | 94.5 | |||
| 4 | 85.1 | |||
| 12 | 71.9 |
Experimental Protocols
Protocol 1: Stability Testing of this compound
This protocol outlines a general procedure for assessing the stability of this compound in a chosen solvent.
Materials:
-
This compound
-
High-purity solvent (e.g., ethanol, DMSO, DMF)
-
Inert gas (Nitrogen or Argon)
-
Glass vials with PTFE-lined caps
-
Calibrated pipettes
-
GC-MS or HPLC system
Procedure:
-
Solution Preparation:
-
Under an inert atmosphere, prepare a stock solution of this compound in the desired solvent to a known concentration (e.g., 1 mg/mL).
-
Dispense aliquots of the stock solution into several glass vials.
-
-
Storage Conditions:
-
Divide the vials into different storage groups (e.g., -20°C/inert atmosphere, 4°C/air, room temperature/air).
-
-
Time-Point Analysis:
-
At specified time points (e.g., 0, 1, 2, 4, 8, 12 weeks), remove one vial from each storage group.
-
Allow the vial to equilibrate to room temperature before opening.
-
-
Sample Analysis:
-
Analyze the sample using a validated GC-MS or HPLC method to determine the concentration of the parent compound.
-
If possible, identify and quantify any major degradation products.
-
-
Data Analysis:
-
Calculate the percentage of the remaining parent compound at each time point relative to the initial concentration (time 0).
-
Plot the percentage remaining versus time to determine the degradation rate.
-
Protocol 2: GC-MS Analysis of this compound
This protocol provides a general method for the gas chromatography-mass spectrometry (GC-MS) analysis of this compound.
Instrumentation and Columns:
-
Gas Chromatograph: Equipped with a split/splitless injector and a flame ionization detector (FID) or a mass spectrometer (MS).
-
Column: A polar capillary column, such as a FAMEWAX or a column with a polyethylene (B3416737) glycol (PEG) stationary phase, is recommended for the separation of fatty acid methyl esters. A common dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.
GC-MS Parameters:
-
Injector Temperature: 250°C
-
Injection Mode: Split (e.g., 50:1 ratio) or splitless, depending on the sample concentration.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 240°C at 3-5°C/min.
-
Hold at 240°C for 5-10 minutes.
-
-
MS Transfer Line Temperature: 250°C
-
MS Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
Sample Preparation for GC-MS:
-
If the sample is in a non-volatile solvent like DMSO or DMF, a liquid-liquid extraction is necessary.
-
Dilute the sample in a water/brine solution.
-
Extract the this compound into a non-polar solvent like hexane or heptane.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Transfer the organic layer to a clean vial and, if necessary, concentrate it under a stream of nitrogen.
-
Inject an aliquot of the hexane/heptane solution into the GC-MS.
Visualizations
Caption: A logical workflow for troubleshooting stability issues of this compound.
Caption: Metabolic pathway of 11,14-Eicosadienoic acid and its relation to other omega-6 fatty acids.[7][8][9][10][11]
References
- 1. Best practices for the design, laboratory analysis, and reporting of trials involving fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Handling and Storage Procedures Have Variable Effects on Fatty Acid Content in Fishes with Different Lipid Quantities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tsapps.nist.gov [tsapps.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. Health Implications of High Dietary Omega-6 Polyunsaturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Eicosanoid - Wikipedia [en.wikipedia.org]
- 9. Recent insights into dietary ω-6 fatty acid health implications using a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Omega-3 Fatty Acids - Health Professional Fact Sheet [ods.od.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Improving Reproducibility in Automated FAME Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in automated Fatty Acid Methyl Ester (FAME) analysis.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of fatty acids to FAMEs necessary for GC analysis?
A1: Free fatty acids are polar and have low volatility due to their carboxyl group, which can lead to poor peak shape (tailing), broad peaks, and adsorption to the GC column.[1] This results in inaccurate and irreproducible data.[1] Derivatization to FAMEs increases their volatility and reduces polarity, making them more suitable for GC analysis and allowing for better separation.[1][2]
Q2: What are the common derivatization methods for preparing FAMEs?
A2: The most common methods include:
-
Acid-catalyzed esterification/transesterification: Reagents like boron trifluoride (BF₃) in methanol (B129727) or methanolic HCl are effective for both free fatty acids and esterified fatty acids.[1][3]
-
Base-catalyzed transesterification: Reagents such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in methanol allow for rapid transesterification at room temperature. However, this method is not suitable for free fatty acids.[1][2][3]
-
Silylation: Reagents like BSTFA convert carboxylic acids into trimethylsilyl (B98337) (TMS) esters.[1][3]
-
Diazomethane: This reagent reacts quickly but is highly toxic and explosive.[1][3]
Q3: How does automation improve the reproducibility of FAME analysis?
A3: Automated sample preparation systems, like the Agilent 7696A Sample Prep WorkBench, significantly enhance reproducibility by minimizing manual variability.[2][4] Automation leads to more precise dispensing of small volumes of reagents and samples, reducing human error and resulting in better relative standard deviations (RSDs) compared to manual methods.[2][4] It also reduces operator exposure to hazardous chemicals and can decrease the amount of solvents and reagents used.[2][4][5]
Q4: How do I choose the right GC column for FAME analysis?
A4: The choice of GC column is critical for optimal separation.[1]
-
Polarity: Highly polar stationary phases, such as biscyanopropyl polysiloxane or polyethylene (B3416737) glycol (PEG), are recommended.[6][7] Non-polar columns separate primarily by boiling point, which can cause co-elution of FAMEs with similar boiling points but different structures.[7]
-
Dimensions: Longer columns (e.g., 100 m) provide higher efficiency and better resolution for complex mixtures.[7][8] Narrower internal diameter (ID) columns (e.g., 0.25 mm) also offer higher resolution.[7]
Q5: What are the common causes of poor peak shape in FAME analysis?
A5: Poor peak shape, such as tailing or fronting, is a frequent issue.
-
Peak Tailing: Can be caused by active sites in the GC inlet or column, column contamination, or incomplete derivatization.[1][9]
Troubleshooting Guides
Issue 1: Low or Inconsistent FAME Yields
Q: My FAME yields are low and vary between samples. What could be the cause?
A: Low and inconsistent yields can point to several issues during sample preparation and derivatization.
-
Incomplete Reaction: Ensure that the reaction conditions (temperature and time) are optimal for your specific sample and derivatization method.[1] For instance, acid-catalyzed reactions with BF₃ may require heating at 80°C for at least an hour.[6]
-
Presence of Water: Moisture can hinder the esterification reaction.[1] Ensure all glassware is dry and use anhydrous solvents.
-
Incorrect Catalyst: Base-catalyzed methods are not effective for free fatty acids.[1][2][3] If your sample contains a significant amount of free fatty acids, an acid-catalyzed method is more appropriate.
-
Sample Matrix Effects: Complex sample matrices can interfere with the derivatization reaction. Consider a sample cleanup step prior to derivatization.[10]
Issue 2: Poor Chromatographic Resolution and Co-elution
Q: I am observing co-eluting peaks in my chromatogram, especially for cis/trans isomers. How can I improve the separation?
A: Achieving baseline separation, particularly for complex mixtures of FAME isomers, is a common challenge.[9]
-
GC Column Selection: The stationary phase is the most critical factor. For detailed isomer separation, a highly polar cyanopropyl column (e.g., HP-88, SP-2560) is recommended.[1][7][11]
-
Column Dimensions: Using a longer column (e.g., 100 m) can significantly improve resolution.[7][8]
-
Oven Temperature Program: A slower temperature ramp rate (e.g., 2-5°C/min) increases the interaction of analytes with the stationary phase, which can enhance resolution.[8]
-
Carrier Gas Flow Rate: Operating the column at its optimal flow rate is crucial for efficiency.[9]
Issue 3: Baseline Instability and Ghost Peaks
Q: My chromatogram shows a drifting baseline or ghost peaks in subsequent runs. What is the problem?
A: These issues often indicate contamination within the GC system.
-
Column Bleed: A rising baseline, especially at higher temperatures, can be due to column bleed.[1] Conditioning the column according to the manufacturer's instructions can help.[1]
-
Contamination: Ghost peaks or carryover can result from a contaminated syringe, inlet liner, or the column itself.[1][12]
-
Incomplete Elution: High molecular weight lipids may not have eluted in the previous run. Extend the run time at an elevated temperature to ensure all components have eluted.[12]
Data Presentation
Table 1: Comparison of Manual vs. Automated Acid-Catalyzed Derivatization Reproducibility
| Analyte | Relative Standard Deviation - Automated (%) | Relative Standard Deviation - Manual (%) |
| Methyl octanoate | 1.31 | 7.65 |
| Methyl decanoate | 0.452 | 2.63 |
| Methyl myristate | 0.425 | 1.05 |
| Methyl palmitate | 0.779 | 1.80 |
| Methyl stearate | 1.10 | 1.93 |
| Methyl eicosanoate | 1.59 | 1.72 |
| Methyl behenate | 2.62 | 1.77 |
| Data normalized to methyl laurate. Source:[4] |
Table 2: Recovery and Reproducibility of Different Automated FAME Preparation Methods
| Method | Average RSD (%) | Average Recovery (%) |
| Automated Esterification (Fatty Acid Standard) | 1.0 | 103 |
| Automated Acid-Catalyzed (Internal & Surrogate Standards) | 1.3 | 101 |
| Automated Base-Catalyzed (Internal Standards) | 3.1 | 94 |
| Source:[2] |
Experimental Protocols
Protocol 1: Automated Acid-Catalyzed Derivatization
This protocol is adapted for an automated sample preparation system like the Agilent 7696A Sample Prep WorkBench.[4]
-
Sample Preparation: A solution of 0.4 mL of the oil sample and 0.4 mL of a surrogate standard (e.g., lauric acid) is prepared to improve reproducibility.[4]
-
Reaction:
-
Add 10 µL of the sample/surrogate solution to a 2-mL autosampler vial.
-
Add reagents for methylation (e.g., methanolic HCl or BF₃).
-
Heat the vial (e.g., 80°C for a specified time).
-
-
Extraction:
-
After cooling, add 100 µL of a salt solution (e.g., 2 M NaCl) and 100 µL of hexane (B92381) to extract the FAMEs.[2]
-
Mix the solution (e.g., vortex at 1000 rpm for 20 seconds).[2]
-
-
Transfer: Transfer the top organic layer (100 µL) to a new 2-mL autosampler vial for GC analysis.[2]
Protocol 2: Automated Base-Catalyzed Derivatization
This protocol is also designed for an automated system.[4]
-
Sample Preparation: A solution of 0.4 mL of oil and 0.4 mL of an internal standard is used.[4]
-
Reaction & Extraction:
-
Phase Separation: Allow the layers to separate for 2 minutes.[4]
-
Transfer: Transfer the top layer (100 µL) to a new 2-mL autosampler vial for GC analysis.[4]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. agilent.com [agilent.com]
- 4. perlan.com.pl [perlan.com.pl]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Gas Chromatography (GC) Analysis of C20:2 Fatty Acid Methyl Esters (FAMEs)
Welcome to the technical support center for the analysis of C20:2 fatty acid methyl esters (FAMEs). This resource provides detailed guidance on selecting the optimal Gas Chromatography (GC) column for the separation of C20:2 FAMEs from other fatty acid methyl esters, along with troubleshooting advice and experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor when selecting a GC column for separating C20:2 FAME isomers?
A1: The most critical factor is the polarity of the stationary phase. For the separation of FAMEs, particularly unsaturated isomers like C20:2, highly polar to very highly polar stationary phases are recommended. Non-polar columns separate compounds primarily by their boiling points, which can lead to co-elution of FAMEs with different structures but similar boiling points.[1][2] Polar columns, on the other hand, provide separation based on both the carbon number and the degree and type of unsaturation, which is crucial for resolving isomeric species.[1][3]
Q2: Which specific stationary phases are recommended for the separation of C20:2 FAMEs?
A2: Two main types of polar stationary phases are highly effective for FAME analysis, including C20:2 isomers:
-
Biscyanopropyl Polysiloxane Phases: These are very high-polarity phases and are considered the gold standard for detailed FAME separations, especially for resolving geometric (cis/trans) isomers.[1][4] Columns with stationary phases like SP-2560, Rt-2560, and HP-88 fall into this category and are excellent choices for complex FAME mixtures.[1][5]
-
Polyethylene Glycol (PEG) Phases: Commonly known by trade names such as FAMEWAX, DB-WAX, or HP-INNOWax, these wax-type columns are also highly effective for general FAME analysis.[1][5] They provide excellent resolution for polyunsaturated FAMEs (PUFAs) and effectively separate FAMEs by carbon chain length and degree of unsaturation.[1]
Q3: How do column dimensions (length, internal diameter, and film thickness) affect the separation of C20:2 FAMEs?
A3: Column dimensions are crucial for achieving the desired resolution:
-
Length: Longer columns (e.g., 60 m or 100 m) provide higher efficiency and better resolution, which is essential for separating closely eluting peaks in complex FAME mixtures, including C20:2 isomers.[1][6]
-
Internal Diameter (ID): Narrower ID columns (e.g., 0.25 mm or 0.18 mm) offer higher resolution compared to wider-bore columns (e.g., 0.53 mm).[1][7]
-
Film Thickness: A thinner film (e.g., 0.20 - 0.25 µm) is generally preferred for analyzing volatile compounds like FAMEs and helps to ensure sharp peaks.[1][8]
Troubleshooting Guide
Problem: Poor resolution or co-elution of C20:2 FAME isomers with other FAMEs.
-
Likely Cause: The primary cause is often the use of a non-polar or low-polarity GC column, which separates based on boiling point. This can cause C20:2 isomers to co-elute with other FAMEs of similar volatility.
-
Recommended Actions:
-
Switch to a High-Polarity Column: The most effective solution is to use a highly polar biscyanopropyl or PEG (wax-type) column. These columns provide the necessary selectivity to separate FAMEs based on their degree of unsaturation and geometric configuration (cis/trans).[1][3]
-
Optimize the Temperature Program: Decrease the oven ramp rate (e.g., from 5°C/min to 2-3°C/min) during the elution window of the C20:2 FAMEs. This can improve the separation of closely eluting peaks.[1][9]
-
Increase Column Length: If using a shorter column, switching to a longer column (e.g., 100 m) will increase the number of theoretical plates and improve resolution.[1]
-
Problem: Peak tailing or poor peak shape for C20:2 FAMEs.
-
Likely Cause: Poor peak shape can be caused by several factors, including issues with the injection, column activity, or incomplete derivatization.[9][10]
-
Recommended Actions:
-
Ensure Complete Derivatization: Incomplete conversion of fatty acids to FAMEs can lead to peak tailing due to the high polarity of the free fatty acids.[9] Review your sample preparation protocol to ensure complete esterification.
-
Check for Active Sites: Active sites in the GC system, such as in the injector liner or at the column inlet, can interact with the analytes and cause peak tailing. Use a clean, deactivated liner and ensure the column is properly conditioned.[9][11]
-
Optimize Injection Technique: For FAME analysis, cold injection techniques like on-column or programmed-temperature vaporization (PTV) are preferable to classical split injection, which can cause discrimination based on boiling point.[9]
-
GC Column Selection Guide for C20:2 FAMEs
The following table summarizes the key characteristics of recommended GC columns for the separation of C20:2 FAMEs.
| Stationary Phase Type | Common Trade Names | Polarity | Key Advantages for C20:2 Separation | Typical Dimensions |
| Biscyanopropyl Polysiloxane | SP-2560, Rt-2560, HP-88, CP-Sil 88 | Very High | Excellent resolution of geometric (cis/trans) and positional isomers. Considered the standard for complex FAME mixtures.[1][3][5] | Length: 60 m, 100 m; ID: 0.25 mm; Film: 0.20 µm |
| Polyethylene Glycol (PEG) | FAMEWAX, DB-WAX, HP-INNOWax | High | Good general-purpose column for FAME analysis, provides excellent separation based on carbon number and degree of unsaturation.[1][5] | Length: 30 m, 60 m; ID: 0.25 mm, 0.32 mm; Film: 0.25 µm |
Experimental Protocol: FAMEs Analysis by GC-FID
This protocol provides a general methodology for the analysis of C20:2 FAMEs. Optimization of specific parameters may be required based on the sample matrix and instrumentation.
1. Sample Preparation (Transesterification)
-
Weigh approximately 10-20 mg of the lipid sample into a screw-cap test tube.
-
Add 2 mL of hexane (B92381) to dissolve the sample.
-
Add 200 µL of 2N potassium hydroxide (B78521) (KOH) in methanol.
-
Cap the tube tightly and vortex vigorously for 30 seconds to 1 minute. The solution will become cloudy and then clear as the reaction completes.
-
Allow the tube to stand until the upper hexane layer (containing the FAMEs) separates from the lower glycerol (B35011) layer.
-
Carefully transfer the upper hexane layer to a GC vial for analysis.[1]
2. GC-FID Conditions
| Parameter | Recommended Setting |
| GC System | Agilent 7890B GC with FID or equivalent |
| Column | HP-88 (100 m x 0.25 mm, 0.20 µm) or DB-FATWAX UI (30 m x 0.25 mm, 0.25 µm)[12] |
| Carrier Gas | Helium or Hydrogen at a constant flow of 1.0 - 1.2 mL/min[8][12] |
| Injector | Split/Splitless |
| Injector Temperature | 250 °C[12] |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 to 100:1[3][12] |
| Oven Program | Initial temp 140°C, hold for 5 min; ramp at 4°C/min to 240°C, hold for 10 min. |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 260 °C |
Logical Workflow for GC Column Selection
The following diagram illustrates the decision-making process for selecting the optimal GC column for C20:2 FAME analysis.
Caption: Workflow for selecting a GC column for C20:2 FAME analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. aocs.org [aocs.org]
- 3. agilent.com [agilent.com]
- 4. Comparison of GC stationary phases for the separation of fatty acid methyl esters in biodiesel fuels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Which Column Is Best for Fatty Acid Analysis by GC? | MtoZ Biolabs [mtoz-biolabs.com]
- 6. agilent.com [agilent.com]
- 7. gcms.cz [gcms.cz]
- 8. internationaloliveoil.org [internationaloliveoil.org]
- 9. benchchem.com [benchchem.com]
- 10. agilent.com [agilent.com]
- 11. phenova.com [phenova.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Sample Degradation During FAME Preparation
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize sample degradation during Fatty Acid Methyl Ester (FAME) preparation. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Troubleshooting Guides
This section addresses common problems that can arise during FAME preparation, leading to sample degradation and inaccurate results.
Problem 1: Low or Inconsistent FAME Yields
Low or inconsistent yields of FAMEs can indicate incomplete conversion of fatty acids to their methyl esters or degradation of the sample.
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Optimize reaction time and temperature. For acid-catalyzed methods that require heating, ensure the temperature is maintained consistently. For base-catalyzed reactions, ensure thorough mixing. To verify completion, you can analyze aliquots at different time points until no further increase in FAME peak area is observed. |
| Presence of Water | Ensure all solvents and reagents are anhydrous. Water can lead to the hydrolysis of FAMEs back to fatty acids, especially in acid-catalyzed reactions.[1][2] Consider drying the sample or using a method to remove water during the reaction.[2][3] |
| Incorrect Catalyst Choice | For samples with high free fatty acid (FFA) content (>1%), use an acid catalyst.[2][3][4] Base catalysts will react with FFAs to form soaps, which inhibits the reaction and reduces yield.[1][4] |
| Sample Matrix Effects | Complex sample matrices can interfere with the reaction. A sample cleanup step prior to derivatization may be necessary.[4] |
Problem 2: Presence of Artifact Peaks in Chromatogram
The appearance of unexpected peaks in your gas chromatogram can be a sign of sample degradation or contamination.
| Potential Cause | Recommended Solution |
| Oxidation of Unsaturated Fatty Acids | Polyunsaturated fatty acids (PUFAs) are highly susceptible to oxidation.[4] Minimize exposure to air and light by working under an inert atmosphere (e.g., nitrogen or argon) and using amber vials.[4] The addition of an antioxidant like butylated hydroxytoluene (BHT) during sample preparation can prevent oxidation.[4][5] |
| Thermal Degradation | High temperatures during derivatization can degrade labile fatty acids.[4] If using an acid-catalyzed method, optimize for the lowest possible temperature and shortest reaction time. Base-catalyzed reactions that can be performed at room temperature are a good alternative for heat-sensitive fatty acids.[4][6] |
| Isomerization | The double bonds in some fatty acids can migrate or change from cis to trans isomers under harsh conditions like strong acids, bases, or prolonged heating.[7] Employ mild, stereoconservative reaction conditions to prevent this. |
| Contamination | Ensure all glassware, solvents, and reagents are of high purity.[4] Avoid using plastic containers that can leach plasticizers.[4] Prepare and analyze a reagent blank to identify any sources of contamination.[4] |
| Side Reactions | The choice of derivatization reagent and reaction conditions can lead to byproducts. For example, some reagents can produce artifacts that interfere with the analysis.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of sample degradation during FAME preparation?
A1: The primary causes of sample degradation are oxidation, hydrolysis, and thermal degradation. Oxidation particularly affects polyunsaturated fatty acids when exposed to air and light.[4] Hydrolysis, the reverse reaction of esterification, can occur in the presence of water, reducing FAME yield.[1][2] High temperatures used in some derivatization methods can cause thermal degradation of sensitive fatty acids.[4]
Q2: How can I prevent the oxidation of polyunsaturated fatty acids (PUFAs)?
A2: To prevent oxidation of PUFAs, it is crucial to minimize their exposure to oxygen and light. This can be achieved by working under an inert atmosphere, such as nitrogen or argon, and using amber-colored vials.[4] Additionally, adding an antioxidant like butylated hydroxytoluene (BHT) to your samples during preparation is a highly effective preventative measure.[4][5]
Q3: When should I choose an acid catalyst over a base catalyst?
A3: The choice of catalyst depends on the free fatty acid (FFA) content of your sample. For feedstocks with a high FFA content (greater than 1%), an acid-catalyzed esterification is necessary.[2][3][4] This is because alkaline catalysts react with FFAs to form soaps (saponification), which consumes the catalyst and reduces the FAME yield.[1][4] Base-catalyzed transesterification is generally faster and can be performed at room temperature, making it suitable for samples with low FFA content and for preventing the degradation of heat-sensitive fatty acids.[4][6]
Q4: Can the presence of water affect my FAME yield?
A4: Yes, the presence of water can significantly reduce your FAME yield, especially in acid-catalyzed reactions which are reversible.[1][2] Water can hydrolyze the newly formed FAMEs back into fatty acids.[1] It is therefore critical to use anhydrous solvents and reagents and to ensure your sample is as dry as possible before starting the preparation.
Q5: What are the best storage conditions for my FAME samples before GC analysis?
A5: To minimize degradation, FAME samples should be stored at low temperatures, ideally at -20°C or even -80°C for long-term storage.[4] They should be stored in tightly sealed amber vials under an inert atmosphere (e.g., nitrogen or argon) to protect them from light and oxygen.
Experimental Protocols
One-Step Direct Transesterification Protocol
This protocol is adapted for the quantitative determination of total FAMEs and is particularly useful for minimizing sample handling steps where degradation can occur.
-
Sample Preparation: Freeze-dry the sample to remove water and grind it into a fine powder. Store at -80°C until analysis.[4]
-
Transesterification:
-
Weigh approximately 2-3 g of the dry sample into a screw-top tube with a Teflon-lined cap.
-
Add 8 mL of a cold mixture of Methanol:Sulfuric acid:Chloroform (B151607) (1.7:0.3:2 v/v) containing an antioxidant like BHT.[4]
-
Add an internal standard (e.g., 20 µL of 1 mg/mL C19:0 nonadecanoic acid).[4]
-
Vortex the mixture thoroughly and seal the tube tightly.
-
Heat the tube in an oven at 90°C for 90 minutes, with manual shaking 3-4 times during heating.[4]
-
-
Extraction:
-
Washing:
-
Rinse the organic phase with 4 mL of a cold 2% potassium carbonate solution.
-
Vortex and centrifuge again under the same conditions.
-
Discard the upper aqueous layer and transfer the lower organic phase to a clean vial for analysis.[4]
-
Visualizations
References
- 1. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intensification and Optimization of FAME Synthesis via Acid-Catalyzed Esterification Using Central Composite Design (CCD) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Setting the oxidation stability of FAME safely :: AGQM [agqm-biodiesel.com]
- 6. perlan.com.pl [perlan.com.pl]
- 7. benchchem.com [benchchem.com]
dealing with instrument contamination in trace FAME analysis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering instrument contamination during trace Fatty Acid Methyl Esters (FAME) analysis.
Frequently Asked Questions (FAQs)
Q1: I'm seeing extraneous peaks in my chromatograms, even in my blanks. What are the common sources of contamination in trace FAME analysis?
A1: Contamination in trace FAME analysis can originate from multiple sources throughout the experimental workflow. It is crucial to systematically investigate each potential source to identify and eliminate the issue. Common sources include:
-
Solvents and Reagents: Even high-purity solvents can contain trace levels of fatty acids or phthalates.[1] Deionized water systems can also be a source if not properly maintained.[1]
-
Glassware and Plasticware: Reusable glassware may retain lipid residues if not meticulously cleaned.[1] Disposable plasticware, such as pipette tips and centrifuge tubes, are known to leach plasticizers like phthalates.[1]
-
Sample Handling: Contamination can be introduced through contact with any non-clean surface, including gloves that have touched contaminated areas.[1]
-
GC System Components:
-
Septa: Septa from vials and the GC inlet can bleed siloxanes and other compounds.[1][2] Some septa can leach significant amounts of contaminants.[3]
-
Inlet Liner: The inlet liner can accumulate non-volatile residues from previous injections, leading to carryover.[2][4]
-
O-rings and Seals: O-rings and other seals within the inlet can be a source of contamination.[1]
-
GC Column: The front end of the column can accumulate non-volatile material, and column bleed can contribute to baseline noise and ghost peaks.[1]
-
Carrier Gas: Impurities in the carrier gas or leaks in the gas lines can introduce contaminants.[5][6]
-
Q2: What are "ghost peaks" and how do they differ from carryover?
A2: "Ghost peaks" are extraneous peaks that appear in a chromatogram and are not part of the injected sample. It's important to distinguish between two main types:
-
Carryover: These are typically broad, tailing peaks that result from components of a previous injection not fully eluting from the column during its run.[4][7] This often happens with high molecular weight or less volatile compounds. The size of these peaks will typically decrease with subsequent blank injections.[4]
-
Ghost Peaks from Contamination: These peaks are often sharper and more well-defined than carryover peaks.[7] They arise from a persistent source of contamination within the system, such as a contaminated solvent, a bleeding septum, or a dirty inlet liner.[7] These peaks will likely remain consistent in size across multiple blank injections.
Q3: How can I systematically identify the source of contamination?
A3: A systematic approach is key to efficiently pinpointing the source of contamination. The following workflow is recommended.
Troubleshooting Workflow for Contamination
Caption: A decision tree for systematically identifying the source of contamination.
Troubleshooting Guides
Issue 1: Peaks, including methyl palmitate and stearate, appear in method blanks.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps & Solutions |
| Contaminated Solvents/Reagents | 1. Inject each solvent used in the sample preparation individually to check for contamination.[1] 2. If a solvent is contaminated, open a fresh bottle of high-purity, HPLC, or MS-grade solvent. 3. Test your deionized water by extracting a large volume with a clean solvent and analyzing the concentrated extract.[1] |
| Contaminated Glassware/Plasticware | 1. Rinse new, disposable glassware and plasticware with a clean solvent and analyze the rinse.[1] 2. For reusable glassware, implement a rigorous cleaning protocol. This can include washing with detergent, rinsing with tap water, deionized water, and finally a high-purity solvent. For stubborn lipid residues, baking glassware in a muffle furnace at high temperatures (e.g., 450 °C for 6-8 hours) is highly effective.[3] 3. Avoid plastic containers and pipette tips whenever possible, as they can leach phthalates and other plasticizers.[1] |
| Sample Handling | 1. Always wear clean, powder-free nitrile gloves. Be aware that fingerprints can be a source of fatty acid contamination.[5] 2. Ensure all surfaces and tools that come into contact with the sample are scrupulously clean. |
Issue 2: Broad, rolling peaks appear late in the chromatogram of a blank run following a sample injection.
Possible Cause & Solution:
This is a classic sign of carryover , where high molecular weight or less volatile compounds from a previous injection are slowly eluting from the column.[4][7]
| Parameter | Recommended Action |
| GC Oven Program | 1. Extend the run time to ensure all compounds have eluted.[4] 2. Increase the final oven temperature to the column's maximum isothermal temperature limit and hold for a period of time (a "bake-out") to flush out late-eluting compounds.[1] |
| Injection Volume | Consider reducing the injection volume if the column is being overloaded.[8] |
| Inlet Maintenance | Regularly replace the inlet liner, especially when analyzing "dirty" samples. A liner with glass wool can help trap non-volatile residues.[4] |
| Syringe Cleaning | Ensure the autosampler syringe is being properly cleaned between injections with strong solvents.[8] |
Issue 3: Sharp, consistent ghost peaks are present in all runs, including solvent blanks.
Possible Causes & Solutions:
This indicates a persistent source of contamination within the GC system itself.
| GC Component | Troubleshooting Steps & Solutions |
| Inlet Septum | 1. Septum bleed is a very common source of ghost peaks, often appearing as regularly spaced siloxane peaks. Change the septum frequently, ideally with every new batch of samples.[2] 2. Use high-quality, low-bleed septa.[9] |
| Inlet Liner & Seals | 1. The inlet liner can become contaminated with non-volatile residues. Replace the liner and the O-ring.[2] 2. Clean the injector body itself if contamination is severe.[9][10] |
| GC Column | 1. Condition the column: Bake the column at its maximum temperature limit for a few hours to remove contaminants.[1] 2. Trim the column: If contamination is severe, trimming 15-30 cm from the front end of the column can physically remove the most contaminated section.[11] Remember to update the column length in the instrument software.[11] |
| Carrier Gas & Gas Lines | 1. Ensure high-purity carrier gas is being used.[12] 2. Install and regularly change moisture, oxygen, and hydrocarbon traps on your gas lines to prevent impurities from reaching the system.[5] |
Common Contaminants and Their Mass Spectra Signatures
| Contaminant Class | Common Examples | Characteristic Ions (m/z) | Likely Source |
| Phthalates | Dibutyl phthalate (B1215562) (DBP), Di(2-ethylhexyl) phthalate (DEHP) | 149 | Plasticware (pipette tips, vials, tubing), solvents.[1][13] |
| Siloxanes | Cyclic and linear siloxanes | 73, 207, 281, 355, 429 | Septum bleed, column bleed, O-rings.[6][13] |
| Fatty Acids | Palmitic acid (as methyl palmitate), Stearic acid (as methyl stearate) | 270 (Methyl Palmitate), 298 (Methyl Stearate) | Glassware, solvents, fingerprints, general lab environment.[3] |
| Hydrocarbons | Alkanes | Peaks spaced 14 amu apart | Pump oil, contaminated solvents.[13] |
Key Experimental Protocols
Protocol 1: Performing a System Blank Analysis
Objective: To assess the background contamination level of the GC-MS system, independent of sample preparation and injection.[1]
Methodology:
-
Prepare the GC-MS: Ensure the system is in a ready state with stable gas flows and temperatures. Use a known clean and conditioned column.
-
Set the Instrument Method: Use the same temperature program and method parameters as your FAME analysis.
-
Execute a "No Injection" Run: Start the GC-MS run without performing an injection.[7]
-
Analyze the Chromatogram: Examine the resulting chromatogram for any peaks. Peaks present in a no-injection blank point to contamination within the carrier gas line, the column itself (bleed), or the detector.[1]
Protocol 2: Cleaning a GC Inlet
Objective: To remove accumulated residues from the GC inlet, a common source of carryover and ghost peaks.
Methodology:
-
Cool the Injector: Ensure the injector temperature is at a safe level before handling.
-
Turn off Gases: Turn off the carrier gas flow to the inlet.
-
Disassemble the Inlet: Carefully remove the septum nut, septum, inlet liner, and any seals or O-rings.[9] Handle all parts with clean forceps and gloves to avoid re-contamination.[9]
-
Clean the Components:
-
Liner: It is often best to replace the liner with a new, deactivated one.[2][14] If cleaning is necessary, sonicate the liner in a series of solvents of different polarities (e.g., methanol, acetone, hexane) and dry thoroughly in an oven.[10]
-
Injector Body: If the metal body of the injector is visibly dirty, it can be cleaned with swabs wetted with appropriate solvents (e.g., acetone, toluene).[10] Ensure the injector is completely dry before reassembly.
-
-
Reassemble the Inlet: Install a new liner, O-ring, and septum.
-
Leak Check: Once reassembled and with the carrier gas on, perform a leak check to ensure all fittings are secure.
Protocol 3: Rinsing and Conditioning a GC Column
Objective: To remove contaminants that have accumulated within the GC column.
Methodology:
-
Disconnect from Detector: Cool the oven and disconnect the column from the detector to prevent contamination of the detector during rinsing.
-
Solvent Rinse (for bonded-phase columns only):
-
Sequentially pass 5-10 mL of solvents with varying polarities through the column.[11] A common sequence is methanol, then methylene (B1212753) chloride, and finally hexane.[11]
-
Rinse from the detector end towards the injector end, as this is more effective at removing contaminants that accumulate at the head of the column.[11]
-
-
Dry the Column: After rinsing, purge the column with a clean, inert gas (like the carrier gas) for at least 30 minutes to remove all solvent residues.[11]
-
Reinstall and Condition: Reconnect the column to the detector. Heat the column to its maximum allowable isothermal temperature (or 20-30 °C above the final temperature of your method) and hold for several hours, or until the baseline is stable. This process is known as "baking out" or conditioning.[1]
Logical Diagram for Contamination Prevention
Caption: A workflow outlining key preventative measures for instrument contamination.
References
- 1. benchchem.com [benchchem.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. postnova.com [postnova.com]
- 6. agilent.com [agilent.com]
- 7. GC Troubleshooting—Carryover and Ghost Peaks [restek.com]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. cnlabglassware.com [cnlabglassware.com]
- 11. m.youtube.com [m.youtube.com]
- 12. agilent.com [agilent.com]
- 13. scribd.com [scribd.com]
- 14. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Detection of 11,14-Eicosadienoic Acid, Methyl Ester
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working with 11,14-Eicosadienoic acid, methyl ester.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound, helping you to identify and resolve them effectively.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No peak or very low signal intensity for this compound | Incomplete derivatization of the parent fatty acid. | Optimize the derivatization reaction conditions (time, temperature, reagent concentration). Ensure the sample is anhydrous before adding the derivatization reagent.[1][2] |
| Degradation of the analyte during sample preparation or injection. | Use milder derivatization conditions. Check the GC inlet temperature to avoid thermal degradation. The presence of double bonds in this compound makes it susceptible to oxidation.[3] | |
| Insufficient sample concentration. | For samples with low analyte concentrations, consider a sample concentration step. After extraction and derivatization, the solvent can be evaporated under a gentle stream of nitrogen, and the residue redissolved in a smaller volume of solvent.[4] | |
| Issues with the analytical instrument (GC-MS or LC-MS). | Verify instrument parameters such as injection volume, split ratio, and detector settings. Ensure the mass spectrometer is tuned and calibrated. | |
| Poor peak shape (e.g., tailing, fronting) | Presence of underivatized 11,14-Eicosadienoic acid. | Underivatized fatty acids are polar and can interact with the GC column, leading to poor peak shape.[1] Ensure complete derivatization. |
| Active sites in the GC inlet liner or column. | Use a deactivated liner and/or perform column conditioning. | |
| Sample matrix effects. | Employ a more rigorous sample cleanup procedure to remove interfering matrix components. | |
| Co-elution with other fatty acid methyl esters | Inadequate chromatographic separation. | Optimize the GC temperature program. Select a more polar capillary column, such as one with a cyanopropyl stationary phase, which can better separate FAMEs based on their degree of unsaturation and isomerism.[5][6] |
| Isomeric interference (e.g., cis/trans isomers). | For resolving cis and trans isomers, specialized columns (e.g., highly polar biscyanopropyl phases) are recommended.[5] Silver ion HPLC can also be used for isomer separation.[7] | |
| Difficulty in confirming the identity of the this compound peak | Ambiguous mass spectrum. | The electron ionization (EI) mass spectrum of some FAMEs may not show a clear molecular ion.[8] |
| Use a soft ionization technique like field ionization (FI) or chemical ionization (CI) to generate a prominent molecular ion for mass confirmation.[8] | ||
| Analyze a certified reference standard of this compound under the same conditions to confirm the retention time and mass spectrum. |
Frequently Asked Questions (FAQs)
1. Why is derivatization necessary for the GC analysis of 11,14-Eicosadienoic acid?
Derivatization to its methyl ester is crucial for several reasons:
-
Increased Volatility: Fatty acids are relatively non-volatile. Conversion to their methyl esters increases their volatility, making them suitable for gas chromatography.[5]
-
Improved Peak Shape: Free fatty acids are polar and can interact with the GC column, leading to peak tailing. The less polar methyl esters exhibit better chromatographic behavior, resulting in sharper, more symmetrical peaks.[1]
-
Enhanced Separation: By neutralizing the polar carboxyl group, separation on a GC column is primarily based on the properties of the hydrocarbon chain, allowing for better resolution of different fatty acids.
2. What are the common derivatization methods for converting 11,14-Eicosadienoic acid to its methyl ester?
The most common methods involve esterification. Two primary approaches are:
-
Acid-catalyzed esterification: Reagents like boron trifluoride (BF3) in methanol (B129727), methanolic HCl, or sulfuric acid in methanol are widely used.[1]
-
Base-catalyzed transesterification: This method is suitable if the fatty acid is part of a glyceride. Reagents include sodium methoxide (B1231860) or potassium hydroxide (B78521) in methanol. This method is very fast but does not work for free fatty acids.[1]
3. Which analytical technique is more sensitive for detecting this compound: GC-FID or GC-MS?
For high sensitivity and specificity, Gas Chromatography-Mass Spectrometry (GC-MS) is generally superior to Gas Chromatography with Flame Ionization Detection (GC-FID). While GC-FID is a robust and widely used detector for FAME analysis, GC-MS offers the advantage of being able to selectively monitor for specific ions characteristic of this compound. Operating the mass spectrometer in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode can significantly lower the limit of detection and reduce interference from co-eluting compounds.[9]
4. How can I improve the separation of this compound from other isomeric FAMEs?
Separating isomeric FAMEs can be challenging. To improve resolution:
-
Column Selection: Utilize a highly polar capillary GC column. Columns with cyanopropyl-based stationary phases are particularly effective at separating FAMEs based on the degree and position of unsaturation, as well as cis/trans configuration.[5][6]
-
Chromatographic Conditions: Optimize the temperature ramp of the GC oven. A slower temperature ramp can improve the separation of closely eluting compounds.
-
Alternative Techniques: For difficult separations, consider comprehensive two-dimensional gas chromatography (GCxGC) for enhanced resolution.[10]
Experimental Protocols
Protocol 1: Acid-Catalyzed Derivatization of 11,14-Eicosadienoic Acid to its Methyl Ester
This protocol describes a common method for preparing fatty acid methyl esters (FAMEs) for GC analysis using boron trifluoride (BF3)-methanol.
Materials:
-
Sample containing 11,14-Eicosadienoic acid
-
BF3-Methanol reagent (12-14% w/w)
-
Hexane (B92381) or Heptane (GC grade)
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (B86663) (Na2SO4)
-
Glass test tubes with PTFE-lined screw caps
-
Heating block or water bath
-
Vortex mixer
-
Pipettes
Procedure:
-
Place approximately 1-10 mg of the lipid sample into a screw-cap test tube.
-
Add 1-2 mL of BF3-methanol reagent to the tube.
-
Securely cap the tube and heat at 60-100°C for 5-10 minutes. The optimal time and temperature may need to be determined empirically.
-
Cool the tube to room temperature.
-
Add 1 mL of water and 1-2 mL of hexane (or heptane).
-
Vortex vigorously for 1-2 minutes to extract the FAMEs into the organic layer.
-
Allow the layers to separate.
-
Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The sample is now ready for GC analysis.
Protocol 2: GC-MS Analysis of this compound
This protocol provides general conditions for the analysis of FAMEs by GC-MS. Specific parameters may need to be optimized for your instrument and application.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Capillary GC column (e.g., DB-23, HP-88, or similar polar column)
GC Conditions:
-
Injector Temperature: 250°C
-
Injection Mode: Split or splitless, depending on sample concentration
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute
-
Ramp: 10°C/min to 200°C
-
Ramp: 5°C/min to 240°C, hold for 5 minutes
-
-
Injection Volume: 1 µL
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Mass Scan Range: m/z 50-400 (or use SIM mode for targeted analysis)
Quantitative Data Summary
The following tables provide a summary of relevant quantitative data for the analysis of this compound and related FAMEs.
Table 1: GC Retention Data for this compound on Different Columns
| Column Type | Temperature Program | Retention Time (min) | Kovats Retention Index |
| CP Sil 5 CB | Isothermal at 240°C | 21.66 | 2,269 |
| DB-1 | Isothermal at 240°C | 22.32 | 2,285 |
| HP-101 | Ramp (70°C → 200°C) | 22.32 | 2,241 |
Data compiled from Benchchem.[7]
Table 2: Comparison of Derivatization Methods for Fatty Acids
| Method | Reagent(s) | Reaction Time | Reaction Temperature | Works on Free Fatty Acids? |
| Acid-Catalyzed | BF3, HCl, or H2SO4 in Methanol | 2 - 60 minutes | 60 - 100°C | Yes |
| Base-Catalyzed | NaOH or KOH in Methanol | Very Fast | Room Temperature | No |
| Silylation | BSTFA or MSTFA | ~60 minutes | 60°C | Yes |
Information synthesized from Agilent Technologies and Restek publications.[1][2]
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Troubleshooting logic for common issues in FAME analysis.
References
- 1. agilent.com [agilent.com]
- 2. Derivatization techniques for free fatty acids by GC [restek.com]
- 3. CAS 2463-02-7: cis-11,14-eicosadienoic acid methyl*ester [cymitquimica.com]
- 4. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 5. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]
- 6. agilent.com [agilent.com]
- 7. This compound | 2463-02-7 | Benchchem [benchchem.com]
- 8. jeol.com [jeol.com]
- 9. Isotope-labeling in situ derivatization and HS-SPME arrow GC–MS/MS for simultaneous determination of fatty acids and fatty acid methyl esters in aqueous matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gcms.cz [gcms.cz]
Validation & Comparative
A Comparative Analysis of the Biological Activity of 11,14-Eicosadienoic Acid, Methyl Ester and Other Polyunsaturated Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activity of 11,14-Eicosadienoic acid, methyl ester with other key polyunsaturated fatty acids (PUFAs). The information presented herein is based on experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers investigating the therapeutic potential of these lipids.
Introduction
Polyunsaturated fatty acids (PUFAs) are crucial components of cellular lipids and play significant roles in various physiological and pathological processes, particularly in the regulation of inflammation. 11,14-Eicosadienoic acid (EDA) is a naturally occurring omega-6 PUFA found in animal tissues.[1] Its methyl ester form is often used in research due to its increased lipid solubility.[2] This guide focuses on a key study by Huang et al. (2011) that directly compares the effects of EDA with Linoleic Acid (LA), a precursor omega-6 PUFA, and Sciadonic Acid (SCA), a less common omega-6 PUFA, on inflammatory responses in murine macrophages.
Comparative Biological Activity
The biological effects of this compound and other PUFAs are often evaluated by their impact on the production of inflammatory mediators in immune cells, such as macrophages, in response to a pro-inflammatory stimulus like lipopolysaccharide (LPS).
Modulation of Inflammatory Mediators
A pivotal study conducted by Huang et al. (2011) in RAW 264.7 murine macrophages provides a direct comparison of the inflammatory potential of EDA, LA, and SCA. The findings from this study are summarized below.
Table 1: Comparative Effects of PUFAs on Pro-inflammatory Mediator Production in LPS-Stimulated Macrophages
| PUFA (at 50 µM) | Nitric Oxide (NO) Production | Prostaglandin E2 (PGE2) Production | Tumor Necrosis Factor-α (TNF-α) Production |
| Control (LPS only) | High | High | High |
| 11,14-Eicosadienoic acid (EDA) | Decreased | Increased | Increased |
| Linoleic Acid (LA) | No significant change | Increased | Increased |
| Sciadonic Acid (SCA) | Decreased | Decreased | Decreased |
Source: Based on the findings of Huang et al., Molecular and Cellular Biochemistry, 2011.
The study concluded that 11,14-eicosadienoic acid is a weaker pro-inflammatory agent than linoleic acid but is not as anti-inflammatory as sciadonic acid.[3]
Expression of Inflammatory Enzymes
The production of NO and PGE2 is regulated by the enzymes inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), respectively. The effects of the compared PUFAs on the expression of these enzymes are detailed below.
Table 2: Comparative Effects of PUFAs on iNOS and COX-2 Protein Expression in LPS-Stimulated Macrophages
| PUFA (at 50 µM) | iNOS Protein Expression | COX-2 Protein Expression |
| Control (LPS only) | High | High |
| 11,14-Eicosadienoic acid (EDA) | Decreased | Increased |
| Linoleic Acid (LA) | No significant change | Increased |
| Sciadonic Acid (SCA) | Decreased | Decreased |
Source: Based on the findings of Huang et al., Molecular and Cellular Biochemistry, 2011.
Signaling Pathways
The differential effects of these PUFAs on inflammatory mediator production are linked to their influence on intracellular signaling pathways. While the precise signaling cascades for EDA are still under full investigation, the broader understanding of PUFA-mediated inflammation in macrophages involves key pathways like NF-κB and MAPK.
Experimental Protocols
The following are summaries of the key experimental protocols utilized in the comparative study by Huang et al. (2011).
Cell Culture and Treatment
Murine macrophage RAW 264.7 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells were seeded and allowed to adhere overnight. The cells were then pre-treated with various concentrations of this compound, Linoleic Acid, or Sciadonic Acid for 24 hours before being stimulated with 1 µg/mL of lipopolysaccharide (LPS) for a specified duration depending on the assay.
Nitric Oxide (NO) Assay
The concentration of NO in the culture medium was determined by measuring the amount of nitrite (B80452), a stable metabolite of NO, using the Griess reagent. Briefly, an equal volume of culture supernatant was mixed with Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance at 540 nm was measured using a microplate reader, and the nitrite concentration was calculated from a sodium nitrite standard curve.
Prostaglandin E2 (PGE2) Assay
PGE2 levels in the culture medium were quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
Tumor Necrosis Factor-α (TNF-α) Assay
The concentration of TNF-α in the culture medium was determined using a sandwich ELISA kit following the manufacturer's protocol.
Western Blot Analysis for iNOS and COX-2
After treatment, cells were lysed, and total protein was extracted. Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membranes were blocked and then incubated with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin). After washing, the membranes were incubated with appropriate horseradish peroxidase-conjugated secondary antibodies. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The available evidence indicates that this compound exhibits a distinct biological activity profile compared to other omega-6 PUFAs. It demonstrates a more nuanced role in inflammation than its precursor, linoleic acid, by decreasing NO production while increasing PGE2 and TNF-α. In contrast, sciadonic acid consistently shows anti-inflammatory properties by reducing all measured inflammatory mediators. These findings highlight the importance of considering the specific structure and metabolism of individual PUFAs when evaluating their potential as therapeutic agents. Further research is warranted to fully elucidate the signaling mechanisms underlying the differential effects of 11,14-Eicosadienoic acid and to explore its potential applications in modulating inflammatory responses.
References
A Comparative Guide to Analytical Methods for the Quantification of 11,14-Eicosadienoic Acid, Methyl Ester
For researchers, scientists, and professionals in drug development, the accurate quantification of fatty acid methyl esters (FAMEs) like 11,14-eicosadienoic acid, methyl ester is critical for ensuring data integrity in metabolic studies, biomarker discovery, and quality control. This guide provides an objective comparison of common analytical techniques for the quantification of this specific FAME, supported by experimental data and detailed methodologies.
Method Comparison Overview
The primary methods for the quantification of this compound are Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), and High-Performance Liquid Chromatography (HPLC) with UV detection. The choice of method depends on the required sensitivity, selectivity, and the complexity of the sample matrix.
| Feature | Gas Chromatography-Flame Ionization Detection (GC-FID) | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography-UV Detection (HPLC-UV) |
| Principle | Separation of volatile compounds in a gaseous mobile phase, followed by detection via ionization in a hydrogen flame. | Separation of volatile compounds, followed by ionization and detection of mass-to-charge ratio of the analyte and its fragments. | Separation of compounds in a liquid mobile phase based on their interaction with a stationary phase, followed by detection via UV light absorption. |
| Sample Volatility | Essential; suitable for volatile and semi-volatile compounds. | Essential; requires analytes to be volatile and thermally stable. | Not a primary requirement, making it suitable for a broader range of compounds. |
| Selectivity | Based on retention time. Co-eluting compounds can interfere. | High; provides structural information based on fragmentation patterns, allowing for definitive identification. | Moderate; depends on chromatographic separation and UV absorbance characteristics. |
| Sensitivity | Good, with Limits of Detection (LOD) typically in the low µg/mL to ng/mL range.[1] | Excellent, especially with selected ion monitoring (SIM) or tandem MS (MS/MS), reaching low ng/mL to pg/mL levels.[2] | Moderate, generally less sensitive than GC-based methods for this analyte.[3][4] |
| Primary Use | Routine quantification and quality control where high throughput is needed and the sample matrix is relatively clean. | Both qualitative identification and precise quantification, especially in complex biological matrices. | Analysis of less volatile or thermally labile compounds, or when GC is not available. |
Performance Comparison: Validation Parameters
The validation of an analytical method is crucial to ensure reliable and reproducible results. The following table summarizes key performance parameters for the quantification of fatty acid methyl esters, including this compound, using different techniques.
| Validation Parameter | GC-FID | GC-MS | HPLC-UV |
| Linearity (r²) | > 0.999[1] | ≥ 0.96[2] | ≥ 0.995[4] |
| Limit of Detection (LOD) | 0.23 µg/mL[1] | 0.78 mg/L (for FAMEs)[2] | 0.0001% - 0.0018% mass[4] |
| Limit of Quantification (LOQ) | 0.69 µg/mL[1] | 2.5 mg/L (for FAMEs)[2] | 0.0004% - 0.0054% mass[4] |
| Accuracy (% Recovery) | Not explicitly stated for this analyte, but generally expected to be within 98-102%.[3] | 86% - 117%[2] | 81.7% - 110.9%[4] |
| Precision (%RSD) | Repeatability ≤ 2.0%[3] | < 5.5%[2] | Repeatability 0.2% - 1.3%[4] |
Experimental Protocols
Detailed methodologies are essential for the replication of results. Below are typical experimental protocols for the analysis of this compound.
Sample Preparation: Derivatization to FAME
Since fatty acids are polar and not sufficiently volatile for GC analysis, a derivatization step to convert them into their corresponding methyl esters is necessary.
Boron Trifluoride-Methanol (BF₃-MeOH) Method:
-
To the extracted lipid sample, add a 10% solution of BF₃-MeOH.
-
Heat the mixture at a controlled temperature (e.g., 70-90°C) for a specific duration (e.g., 10-90 minutes) to ensure complete methylation.[1][5]
-
After cooling, add water to stop the reaction.
-
Extract the FAMEs using an organic solvent such as hexane.
-
Evaporate the solvent and reconstitute the sample in a known volume of a suitable solvent for injection.
Iodomethane (B122720) (CH₃I) Method: This method is noted for being rapid and specific for free fatty acids, with reduced risk of contamination compared to other methods.[6]
-
Extract plasma lipids with hexane.
-
Perform methylation using iodomethane to form FAMEs.
-
Purify the resulting FAMEs using solid-phase extraction (SPE) chromatography.[6]
Gas Chromatography-Flame Ionization Detection (GC-FID)
-
Instrumentation: A standard gas chromatograph equipped with a flame ionization detector.[3]
-
Column: A medium polarity or non-polar capillary column is typically used, such as a DB-23 (30 m x 0.25 mm) or a Restek RT2560 (100 m x 0.25 mm, 0.20 µm).[1][7]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.26 mL/min).[1]
-
Injector Temperature: 230°C.[1]
-
Oven Temperature Program: A temperature gradient is employed to separate the FAMEs, for example, starting at 100°C and ramping up to 240°C.[1]
-
Detector Temperature: 250°C.[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides more definitive identification through mass spectra. While Electron Ionization (EI) is common, it can lead to extensive fragmentation and the absence of a molecular ion for unsaturated FAMEs.[7][8] Soft ionization techniques like Photoionization (PI) or Field Ionization (FI) can be used to overcome this, as they produce a clear molecular ion.[7][8]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) for fragmentation patterns or soft ionization (PI, FI) for molecular ion detection.[7][8]
-
Analysis Mode: Full scan for qualitative analysis or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and specificity in quantification.[2]
-
Chromatographic Conditions: Similar to GC-FID.
High-Performance Liquid Chromatography-UV Detection (HPLC-UV)
While less common for FAMEs, HPLC can be an alternative, particularly when GC is not suitable.
-
Instrumentation: A standard HPLC system with a UV-Vis detector.[3]
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[3]
-
Mobile Phase: An isocratic mixture of acetonitrile (B52724) and isopropanol (B130326) (e.g., 60:40, v/v).[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection Wavelength: Low wavelengths such as 205 nm or 210 nm, as fatty acid esters have weak UV absorbance.[3]
Visualized Workflows and Pathways
To further clarify the analytical process and the biological relevance of 11,14-eicosadienoic acid, the following diagrams are provided.
Caption: General experimental workflow for the quantification of fatty acid methyl esters.
Caption: Simplified biological role of 11,14-Eicosadienoic Acid.[9]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Validation of a new procedure to determine plasma fatty acid concentration and isotopic enrichment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jeol.com [jeol.com]
- 8. jeol.com [jeol.com]
- 9. caymanchem.com [caymanchem.com]
Cross-Validation of GC-MS and HPLC Methods for FAME Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise and accurate quantification of fatty acid methyl esters (FAMEs) is critical for applications ranging from biomarker discovery to quality control in biofuels. The two primary analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). While GC-MS is a traditional and robust method, HPLC has emerged as a powerful alternative with distinct advantages.[1] This guide provides an objective comparison of their performance, supported by experimental data, to aid in method selection and cross-validation.
Quantitative Performance Comparison
A critical aspect of cross-validating these two techniques is the comparison of their analytical performance. The following table summarizes key validation parameters for both GC-MS and HPLC, compiled from various studies. Specific values can vary depending on the sample matrix, instrumentation, and exact methodology employed.[1]
| Validation Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Key Considerations |
| Principle | Separation based on volatility and polarity, followed by mass-based detection.[2] | Separation based on polarity, followed by various detection methods (e.g., UV, MS).[2] | GC-MS is ideal for volatile and thermally stable compounds, while HPLC is suited for a broader range of analytes, including thermally labile ones.[2][3] |
| Linearity (r²) | > 0.99[4] | > 0.99[4][5] | Both techniques exhibit excellent linearity over a defined concentration range.[1][4] |
| Precision (%RSD) | < 10%[1] | < 5%[1] | Both methods demonstrate good precision, with HPLC often showing slightly better performance.[1][4] |
| Accuracy (Recovery %) | 85 - 115%[1] | 81.7 - 110.9%[4][6] | Comparable recovery rates are achievable with optimized extraction and sample preparation procedures.[1][4] |
| Limit of Detection (LOD) | High sensitivity, in the µg/L to ng/L range.[2] Generally lower than HPLC.[1][4] | Moderate to high, depending on the detector. UV detection has lower sensitivity than MS.[2] | GC-MS generally offers superior sensitivity for volatile analytes.[1][4] |
| Limit of Quantification (LOQ) | Typically in the low ppm or ppb range.[4] | Dependent on the detector (e.g., 0.0004% mass for methyl linolenate with UV).[4][6] | GC generally provides lower detection and quantification limits.[4] |
| Selectivity | Very high due to mass spectrometric detection and fragmentation patterns.[2] | Moderate to high, depending on the detector and chromatographic resolution.[2] | GC-MS provides structural confirmation, which is beneficial for complex matrices.[7] |
Experimental Protocols
Detailed methodologies are critical for the successful implementation and validation of any analytical method. Below are representative protocols for the analysis of FAMEs using both GC-MS and HPLC.
-
Lipid Extraction: Total lipids are extracted from the sample (e.g., plasma, tissue, food) using established methods like the Folch or Bligh-Dyer method, which typically use a chloroform:methanol (B129727) solvent mixture.[1][8]
-
Internal Standard Addition: A known amount of an internal standard, such as heptadecanoic acid (C17:0) or nonadecanoic acid (C19:0), is added to the sample before extraction to correct for variations in sample preparation and analysis.[8]
-
Transesterification (Derivatization): The extracted lipids are converted to their corresponding FAMEs to increase their volatility for GC analysis. This is a necessary step for GC-MS.[9] A common method is acid-catalyzed transesterification using 14% boron trifluoride (BF3) in methanol or methanolic HCl.[8][10] The mixture is heated, and then the FAMEs are extracted into a non-polar solvent like hexane.[8][10] For HPLC analysis, derivatization is not always required but may be performed to improve detection.[2]
GC-MS is a well-established and highly sensitive method for the analysis of fatty acids.[1]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).[11]
-
GC Column: A polar capillary column is typically used for FAME separation, such as a DB-23 or Supelcowax 10 column (e.g., 60 m x 0.25 mm i.d., 0.25 µm film thickness).[1][11]
-
Carrier Gas: Helium or hydrogen is commonly used as the carrier gas.[4][11]
-
Injector Temperature: Typically set around 210-280°C.[4][11]
-
Oven Temperature Program: A temperature gradient is employed to separate FAMEs based on their chain length and degree of saturation. A representative program starts at 100-140°C, ramps up to 220-240°C, and holds for a period to ensure all analytes elute.[1][11]
-
MS Detector: Electron Impact (EI) ionization is standard, with the mass spectrometer scanning a mass range of m/z 22-550.[11] For enhanced sensitivity and selectivity, Selected Ion Monitoring (SIM) can be used.[7][12]
HPLC offers a valuable alternative to GC-MS, particularly for thermally labile compounds.[2]
-
Instrumentation: A high-performance liquid chromatograph equipped with a suitable detector, such as a UV or mass spectrometer.[1]
-
HPLC Column: Reversed-phase columns, like a C18 column (e.g., 4.6 mm x 250 mm), are frequently used for FAME analysis.[13]
-
Mobile Phase: The mobile phase composition depends on whether normal-phase or reversed-phase chromatography is used. For reversed-phase, mixtures of acetonitrile, methanol, and/or water are common.[5][14] Isocratic or gradient elution can be employed.
-
Column Temperature: Analyses are often performed at a controlled temperature, for example, 40°C.[5][13]
-
Detector: A UV detector set at a low wavelength (e.g., 205 nm) can be used as FAMEs have a chromophore that absorbs in this region.[4][5] Refractive index detectors (RID) are also an option.[13] Coupling HPLC with a mass spectrometer (HPLC-MS) provides higher selectivity and sensitivity.[15]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the cross-validation of GC-MS and HPLC methods for FAME analysis.
Conclusion
Both GC-MS and HPLC are robust and reliable methods for the quantitative analysis of FAMEs. GC-MS is often considered the gold standard due to its high sensitivity, selectivity, and extensive spectral libraries that aid in compound identification.[2] It is particularly well-suited for comprehensive profiling of saturated and unsaturated fatty acids. HPLC provides a strong alternative, especially when dealing with thermally unstable compounds or when analysis without derivatization is preferred.[2]
Ultimately, the choice between GC-MS and HPLC depends on the specific requirements of the analysis, including the nature of the analytes, the complexity of the sample matrix, and the desired level of sensitivity and selectivity. For comprehensive and unambiguous fatty acid profiling, a combination of both techniques can be a powerful strategy. Cross-validation of results between GC and HPLC provides the highest level of confidence in the analytical data, ensuring the integrity and reliability of research findings.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. shimadzu.com [shimadzu.com]
- 10. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 11. 2.5. GC-MS Analysis of Fatty Acids [bio-protocol.org]
- 12. agilent.com [agilent.com]
- 13. jascoinc.com [jascoinc.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
A Comparative Analysis of 11,14-Eicosadienoic Acid Isomers: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the nuanced differences between fatty acid isomers is critical for targeted therapeutic design. This guide provides a comparative analysis of 11,14-eicosadienoic acid and its isomers, focusing on their differential effects on cellular processes, supported by experimental data and detailed protocols.
Eicosadienoic acids, a group of 20-carbon fatty acids with two double bonds, exhibit a range of biological activities that are highly dependent on the position and configuration of these double bonds. This guide will delve into the known properties and bioactivities of several key isomers, highlighting how subtle structural variations can lead to significant differences in their physiological effects, particularly in the realms of inflammation and adipogenesis.
Physicochemical Properties and Biological Sources
The isomers of eicosadienoic acid share the same chemical formula (C20H36O2) and molecular weight, but their distinct structures, arising from the varied placement of their two double bonds, lead to different classifications (e.g., omega-6 or omega-9) and biological origins.
| Property | 11,14-Eicosadienoic Acid | 8,11-Eicosadienoic Acid (Dihomo-γ-linolenic acid - DGLA) | 5,11-Eicosadienoic Acid (Keteleeronic Acid) | 6,9- & 7,11-Eicosadienoic Acid (Homotaxoleic Acid) |
| Systematic Name | (11Z,14Z)-icosa-11,14-dienoic acid | (8Z,11Z)-icosa-8,11-dienoic acid | (5Z,11Z)-icosa-5,11-dienoic acid | (6Z,9Z)- & (7Z,11Z)-icosa-11,14-dienoic acid |
| Omega Family | Omega-6 | Omega-9 (also considered an elongated product of an n-10) | Omega-9 | Rarer isomers |
| Molecular Formula | C20H36O2 | C20H36O2 | C20H36O2 | C20H36O2 |
| Molecular Weight | 308.5 g/mol | 308.5 g/mol | 308.5 g/mol | 308.5 g/mol |
| Common Sources | Animal tissues, modest concentrations in some plant seed oils (e.g., Cruciferae, Ranunculaceae, Pinaceae) and human breast milk.[1] | Metabolite of γ-linolenic acid (GLA), found in low levels in animal tissues. | Seed oils of Pinaceae and Cupressaceae.[1] | Rarer in the plant world.[1] |
Comparative Biological Activity: Anti-Adipogenic Effects
The position of the double bonds in eicosenoic acid isomers has been shown to significantly influence their effects on adipogenesis (the formation of fat cells). A study on various cis-eicosenoic acid positional isomers (C20:1) in 3T3-L1 preadipocytes provides a compelling example of this structure-activity relationship. While this study did not specifically use 11,14-eicosadienoic acid, its findings on monosaturated isomers underscore the principle that double bond position is a key determinant of biological function.
In this study, different cis-eicosenoic acid positional isomers were found to have varying abilities to suppress adipogenesis and lipid accumulation. Notably, the c15-20:1 isomer was particularly effective, demonstrating a significant anti-adipogenic and anti-lipogenic effect. This was achieved through the downregulation of key transcriptional factors for adipogenesis, namely peroxisome proliferator-activated receptor-gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα).
This highlights the potential for different eicosadienoic acid isomers to exhibit distinct effects on fat metabolism, a crucial consideration for research into obesity and metabolic diseases.
Comparative Biological Activity: Modulation of Inflammation
11,14-Eicosadienoic acid and its isomers play complex and sometimes opposing roles in the regulation of inflammation. Their effects are largely mediated by their conversion into various eicosanoids.
11,14-Eicosadienoic Acid: This omega-6 fatty acid is a precursor to other important omega-6 fatty acids, including dihomo-γ-linolenic acid (DGLA) and arachidonic acid (AA). In studies with murine macrophages, 11,14-eicosadienoic acid was shown to decrease the production of nitric oxide (NO), a pro-inflammatory mediator. However, it also increased the production of prostaglandin (B15479496) E2 (PGE2) and tumor necrosis factor-alpha (TNF-α), which are also pro-inflammatory. This suggests a complex modulatory role in the inflammatory response.
Dihomo-γ-linolenic Acid (DGLA; 8,11-Eicosadienoic Acid): DGLA is particularly interesting due to its dual role in inflammation. It can be metabolized into anti-inflammatory products, such as prostaglandin E1 (PGE1) and 15-hydroxyeicosatrienoic acid (15-HETrE). However, it can also be converted to the pro-inflammatory arachidonic acid (AA). The balance between the metabolism of DGLA to anti-inflammatory versus pro-inflammatory eicosanoids is a critical factor in determining the overall inflammatory state.
Due to a lack of direct comparative studies, the precise anti-inflammatory or pro-inflammatory profiles of other isomers like keteleeronic acid and homotaxoleic acid are not as well-characterized. However, based on the principle of structure-dependent activity, it is highly probable that they also possess unique modulatory effects on inflammatory pathways.
Signaling Pathways
The biological effects of eicosadienoic acid isomers are mediated through their interaction with various signaling pathways. A key pathway implicated in their effects on both adipogenesis and inflammation is the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway.
dot
Caption: Metabolic pathway of 11,14-eicosadienoic acid and its conversion to bioactive eicosanoids.
dot
Caption: Simplified signaling pathway of adipogenesis modulation by eicosadienoic acid isomers.
Experimental Protocols
3T3-L1 Preadipocyte Differentiation and Treatment with Fatty Acid Isomers
This protocol describes the induction of differentiation in 3T3-L1 preadipocytes and their subsequent treatment with eicosadienoic acid isomers to assess their effects on adipogenesis.
Materials:
-
3T3-L1 preadipocytes
-
DMEM with 10% bovine calf serum
-
Differentiation medium I (DMI): DMEM with 10% fetal bovine serum (FBS), 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.
-
Differentiation medium II (DMII): DMEM with 10% FBS and 10 µg/mL insulin.
-
Eicosadienoic acid isomers (stock solutions prepared in ethanol)
-
Fatty acid-free bovine serum albumin (BSA)
Procedure:
-
Culture 3T3-L1 preadipocytes in DMEM with 10% bovine calf serum until confluent.
-
Two days post-confluency, replace the medium with DMI to induce differentiation.
-
After 48 hours, replace the DMI with DMII.
-
After another 48 hours, replace the DMII with DMEM containing 10% FBS.
-
For fatty acid treatment, prepare a fatty acid-BSA complex by incubating the desired concentration of the eicosadienoic acid isomer with DMEM containing 1% fatty acid-free BSA at 37°C for 30 minutes.
-
Add the fatty acid-BSA complex to the differentiating 3T3-L1 cells at the desired time points (e.g., from the start of differentiation).
-
Continue the culture for a total of 8-10 days, replacing the medium with fresh medium containing the fatty acid-BSA complex every 2 days.
-
At the end of the culture period, the cells can be harvested for analysis of lipid accumulation (Oil Red O staining) or gene expression (qRT-PCR for PPARγ, C/EBPα, etc.).
Measurement of Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production in Macrophages
This protocol outlines the procedure for measuring the production of the inflammatory mediators NO and PGE2 by macrophage cells (e.g., RAW 264.7) in response to treatment with eicosadienoic acid isomers.
Materials:
-
RAW 264.7 macrophage cells
-
DMEM with 10% FBS
-
Lipopolysaccharide (LPS)
-
Eicosadienoic acid isomers
-
Griess reagent for NO measurement
-
PGE2 ELISA kit
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the eicosadienoic acid isomers for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.
-
After 24 hours, collect the cell culture supernatant.
-
NO Measurement:
-
Mix an equal volume of the supernatant with Griess reagent.
-
Incubate at room temperature for 15 minutes.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite (B80452) concentration using a sodium nitrite standard curve.
-
-
PGE2 Measurement:
-
Use a commercial PGE2 ELISA kit according to the manufacturer's instructions to measure the concentration of PGE2 in the supernatant.
-
Conclusion and Future Directions
The available evidence strongly indicates that the biological activities of 11,14-eicosadienoic acid and its isomers are not uniform. The position of the double bonds within the 20-carbon chain is a critical determinant of their effects on fundamental cellular processes such as adipogenesis and inflammation. While the roles of 11,14-eicosadienoic acid and its metabolite DGLA are becoming clearer, there is a significant gap in our understanding of other isomers like keteleeronic acid and homotaxoleic acid.
Future research should focus on direct, side-by-side comparative studies of a wider range of eicosadienoic acid isomers in standardized in vitro and in vivo models. Such studies will be invaluable for elucidating their precise mechanisms of action, identifying the most potent isomers for specific therapeutic applications, and ultimately advancing the development of targeted lipid-based therapies for metabolic and inflammatory diseases.
References
A Comparative Analysis of 11,14-Eicosadienoic Acid, Methyl Ester and Arachidonic Acid in Inflammation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inflammatory effects of 11,14-Eicosadienoic acid, methyl ester (EDA-ME) and the well-characterized pro-inflammatory molecule, arachidonic acid (AA). This analysis is supported by experimental data from in vitro studies, with a focus on their impact on key inflammatory mediators and signaling pathways in murine macrophages.
Introduction
Arachidonic acid (AA), an omega-6 polyunsaturated fatty acid, is a central figure in the inflammatory cascade. Upon cellular stimulation, AA is released from membrane phospholipids (B1166683) and metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes into a variety of potent pro-inflammatory eicosanoids, including prostaglandins (B1171923) and leukotrienes.[1] These molecules are pivotal in orchestrating the classic signs of inflammation.
In contrast, 11,14-Eicosadienoic acid (EDA), another omega-6 polyunsaturated fatty acid, presents a more nuanced role in inflammation. While structurally similar to AA, its effects on inflammatory responses are not as well-defined and appear to be context-dependent. This guide aims to juxtapose the current understanding of these two fatty acids to inform future research and drug development endeavors.
Quantitative Comparison of Inflammatory Mediator Production
The following tables summarize the quantitative effects of EDA and AA on the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW264.7 murine macrophages. It is important to note that the data for EDA and AA are derived from separate studies, and while the experimental conditions are similar, a direct comparison should be made with this in consideration.
Table 1: Effect of 11,14-Eicosadienoic Acid (EDA) on Inflammatory Mediator Production in LPS-Stimulated RAW264.7 Macrophages
| EDA Concentration (µM) | Nitric Oxide (NO) Production (% of LPS Control) | Prostaglandin E2 (PGE2) Production (pg/mL) | Tumor Necrosis Factor-α (TNF-α) Production (pg/mL) |
| 0 (LPS only) | 100% | ~150 | ~3500 |
| 10 | ~80% | ~250 | ~4000 |
| 25 | ~60% | ~350 | ~4500 |
| 50 | ~50% | ~450 | ~5000 |
Data adapted from Huang et al., 2011.[2]
Table 2: Effect of Arachidonic Acid (AA) on Inflammatory Mediator Production in LPS-Stimulated RAW264.7 Macrophages
| AA Concentration (µM) | Nitric Oxide (NO) Production (% of LPS Control) | Prostaglandin E2 (PGE2) Production (pg/mL) | Tumor Necrosis Factor-α (TNF-α) Production (% of LPS Control) |
| 0 (LPS only) | 100% | Baseline | 100% |
| 1 | Not significantly different | Significant increase | ~120% |
| 10 | Not significantly different | Further significant increase | ~150% |
| 25 | Not significantly different | Plateau or slight decrease | ~180% |
Data synthesized from multiple sources indicating the general pro-inflammatory effects of AA.[3][4][5]
Signaling Pathways in Inflammation
Both EDA and AA exert their effects by modulating intracellular signaling cascades that are central to the inflammatory response. The primary pathways implicated are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Arachidonic Acid Signaling Pathway
Arachidonic acid is a potent activator of pro-inflammatory signaling. Its metabolites, particularly prostaglandins, can further amplify these signals. AA has been shown to activate the NF-κB pathway, a master regulator of inflammatory gene expression, leading to the transcription of genes encoding for cytokines, chemokines, and other inflammatory mediators.[2] Concurrently, AA can activate the MAPK pathways, including p38 and JNK, which are also critical for the production of inflammatory cytokines like TNF-α.[6]
11,14-Eicosadienoic Acid Signaling Pathway
The signaling pathways activated by EDA are less definitively characterized. The study by Huang et al. (2011) suggests that EDA can modulate the expression of inducible nitric oxide synthase (iNOS) and COX-2, which are downstream targets of the NF-κB and MAPK pathways.[2] The observed decrease in NO production alongside an increase in PGE2 and TNF-α suggests a complex regulatory role. It is plausible that EDA or its metabolites can differentially modulate components of these pathways. For instance, it has been suggested that eicosadienoic acids can inhibit the binding of the potent chemoattractant leukotriene B4 (LTB4) to its receptor, which could represent an anti-inflammatory mechanism.[7]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of the key experimental protocols used in the cited studies.
Cell Culture and Treatment
RAW264.7 murine macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate plates and allowed to adhere. Prior to treatment, the medium is often replaced with serum-free medium. Cells are then pre-treated with various concentrations of EDA-ME or AA for a specified time (e.g., 1 hour) before stimulation with an inflammatory agent like LPS (e.g., 1 µg/mL) for a designated period (e.g., 24 hours).
Measurement of Nitric Oxide (NO) Production
NO production is indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess assay.
Measurement of Prostaglandin E2 (PGE2) and Tumor Necrosis Factor-α (TNF-α)
The concentrations of PGE2 and TNF-α in the cell culture supernatants are determined using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
Western Blot Analysis for Signaling Proteins
To assess the activation of NF-κB and MAPK pathways, Western blotting is performed. Cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for the phosphorylated (activated) and total forms of key signaling proteins (e.g., p65 subunit of NF-κB, IκBα, p38, JNK). Following incubation with secondary antibodies, the protein bands are visualized using a chemiluminescence detection system.
Conclusion
The available evidence clearly positions arachidonic acid as a potent pro-inflammatory lipid mediator that robustly activates the NF-κB and MAPK signaling pathways, leading to the production of a wide array of inflammatory molecules.
This compound, in contrast, exhibits a more complex, modulatory role in inflammation. In LPS-stimulated macrophages, it appears to decrease the production of nitric oxide while simultaneously increasing the levels of PGE2 and TNF-α. This differential effect suggests that EDA-ME may not be a classical anti-inflammatory agent but rather a modulator that can fine-tune specific aspects of the inflammatory response. Its ability to be metabolized into other polyunsaturated fatty acids and its potential to antagonize leukotriene receptors add further layers to its biological activity.
For researchers and drug development professionals, this comparison highlights the need for further investigation into the precise mechanisms of action of EDA-ME. A direct, side-by-side comparison with arachidonic acid under various inflammatory conditions would be invaluable in elucidating its therapeutic potential. Understanding the nuanced effects of different fatty acids on inflammatory signaling is critical for the development of targeted therapies for a range of inflammatory diseases.
References
- 1. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Resveratrol activates AMPK and suppresses LPS-induced NF-κB-dependent COX-2 activation in RAW 264.7 macrophage cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of in vitro exposure to arachidonic acid on TNF-alpha production by murine peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of LPS-induced NO and PGE2 production by asiatic acid via NF-kappa B inactivation in RAW 264.7 macrophages: possible involvement of the IKK and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Arachidonic acid induces macrophage cell cycle arrest through the JNK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijbs.com [ijbs.com]
Navigating the Labyrinth of Lipid Extraction: A Comparative Guide to Solvents for 11,14-Eicosadienoic Acid, Methyl Ester
The selection of an appropriate solvent is paramount to maximizing the yield and purity of the target molecule. The polarity of the solvent, the nature of the sample matrix, and the chosen extraction method all play a significant role in the overall efficiency of the process.
Solvent Extraction Efficiency: A Comparative Look at FAMEs
The following table summarizes the relative extraction efficiencies of common solvents for fatty acid methyl esters, based on data from various studies on lipid extraction from different biological matrices. This information serves as a valuable proxy for estimating the potential effectiveness of these solvents for the extraction of 11,14-Eicosadienoic acid, methyl ester.
| Solvent/Solvent System | Polarity | Relative Extraction Efficiency | Key Considerations |
| Chloroform (B151607):Methanol (2:1, v/v) | High | Very High | Considered a "gold standard" for total lipid extraction (Folch and Bligh & Dyer methods).[1][2][3][4] Effective for a broad range of lipids, including polar and non-polar compounds.[2] However, chloroform is toxic and poses environmental concerns. |
| Hexane (B92381) | Non-polar | Moderate to High | A widely used solvent for extracting non-polar lipids like FAMEs.[5][6] It is relatively inexpensive and has a low boiling point, facilitating easy removal. However, its efficiency can be lower for more polar lipids or complex matrices.[5][7] |
| Ethyl Acetate (B1210297) | Intermediate | High | A greener alternative to hexane with comparable or even higher oil extraction yields in some cases.[6][8] It is less toxic and biodegradable. |
| Dichloromethane (DCM) | Intermediate | High | Shows good performance in extracting a range of fatty acids.[6] Similar to chloroform, it has toxicity concerns. |
| Ethanol | Polar | Moderate | Can be effective, particularly for matrices rich in monounsaturated fatty acids.[8] However, to achieve high yields, it may require higher temperatures and more extraction stages compared to less polar solvents.[9] |
| Acetone | Polar | Low to Moderate | Generally shows lower oil and FAME yields compared to other solvents like hexane and petroleum benzene.[10] |
| Petroleum Ether/Benzene | Non-polar | High | Often demonstrates high oil extraction yields.[10] However, these are highly flammable and pose health risks. |
Generalized Experimental Protocol for FAME Extraction
This protocol outlines a general procedure for the extraction of FAMEs from a biological sample. It is a composite of common methodologies found in the literature and should be adapted based on the specific sample matrix and available laboratory equipment.
Objective: To extract fatty acid methyl esters from a given sample for subsequent analysis.
Materials:
-
Homogenizer or mortar and pestle
-
Centrifuge
-
Rotary evaporator or nitrogen stream evaporator
-
Extraction thimbles (for Soxhlet)
-
Glassware (beakers, flasks, separating funnel)
-
Selected extraction solvent (e.g., Hexane, Chloroform:Methanol 2:1)
-
Anhydrous sodium sulfate (B86663)
-
Internal standard (optional, for quantitative analysis)
Procedure:
-
Sample Preparation:
-
The sample should be dried to remove excess water, which can interfere with the extraction process.
-
Grind or homogenize the sample to increase the surface area for solvent interaction.
-
-
Extraction Method (Choose one):
-
Maceration:
-
Submerge the prepared sample in the chosen solvent in a sealed container.
-
Agitate the mixture for a defined period (e.g., 24 hours) at room temperature.[11]
-
Separate the solvent extract from the solid residue by filtration or centrifugation.
-
Repeat the extraction process with fresh solvent to ensure maximum recovery.
-
-
Soxhlet Extraction:
-
Place the prepared sample in a porous thimble.
-
Position the thimble in the main chamber of the Soxhlet apparatus.[11]
-
Fill the boiling flask with the extraction solvent.
-
Heat the solvent to its boiling point. The solvent vapor will rise, condense, and drip onto the sample, extracting the lipids.[11]
-
The process runs continuously, allowing for efficient extraction with a relatively small amount of solvent.[11]
-
-
Folch Method (for total lipid extraction):
-
Homogenize the sample in a chloroform:methanol (2:1, v/v) mixture.[1][3][12]
-
After homogenization, add a salt solution (e.g., 0.9% NaCl) to the mixture to induce phase separation.
-
Centrifuge the mixture to separate the layers. The lower chloroform layer will contain the lipids.[12]
-
Carefully collect the lower phase containing the extracted lipids.
-
-
-
Solvent Removal and Drying:
-
Combine the solvent extracts.
-
Dry the extract over anhydrous sodium sulfate to remove any residual water.
-
Evaporate the solvent using a rotary evaporator or a gentle stream of nitrogen.
-
-
Final Product:
-
The resulting residue contains the extracted lipids, including this compound, ready for further purification or analysis (e.g., by gas chromatography).
-
Visualizing the Extraction Workflow
The following diagram illustrates a generalized workflow for the solvent extraction of fatty acid methyl esters.
Caption: Generalized workflow for FAME extraction.
References
- 1. Extraction methods of fat from food samples and preparation of fatty acid methyl esters for gas chromatography: A review - Arabian Journal of Chemistry [arabjchem.org]
- 2. iris.unito.it [iris.unito.it]
- 3. Lipid extraction and FAME assay training – DuLab [www2.hawaii.edu]
- 4. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Choice of solvent extraction technique affects fatty acid composition of pistachio (Pistacia vera L.) oil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of ambient solvent extraction methods for the analysis of fatty acids in non-starch lipids of flour and starch - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Experimental Comparison between Ethanol and Hexane as Solvents for Oil Extraction from Peanut Press Cake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Effect of Different Solvent Types and Extraction Methods on Oil Yields and Fatty Acid Composition of Safflower Seed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. extractionmagazine.com [extractionmagazine.com]
- 12. repository.seafdec.org [repository.seafdec.org]
A Comparative Guide to the Inter-Laboratory Analysis of 11,14-Eicosadienoic Acid, Methyl Ester
For researchers, scientists, and professionals in drug development, the accurate and reproducible analysis of lipids like 11,14-eicosadienoic acid, methyl ester is critical. This guide provides a comparative overview of analytical methodologies, focusing on providing a framework for inter-laboratory comparison and method validation. While a formal, large-scale inter-laboratory comparison study for this specific compound is not publicly available, this document outlines the prevalent methods and key parameters to ensure consistency and accuracy in its quantification.
Data Summary: Key Analytical Parameters
Gas Chromatography-Mass Spectrometry (GC-MS) stands as the principal technique for the analysis of this compound. The following table summarizes common parameters that can be standardized across laboratories to facilitate data comparison.
| Parameter | Common Specification | Alternative Specification |
| GC Column | DB-1, HP-101 (non-polar) | CP Sil 5 CB |
| Temperature Program | Isothermal at 240°C or ramped | Isothermal at 200°C |
| Internal Standard | Methyl behenate | Docosane |
| Ionization Mode | Electron Ionization (EI) | Field Ionization (FI) |
| Mass Analyzer | Quadrupole | Time-of-Flight (TOF) |
Experimental Protocols
To ensure reproducibility, detailed experimental protocols are essential. Below is a generalized protocol for the analysis of this compound using GC-MS.
Sample Preparation:
-
Esterification: If starting from the free fatty acid, transesterification is required. A common method is to react the lipid extract with methanol (B129727) in the presence of an acid catalyst (e.g., BF3/methanol) or a base catalyst (e.g., sodium methoxide).
-
Extraction: The resulting fatty acid methyl esters (FAMEs) are extracted with a non-polar solvent such as hexane.
-
Internal Standard Addition: An internal standard (e.g., methyl behenate) is added at a known concentration to the sample prior to injection. This is crucial for accurate quantification as it corrects for variations in injection volume and instrument response.
GC-MS Analysis:
-
Injection: 1 µL of the sample is injected into the GC inlet, typically in splitless mode to maximize sensitivity.
-
Separation: The FAMEs are separated on a non-polar capillary column (e.g., DB-1, 30 m x 0.25 mm, 0.25 µm film thickness). A typical temperature program starts at a lower temperature and ramps up to a final temperature to ensure good separation of different FAMEs.
-
Ionization and Detection: As the compounds elute from the GC column, they are ionized in the mass spectrometer source. Electron Ionization (EI) is the most common method, but for FAMEs, which can exhibit weak or absent molecular ions with EI, soft ionization techniques like Field Ionization (FI) can be advantageous.[1][2] The mass analyzer (e.g., quadrupole or TOF) separates the ions based on their mass-to-charge ratio.
Quantification:
Quantification is typically performed by comparing the peak area of the this compound to the peak area of the internal standard.[3] A calibration curve should be generated using standards of known concentrations to ensure linearity and accuracy.
Methodology Comparison: Ionization Techniques
The choice of ionization technique can significantly impact the resulting mass spectrum and the confidence in compound identification. For FAMEs, the molecular ion is often not observed with EI, which can complicate identification.[1][2]
| Feature | Electron Ionization (EI) | Field Ionization (FI) |
| Principle | High-energy electrons bombard molecules, causing extensive fragmentation. | A strong electric field ionizes molecules with minimal excess energy. |
| Molecular Ion | Often weak or absent for FAMEs.[1][2] | Typically a strong and clear molecular ion is observed.[1][2] |
| Fragmentation | Provides a characteristic fragmentation pattern useful for library matching. | Minimal to no fragmentation. |
| Identification | Relies on matching fragmentation patterns to spectral libraries (e.g., NIST). | Provides accurate molecular weight determination, especially with high-resolution MS.[1] |
| Inter-laboratory Use | Very common and widely available. | Less common, availability may be limited. |
Visualizing the Workflow and Logic
To aid in understanding the analytical process and the decision-making involved, the following diagrams are provided.
Caption: General workflow for the analysis of this compound.
Caption: Decision logic for selecting an analytical method for this compound.
References
Validating 11,14-Eicosadienoic Acid, Methyl Ester as a Biomarker: A Comparative Guide Against Known Standards
For Researchers, Scientists, and Drug Development Professionals
The identification and validation of novel biomarkers are critical for advancing disease diagnosis, prognosis, and the development of targeted therapies. This guide provides a comparative framework for the validation of 11,14-Eicosadienoic acid, methyl ester as a potential biomarker against established standards in key disease areas. While direct comparative studies are currently limited in published literature, this document outlines the necessary experimental approaches and data presentation formats required for rigorous validation.
Introduction to this compound
11,14-Eicosadienoic acid is an omega-6 polyunsaturated fatty acid. For analytical purposes, particularly gas chromatography-mass spectrometry (GC-MS), it is derivatized to its more volatile form, this compound. Emerging research suggests its involvement in inflammatory and metabolic processes, making it a candidate for investigation as a biomarker. Studies have shown that 11,14-Eicosadienoic acid can modulate the production of inflammatory mediators. For instance, in murine macrophages, it has been observed to decrease the production of nitric oxide while increasing prostaglandin (B15479496) E2 and tumor necrosis factor-alpha (TNF-α), indicating a complex role in the inflammatory response.
Comparison with Known Biomarker Standards
A crucial step in validating a new biomarker is to compare its performance against existing, well-established biomarkers. The selection of these standards is dependent on the clinical context. Below is a summary of established biomarkers for inflammation, cardiovascular disease, and metabolic syndrome that would serve as the benchmark for validating this compound.
Table 1: Established Biomarkers for Comparison
| Disease Area | Established Biomarker | Biological Role / Significance |
| Inflammation | C-Reactive Protein (CRP) | An acute-phase reactant produced by the liver in response to inflammation. |
| Interleukin-6 (IL-6) | A pro-inflammatory cytokine that plays a key role in the acute phase response. | |
| Tumor Necrosis Factor-alpha (TNF-α) | A central regulator of inflammation. | |
| Cardiovascular Disease | Apolipoprotein B (ApoB) | A primary protein component of low-density lipoproteins (LDL); a measure of atherogenic particle number. |
| Lipoprotein(a) [Lp(a)] | A type of lipoprotein associated with an increased risk of atherosclerotic cardiovascular disease. | |
| Cardiac Troponins (cTnI, cTnT) | Proteins released into the bloodstream during myocardial injury; the gold standard for diagnosing heart attack. | |
| Metabolic Syndrome | Leptin | A hormone produced by adipose tissue that regulates energy balance. |
| Adiponectin | A hormone from adipose tissue with anti-inflammatory and insulin-sensitizing properties. | |
| Triglycerides | A type of fat found in the blood; elevated levels are a key component of metabolic syndrome. |
Hypothetical Performance Data
To date, there is a lack of published studies directly comparing the diagnostic or prognostic performance of this compound to the established biomarkers listed above. The following table is a hypothetical representation of how such comparative data would be presented. This data is for illustrative purposes only and is not based on experimental results.
Table 2: Hypothetical Comparative Performance of this compound in Detecting Systemic Inflammation
| Biomarker | Sensitivity (%) | Specificity (%) | Area Under the Curve (AUC) | Positive Predictive Value (PPV) (%) | Negative Predictive Value (NPV) (%) |
| This compound | 82 | 75 | 0.85 | 78 | 80 |
| C-Reactive Protein (CRP) | 88 | 80 | 0.92 | 85 | 83 |
| Interleukin-6 (IL-6) | 90 | 85 | 0.94 | 88 | 87 |
Experimental Protocols for Biomarker Validation
The validation of this compound as a biomarker would require a comprehensive set of experiments to establish its analytical and clinical validity. A generalized protocol for a clinical validation study is outlined below.
Objective: To assess the diagnostic accuracy of this compound for a specific condition (e.g., systemic inflammation) compared to a gold-standard biomarker (e.g., C-Reactive Protein).
1. Study Design:
-
A case-control or cohort study design should be implemented.
-
A well-defined patient population with the condition of interest and a healthy control group, matched for age and sex, should be recruited.
-
Informed consent must be obtained from all participants.
2. Sample Collection and Preparation:
-
Collect whole blood samples in EDTA-containing tubes.
-
Separate plasma by centrifugation at 3000 rpm for 15 minutes at 4°C.
-
Store plasma samples at -80°C until analysis.
-
For fatty acid analysis, perform lipid extraction from plasma using a modified Folch method with chloroform:methanol (B129727) (2:1, v/v).
-
Transesterify the extracted lipids to fatty acid methyl esters (FAMEs) using 14% boron trifluoride in methanol at 100°C for 30 minutes.
-
Extract the FAMEs with hexane (B92381) and concentrate under a stream of nitrogen.
3. Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS):
-
Instrument: Agilent 7890B GC coupled to a 5977A MSD, or equivalent.
-
Column: Agilent J&W DB-23 capillary column (60 m x 0.25 mm, 0.25 µm film thickness), or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp 1: Increase to 180°C at 10°C/min.
-
Ramp 2: Increase to 220°C at 5°C/min, hold for 10 minutes.
-
Ramp 3: Increase to 240°C at 3°C/min, hold for 5 minutes.
-
-
Injector Temperature: 250°C.
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Spectrometry Mode: Electron Ionization (EI) at 70 eV, scanning in a mass range of m/z 50-550.
-
Identification: Identify this compound by comparing its retention time and mass spectrum with a certified reference standard.
-
Quantification: Use a stable isotope-labeled internal standard (e.g., d4-11,14-Eicosadienoic acid, methyl ester) for accurate quantification. Generate a calibration curve using a series of standard solutions of known concentrations.
4. Measurement of Standard Biomarkers:
-
Measure CRP levels using a high-sensitivity immunoturbidimetric assay on a clinical chemistry analyzer.
-
Measure other standard biomarkers using commercially available and validated ELISA kits or other appropriate standard methods.
5. Statistical Analysis:
-
Compare the mean concentrations of this compound and standard biomarkers between the case and control groups using an independent samples t-test or Mann-Whitney U test.
-
Perform Receiver Operating Characteristic (ROC) curve analysis to determine the diagnostic performance (sensitivity, specificity, AUC) of each biomarker.
-
Calculate positive and negative predictive values.
-
Use correlation analyses (e.g., Pearson or Spearman) to assess the relationship between this compound and the standard biomarkers.
-
A p-value of <0.05 will be considered statistically significant.
Visualizing Pathways and Workflows
Hypothetical Signaling Pathway Involving 11,14-Eicosadienoic Acid
Caption: Hypothetical pathway of 11,14-Eicosadienoic acid in inflammation.
General Biomarker Validation Workflow
Caption: Standard workflow for biomarker validation.
Conclusion
This compound presents an interesting candidate for biomarker research due to its involvement in key biological pathways. However, its validation as a clinically useful biomarker is in a nascent stage. Rigorous studies directly comparing its performance against established standards like CRP, ApoB, and adiponectin are essential. The experimental protocols and data presentation formats outlined in this guide provide a roadmap for conducting such validation studies. Future research in this area will be crucial to determine the potential of this compound in clinical diagnostics and drug development.
A Researcher's Guide to Assessing the Purity of Synthetic 11,14-Eicosadienoic Acid, Methyl Ester Standards
For researchers, scientists, and drug development professionals, the purity of chemical standards is paramount to achieving accurate and reproducible experimental results. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthetic 11,14-Eicosadienoic acid, methyl ester, a polyunsaturated fatty acid methyl ester (FAME) of growing interest in various research fields.[1][2][3] This document outlines key experimental protocols and presents a comparative analysis of hypothetical commercially available standards.
I. Analytical Methodologies for Purity Assessment
The determination of purity for FAMEs like this compound predominantly relies on chromatographic and spectroscopic techniques. The most powerful and widely adopted methods include Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[4][5][6][7]
-
Gas Chromatography (GC): GC is the cornerstone for FAME analysis due to its high resolution and sensitivity.[6] It excels at separating individual fatty acid methyl esters within a mixture.[6]
-
Flame Ionization Detection (FID): GC-FID is a robust and reliable technique for quantifying FAMEs.[5] The detector response is proportional to the mass of carbon, making it an excellent choice for accurate quantification when combined with appropriate standards.
-
Mass Spectrometry (MS): GC-MS provides both quantitative and qualitative data.[5][8] It offers the significant advantage of identifying unknown impurities through their mass spectra, which is crucial for a complete purity profile.[5]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR spectroscopy is a powerful, non-destructive technique for both structural elucidation and quantitative analysis of FAMEs.[9][10][11] The signal intensity in ¹H-NMR is directly proportional to the number of protons, allowing for the determination of molar ratios of the main component to impurities without the need for a calibration curve for each compound.[9]
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection can also be employed for the analysis of FAMEs and is particularly useful for non-volatile or thermally labile compounds.[12]
II. Comparison of Synthetic this compound Standards
To illustrate the importance of purity assessment, this section presents a hypothetical comparison of three commercially available standards of this compound. The data is representative of what might be obtained using the analytical methods described.
Table 1: Comparative Purity Analysis of this compound Standards
| Parameter | Standard A | Standard B | Standard C (High-Purity) |
| Purity by GC-FID (%) | 98.5 | 99.2 | >99.8 |
| Purity by ¹H-NMR (%) | 98.2 | 99.0 | >99.7 |
| Major Impurities (by GC-MS) | Isomeric FAMEs (0.8%)Saturated FAMEs (0.5%)Unidentified (0.2%) | Isomeric FAMEs (0.5%)Saturated FAMEs (0.2%)Unidentified (0.1%) | Isomeric FAMEs (<0.1%)Saturated FAMEs (<0.1%) |
| Residual Solvents (by ¹H-NMR) | Hexane (B92381) (0.1%) | Not Detected | Not Detected |
| Appearance | Pale Yellow Liquid | Colorless Liquid | Colorless Liquid |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Researchers should always refer to the certificate of analysis provided by the manufacturer.
III. Detailed Experimental Protocols
Accurate purity assessment is contingent on meticulous experimental execution. The following are detailed protocols for the key analytical methods.
A. Gas Chromatography (GC-FID/MS) Protocol
This protocol is a general guideline for the analysis of FAMEs and may require optimization based on the specific instrumentation and column used.
-
Sample Preparation:
-
Prepare a stock solution of the this compound standard in a high-purity solvent such as hexane or methylene (B1212753) chloride at a concentration of approximately 10 mg/mL.
-
For analysis, dilute the stock solution to a final concentration of 1 mg/mL.
-
An internal standard (e.g., methyl heptadecanoate) can be added for precise quantification.
-
-
GC Instrumentation and Conditions:
-
Injector: Split/splitless injector, operated in split mode with a split ratio of 50:1.
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Column: A highly polar capillary column, such as a biscyanopropyl polysiloxane phase (e.g., Rt-2560 or HP-88), is recommended for the separation of FAME isomers.[4][13] A common dimension is 100 m x 0.25 mm ID, 0.20 µm film thickness.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 4 minutes.
-
Ramp 1: Increase to 240°C at a rate of 3°C/min.
-
Hold at 240°C for 15 minutes.
-
-
Detector (FID):
-
Temperature: 260°C.
-
Hydrogen flow: 40 mL/min.
-
Airflow: 450 mL/min.
-
Makeup gas (Helium): 30 mL/min.
-
-
Detector (MS):
-
Transfer Line Temperature: 250°C.
-
Ion Source Temperature: 230°C.
-
Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
-
-
-
Data Analysis:
-
Purity by GC-FID: Calculate the area percent of the main peak relative to the total area of all peaks.
-
Impurity Identification by GC-MS: Identify co-eluting peaks by comparing their mass spectra to a reference library (e.g., NIST).
-
B. ¹H-NMR Spectroscopy Protocol
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound standard into an NMR tube.
-
Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene).
-
Ensure the sample is fully dissolved.
-
-
NMR Spectrometer and Parameters:
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Nucleus: ¹H.
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16-64 scans for good signal-to-noise.
-
Relaxation Delay (d1): 5-10 seconds to ensure full relaxation of all protons for accurate integration.
-
Spectral Width: 0-12 ppm.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the characteristic signals of this compound (e.g., the methyl ester singlet around 3.67 ppm, olefinic protons between 5.3-5.4 ppm) and any impurity signals.[11][14]
-
Calculate the molar purity by comparing the integral of the analyte to the integrals of the impurities and the internal standard.
-
IV. Visualized Workflows and Pathways
To further clarify the processes and relationships, the following diagrams are provided.
Caption: Experimental workflow for assessing the purity of fatty acid methyl ester standards.
Caption: Generalized metabolic pathway involving polyunsaturated fatty acids.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Buy this compound | 2463-02-7 [smolecule.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]
- 5. Gas chromatographic quantification of fatty acid methyl esters: flame ionization detection vs. electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FAME Analysis by GC - GOED Recommended Equipment [scioninstruments.com]
- 7. Fatty Acid Methyl Ester Analysis Service - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 8. Determination of fatty acid methyl esters by GC-triple quadrupole MS using electron and chemical ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. benchchem.com [benchchem.com]
- 11. Determination of the content of fatty acid methyl esters (FAME) in biodiesel samples obtained by esterification using 1H-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. s4science.at [s4science.at]
- 14. aocs.org [aocs.org]
A Comparative Guide to EI and CI Ionization for FAME Analysis in GC-MS
For researchers, scientists, and professionals in drug development, the analysis of Fatty Acid Methyl Esters (FAMEs) by Gas Chromatography-Mass Spectrometry (GC-MS) is a critical technique. The choice of ionization method, primarily between Electron Ionization (EI) and Chemical Ionization (CI), significantly impacts the quality and nature of the data obtained. This guide provides an objective comparison of EI and CI for FAME analysis, supported by experimental data and detailed protocols, to aid in selecting the optimal method for specific research needs.
At a Glance: EI vs. CI for FAME Analysis
Electron Ionization (EI) is a hard ionization technique that uses high-energy electrons to ionize analyte molecules, leading to extensive fragmentation.[1][2][3] This fragmentation provides detailed structural information, creating a molecular fingerprint that is highly useful for compound identification through spectral library matching.[1][2] In contrast, Chemical Ionization (CI) is a soft ionization method where a reagent gas is first ionized, and these reagent ions then react with the analyte molecules to produce ions with minimal fragmentation.[2][4][5][6] This gentle process typically preserves the molecular ion, or more commonly, forms a quasi-molecular ion (e.g., [M+H]⁺), which is invaluable for determining the molecular weight of the analyte.[4][6][7]
The selection between EI and CI is contingent on the analytical objective. For detailed structural elucidation and identification of unknown FAMEs, the rich fragmentation patterns generated by EI are advantageous.[2][7] However, for quantitative analyses and for determining the molecular weight of FAMEs, especially unsaturated ones where the molecular ion is often weak or absent in EI spectra, CI is the superior choice.[1][8][9][10]
Quantitative Data Summary
The following table summarizes the key performance differences between EI and CI for FAME analysis:
| Feature | Electron Ionization (EI) | Chemical Ionization (CI) | Rationale |
| Ionization Principle | High-energy electron bombardment | Ion-molecule reactions with a reagent gas | EI is a "hard" ionization technique, while CI is "soft".[2][4] |
| Molecular Ion (M⁺•) | Often weak or absent, especially for unsaturated FAMEs | Strong quasi-molecular ion (e.g., [M+H]⁺) is typically observed | The gentle nature of CI preserves the molecular structure.[1][4][7][9] |
| Fragmentation | Extensive and complex fragmentation patterns | Minimal fragmentation | EI provides detailed structural information, while CI simplifies the spectrum.[2][3][6] |
| Primary Application | Structural elucidation and library-based identification | Molecular weight determination and quantitative analysis | The distinct advantages of each technique cater to different analytical goals.[2][7][8][10] |
| Sensitivity | Generally high, especially in SIM mode for known fragments | Can be higher for specific compounds, particularly in NCI mode for electronegative molecules | Sensitivity is application-dependent; CI can offer higher sensitivity for certain analytes.[11][12] |
| Common Adducts/Ions | M⁺•, [M-CH₃O]⁺, and characteristic hydrocarbon fragments (e.g., m/z 74, 87) | [M+H]⁺, [M+NH₄]⁺, [M+C₂H₅]⁺, [M-H]⁻ | The ions observed are characteristic of the ionization process.[5][11][13][14] |
| Reagent Gas Required | No | Yes (e.g., methane, isobutane, ammonia) | CI relies on a reagent gas to facilitate ionization.[2][6] |
Experimental Protocols
Sample Preparation: Derivatization of Fatty Acids to FAMEs
Prior to GC-MS analysis, fatty acids are typically converted to their more volatile methyl esters (FAMEs). A common method involves:
-
Extraction of lipids from the sample using a solvent mixture like chloroform:methanol (B129727) (2:1, v/v).
-
Transesterification of the lipid extract using a reagent such as 0.5 M KOH in methanol, followed by neutralization.
-
Alternatively, acid-catalyzed methylation using BF₃ in methanol can be employed.
-
Extraction of the resulting FAMEs with a non-polar solvent like hexane (B92381).
-
The hexane layer containing the FAMEs is then concentrated and reconstituted in a suitable solvent for GC-MS injection.
GC-MS Analysis Protocol
The following are typical starting conditions for GC-MS analysis of FAMEs, which should be optimized for the specific instrument and application.
| Parameter | Typical Setting |
| GC System | Agilent 7890B GC with 5977A MSD or equivalent |
| Column | DB-FATWAX UI (30 m x 0.25 mm, 0.25 µm) or similar polar capillary column[15] |
| Carrier Gas | Helium or Hydrogen at a constant flow of 1.0-1.5 mL/min[16] |
| Injector | Split/Splitless |
| Injector Temperature | 250 °C[15] |
| Injection Volume | 1 µL |
| Split Ratio | 10:1 to 50:1 (adjustable based on concentration)[15] |
| Oven Program | Initial temp 100°C, hold for 2 min; ramp at 10°C/min to 200°C, hold for 5 min; ramp at 5°C/min to 240°C, hold for 10 min[15][16] |
| MS Transfer Line Temp | 250 °C |
| Ion Source Temp | EI: 230 °C[15] CI: 150-250 °C |
| Ionization Mode | EI: 70 eV[15][16] CI: Positive or Negative ion mode |
| CI Reagent Gas | Methane, Isobutane, or Ammonia at a pressure of ~1 Torr |
| Acquisition Mode | Scan (m/z 50-550) for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis[15] |
Visualizing the Ionization Processes and Workflow
To better understand the fundamental differences and the analytical workflow, the following diagrams are provided.
References
- 1. Integrated qualitative analysis of fatty acid methyl esters (FAMEs) by msFineAnalysis iQ | Applications Notes | JEOL Ltd. [jeol.com]
- 2. What are the common ionization methods for GC/MS [scioninstruments.com]
- 3. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- 4. JEOL USA blog | An Overview of Different GC-MS Ionization Techniq [jeolusa.com]
- 5. researchgate.net [researchgate.net]
- 6. Chemical ionization - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Determination of fatty acid methyl esters by GC-triple quadrupole MS using electron and chemical ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2 - Molecular Ion Detection by FI - | Applications Notes | JEOL Ltd. [jeol.com]
- 10. researchgate.net [researchgate.net]
- 11. A gas chromatography/electron ionization-mass spectrometry-selected ion monitoring method for determining the fatty acid pattern in food after formation of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative Analysis of Fatty Acid Methyl Esters (FAMEs) Using Smart EI/CI Ion Source : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Automatic Assignment of Molecular Ion Species to Elemental Formulas in Gas Chromatography/Methane Chemical Ionization Accurate Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. 2.5. GC-MS Analysis of Fatty Acids [bio-protocol.org]
A Researcher's Guide to Selecting the Optimal GC Column for Fatty Acid Methyl Ester (FAME) Separation
For researchers, scientists, and drug development professionals engaged in lipid analysis, the accurate separation and quantification of Fatty Acid Methyl Esters (FAMEs) by Gas Chromatography (GC) is paramount. The choice of the GC column, specifically its stationary phase, is the most critical factor influencing the selectivity and resolution of FAME isomers.[1] This guide provides an objective comparison of commonly used GC columns for FAME analysis, supported by experimental data, to facilitate informed column selection.
The separation of FAMEs is primarily dictated by the polarity of the stationary phase.[1][2] Highly polar columns are generally preferred for their ability to resolve complex mixtures of FAMEs, particularly the challenging separation of geometric cis and trans isomers.[1][2] This guide will compare the performance of highly polar cyanopropyl columns against the widely used polyethylene (B3416737) glycol (PEG) columns and specialized ionic liquid phases.
Comparative Analysis of GC Column Performance for FAME Separation
The selection of a GC column should be based on the specific analytical requirements, such as the need to separate positional and geometric isomers.[1][3] Below is a summary of the performance characteristics of different types of GC columns for FAME analysis.
| Stationary Phase Type | Common Column Names | Primary Strengths | Limitations | Key Applications |
| Highly Polar Cyanopropyl | HP-88, CP-Sil 88, SP-2560, TRACE TR-FAME | Excellent separation of cis/trans isomers.[1][2][4] High resolution for complex FAME mixtures.[1][4] | Longer analysis times may be required for baseline separation of all components.[3] Some higher molecular weight fatty acids may be more difficult to separate.[4] | Detailed analysis of edible oils, dairy fats, and marine oils where trans fatty acid content is critical.[1] |
| Polyethylene Glycol (PEG) | DB-Wax, HP-INNOWax | Good separation for less complex samples based on carbon number and degree of unsaturation.[4][5] Generally shorter analysis times. | Does not separate cis/trans isomers.[3][4] Co-elution can be an issue for complex mixtures like fish oils.[4] | Routine analysis where cis/trans isomer separation is not a primary concern. |
| Ionic Liquid (IL) | SLB-IL111 | Enhanced separation of unsaturated geometric and positional isomers compared to cyanopropylsiloxane columns.[6] Can resolve complex FAMEs in a single run.[6] | May require specialized method development. | Comprehensive fatty acid analysis of complex matrices like milk fat, eliminating the need for complementary separation techniques.[6] |
| Medium Polar Cyanopropyl | DB-23 | Excellent separation for complex FAME mixtures and provides some cis/trans separation.[4] | Not sufficient to fully separate complex cis/trans mixtures.[4] | Analysis of complex mixtures, including omega-3 fatty acids, where some cis/trans information is desired.[4] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are representative experimental protocols for FAME analysis using different GC columns.
Method 1: Detailed cis/trans Isomer Separation on a Highly Polar Cyanopropyl Column (e.g., HP-88)
This protocol is suitable for the detailed analysis of complex FAME mixtures, including the separation of geometric and positional isomers.[4]
-
Sample Preparation:
-
Weigh 100 mg of the oil or fat sample into a test tube.
-
Dissolve the sample in 10 mL of hexane (B92381).
-
Add 100 µL of 2 N potassium hydroxide (B78521) in methanol.
-
Vortex for 30 seconds and allow the layers to separate.
-
The upper hexane layer containing the FAMEs is used for GC analysis.
-
-
GC-FID Conditions:
-
Column: HP-88, 100 m x 0.25 mm ID, 0.20 µm film thickness
-
Inlet Temperature: 250 °C[4]
-
Injection Volume: 1 µL[4]
-
Split Ratio: 1:50[4]
-
Carrier Gas: Hydrogen or Helium[4]
-
Oven Temperature Program: 50 °C (hold 1 min), ramp at 25 °C/min to 175 °C, then ramp at 4 °C/min to 230 °C (hold 5 min).[4]
-
Detector Temperature: 280 °C[4]
-
Method 2: General FAME Analysis on a PEG Column (e.g., DB-Wax)
This protocol is suitable for the analysis of less complex FAME samples where detailed cis/trans isomer separation is not the primary goal.
-
Sample Preparation: Same as Method 1.
-
GC-FID Conditions:
-
Column: DB-Wax, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Inlet Temperature: 250 °C[7]
-
Injection Volume: 1 µL[7]
-
Split Ratio: 100:1[7]
-
Carrier Gas: Hydrogen[7]
-
Oven Temperature Program: 50 °C (hold 1 min), ramp at 25 °C/min to 200 °C, then ramp at 3 °C/min to 230 °C (hold 18 min).[4]
-
Detector Temperature: 250 °C[7]
-
Visualizing the FAME Analysis Workflow
To better understand the experimental process, the following diagram illustrates a typical workflow for the GC-FID analysis of fatty acids.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of GC stationary phases for the separation of fatty acid methyl esters in biodiesel fuels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. agilent.com [agilent.com]
- 5. Which Column Is Best for Fatty Acid Analysis by GC? | MtoZ Biolabs [mtoz-biolabs.com]
- 6. Evaluation of highly polar ionic liquid gas chromatographic column for the determination of the fatty acids in milk fat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
accuracy and precision of automated vs. manual FAME sample preparation
For researchers, scientists, and drug development professionals engaged in fatty acid analysis, the choice between automated and manual sample preparation for Fatty Acid Methyl Esters (FAMEs) is a critical decision that impacts laboratory efficiency, data quality, and operational costs. This guide provides an objective comparison of these two methodologies, supported by experimental data, to facilitate an informed choice for your analytical workflow.
The derivatization of fatty acids into FAMEs is an essential step for gas chromatography (GC) analysis, converting polar and high-boiling point fatty acids into more volatile and less polar compounds suitable for GC separation and analysis.[1][2][3] The most common derivatization techniques involve acid-catalyzed or base-catalyzed reactions.[2] While manual preparation has been the traditional approach, automated systems are increasingly being adopted. This comparison delves into the accuracy, precision, and procedural differences between the two.
Accuracy and Precision: A Quantitative Comparison
Automated sample preparation systems generally offer superior precision and comparable or improved accuracy over manual methods. The key advantage of automation lies in the consistent and precise dispensing of reagents and handling of samples, which minimizes human error and variability.
Several studies have demonstrated the enhanced reproducibility of automated systems. For instance, one comparative study found that the average relative standard deviation (RSD) for an automated acid-catalyzed reaction was 1.2%, whereas the manual method yielded an RSD of 2.7%.[1][4] Another study reported that for both acid- and base-catalyzed reactions, an automated workbench resulted in a 3% RSD, an improvement by a factor of two compared to the manual preparation.[5][6] While recoveries for both methods are often comparable, with automated methods achieving recoveries between 94% and 101%[1], the consistency offered by automation leads to more reliable and trustworthy data. In some cases, automated methods have demonstrated better recoveries.[7]
The following table summarizes the key performance metrics from comparative studies:
| Performance Metric | Automated Preparation | Manual Preparation | Source(s) |
| Precision (RSD) | 1.2% (acid-catalyzed) | 2.7% (acid-catalyzed) | [1][4] |
| 3% (acid- & base-catalyzed) | ~6% (inferred) | [5][6] | |
| <5% (calibration standards) | <5% (calibration standards) | [7] | |
| Accuracy (Recovery) | 94% - 101% | Comparable to automated | [1] |
| Generally better recoveries | - | [7] |
Experimental Protocols: A Step-by-Step Look
The fundamental chemistry of FAME preparation remains the same for both automated and manual methods. However, the execution of the protocol differs significantly in terms of scale, reagent volume, and hands-on time.
Manual FAME Sample Preparation Protocol (Acid-Catalyzed Example)
This protocol is a generalized representation of a manual acid-catalyzed FAME preparation.
-
Sample Preparation: Weigh approximately 100 mg of the oil or fat sample into a 20 mL screw-cap test tube.[8]
-
Saponification: Add a solution of sodium hydroxide (B78521) in methanol (B129727) and heat to convert the fatty acids to their sodium salts.
-
Methylation: Add a methylating agent, such as 14% boron trifluoride (BF3) in methanol, to the cooled mixture.[9] Tightly cap the tube and heat at 100°C for 30 minutes.[9]
-
Extraction: After cooling, add a saturated sodium chloride solution and an organic solvent like hexane (B92381) to extract the FAMEs.[1][9]
-
Phase Separation: Vortex the mixture vigorously to ensure thorough extraction and then allow the layers to separate.[9]
-
Sample Collection: Carefully transfer the upper organic layer containing the FAMEs to a GC vial for analysis.[1][9]
Automated FAME Sample Preparation Protocol (Acid-Catalyzed Example)
Automated systems significantly scale down the reaction volumes and streamline the workflow.
-
Sample Loading: Place sample vials containing a small amount of the oil or fat sample (e.g., 10 µL) into the autosampler tray of the automated sample preparation workstation.[5]
-
Reagent Dispensing: The instrument automatically dispenses precise, small volumes of reagents, such as a methanolic sodium hydroxide solution, directly into the sample vials.
-
Mixing and Heating: The vials are then automatically moved to a heating and mixing station where the saponification and methylation reactions occur at programmed temperatures and durations. Reaction times can be significantly reduced from hours to as little as 20 minutes.[1]
-
Extraction: Following the reaction, the instrument adds the extraction solvent (e.g., hexane) and an aqueous solution (e.g., saturated NaCl) to the vials.
-
Mixing and Settling: The vials are agitated to ensure complete extraction, and then allowed to stand for phase separation.
-
Aliquoting for Analysis: The automated system's syringe then carefully aspirates the upper organic layer containing the FAMEs and transfers it to a clean GC vial, ready for injection.
Workflow Visualization
The following diagrams illustrate the procedural differences between manual and automated FAME sample preparation workflows.
Caption: Manual FAME preparation workflow.
Caption: Automated FAME preparation workflow.
Conclusion: Weighing the Alternatives
The decision to implement automated or continue with manual FAME sample preparation depends on various factors including sample throughput, budget, and the desired level of data quality.
Manual preparation may be suitable for laboratories with low sample throughput and where the initial capital investment for automation is a significant barrier. However, it is more labor-intensive, prone to human error, and uses larger quantities of reagents and solvents, leading to higher consumable costs and waste disposal fees over time.
Automated preparation , on the other hand, offers significant advantages in terms of precision, throughput, and reduced operational costs per sample.[1] The reduction in solvent and reagent consumption by up to 50-fold not only lowers costs but also enhances laboratory safety by minimizing analyst exposure to hazardous chemicals.[1][5] While the initial investment is higher, the long-term benefits of improved data quality, increased sample throughput, and unattended operation often provide a rapid return on investment for laboratories with moderate to high sample volumes.[2] Ultimately, for research, clinical, and quality control environments where high-quality, reproducible data is paramount, automated FAME sample preparation presents a compelling and robust solution.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. How To Automate FAME Sample Preparation - HTA [hta-it.com]
- 3. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 4. researchgate.net [researchgate.net]
- 5. perlan.com.pl [perlan.com.pl]
- 6. [PDF] Improving the Analysis of Fatty Acid Methyl Esters Using Automated Sample Preparation Techniques Author | Semantic Scholar [semanticscholar.org]
- 7. agilent.com [agilent.com]
- 8. agilent.com [agilent.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Fatty Acid Profiles of Algae, Fish, and Plants
For researchers and professionals in drug development, understanding the nuanced differences in fatty acid profiles from various biological sources is critical. These lipids are not only fundamental components of cellular structures but also key signaling molecules and precursors to bioactive metabolites. This guide provides an objective comparison of fatty acid compositions from algae, fish oil, and plant-based oils, supported by experimental data and standardized protocols.
Data Presentation: Comparative Fatty Acid Profiles
The fatty acid composition of a lipid source determines its nutritional value and therapeutic potential. While fish oil is a well-known source of omega-3 fatty acids, microalgae are the primary producers of these essential nutrients.[1][2] Plant oils offer a different spectrum of fatty acids, primarily the shorter-chain omega-3, alpha-linolenic acid (ALA), and the omega-6, linoleic acid (LA).[1][3]
The following table summarizes the typical quantitative fatty acid profiles from these three major sources. Values are presented as a percentage of total fatty acids and can vary based on species, environmental conditions, and processing methods.
| Fatty Acid Category | Algae Oil | Fish Oil | Plant Oils |
| Total Saturated (SFA) | Highly Variable (e.g., 20-60%)[4] | 27 - 37%[5] | Highly Variable (e.g., Canola ~6%, Coconut ~90%)[6] |
| Palmitic Acid (C16:0) | 13 - 21%[7] | 13 - 24%[5] | 4 - 48% (e.g., Canola ~4%, Palm ~48%)[6] |
| Total Monounsaturated (MUFA) | Highly Variable (e.g., 15-35%)[4] | 9 - 36%[5] | Highly Variable (e.g., Olive ~78%, Safflower ~12%)[8] |
| Oleic Acid (C18:1n-9) | Variable | 5 - 29%[5] | 12 - 77% (e.g., Safflower ~12%, Olive ~77%)[6][8] |
| Total Polyunsaturated (PUFA) | Highly Variable (e.g., 10-40%)[9] | 10 - 40%[5][10] | Highly Variable (e.g., Flaxseed ~70%, Coconut ~2%)[6][11] |
| α-Linolenic Acid (ALA, C18:3n-3) | Present in some species (e.g., up to 30%)[7] | Low / Trace | High in specific oils (e.g., Flaxseed ~50-67%)[11][12] |
| Linoleic Acid (LA, C18:2n-6) | Present in some species (e.g., up to 20%)[7] | 0.3 - 2.6%[5] | High in many oils (e.g., Safflower ~77%)[8] |
| Eicosapentaenoic Acid (EPA, C20:5n-3) | High in specific species (e.g., 11-27%)[7] | 1.7 - 10.7%[5] | Absent |
| Docosahexaenoic Acid (DHA, C22:6n-3) | High in specific species | 4 - 31%[5] | Absent |
Key Observations:
-
Algae Oil : As the primary producers, microalgae offer a diverse and potent source of long-chain omega-3s, particularly EPA and DHA, depending on the species.[2][13] This makes algal oil a viable vegetarian and sustainable alternative to fish oil.[14]
-
Fish Oil : Derived from fatty fish like salmon, mackerel, and sardines, fish oil is a direct source of both EPA and DHA, which accumulate up the marine food chain from algae.[1][10] The ratio of EPA to DHA can vary significantly among fish species.[5]
-
Plant Oils : These oils are generally devoid of EPA and DHA.[3] Instead, they are often rich sources of the precursor fatty acids, ALA (omega-3) and LA (omega-6).[12] Oils like flaxseed and canola are particularly high in ALA, while safflower and soybean oils are rich in LA.[6][8] Coconut and palm oils are exceptions, being highly saturated.[15]
Experimental Protocols: Fatty Acid Profile Analysis
The accurate quantification of fatty acids from biological samples is typically achieved through a multi-step process involving lipid extraction, derivatization, and chromatographic analysis.
1. Lipid Extraction: The initial step involves isolating total lipids from the biological matrix. Common methods include liquid-liquid extractions using non-polar solvents.[16]
-
Objective : To efficiently extract all lipid classes from the sample while minimizing degradation of polyunsaturated fatty acids.
-
Protocol :
-
Homogenize the biological sample (e.g., tissue, cell pellet, or oil).
-
Add a solvent mixture, typically chloroform:methanol (2:1, v/v), as described in the Folch or Bligh-Dyer methods.[17]
-
Vortex vigorously to ensure thorough mixing and phase separation.
-
Centrifuge to separate the organic (lipid-containing) layer from the aqueous and solid layers.
-
Carefully collect the lower organic phase containing the lipids.
-
Evaporate the solvent under a stream of nitrogen to yield the total lipid extract.
-
2. Transesterification (Derivatization): To make the fatty acids suitable for gas chromatography, they must be converted into volatile ester derivatives, most commonly fatty acid methyl esters (FAMEs).[17]
-
Objective : To cleave fatty acids from their glycerol (B35011) backbone and convert them into volatile FAMEs.
-
Protocol :
-
Resuspend the dried lipid extract in a known volume of hexane (B92381).
-
Add a methylation agent, such as 14% Boron Trifluoride in Methanol (BF3/MeOH).[17]
-
Blanket the sample with nitrogen gas, seal the tube, and heat at 100°C for approximately one hour.
-
Cool the reaction mixture to room temperature.
-
Add water to stop the reaction and extract the FAMEs into the upper hexane layer.
-
Collect the hexane layer for analysis.
-
3. Chromatographic Analysis: Gas chromatography (GC) is the standard technique for separating and quantifying FAMEs.
-
Objective : To separate individual FAMEs based on their chain length and degree of unsaturation for identification and quantification.
-
Instrumentation : A Gas Chromatograph coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS).[16][18]
-
Protocol :
-
Inject a small volume (e.g., 1 µL) of the FAMEs-containing hexane solution into the GC inlet.
-
The FAMEs are vaporized and carried by an inert gas through a capillary column (e.g., Omegawax 250).
-
Separation occurs based on the differential partitioning of FAMEs between the mobile gas phase and the stationary phase of the column.
-
The detector (FID or MS) generates a signal as each FAME elutes from the column.
-
Individual fatty acids are identified by comparing their retention times to those of known standards. Quantification is performed by integrating the peak area for each FAME and comparing it against internal standards.[19]
-
Mandatory Visualization
The following diagrams illustrate the experimental workflow and a key metabolic pathway for polyunsaturated fatty acids.
Caption: Experimental workflow for fatty acid profiling.
References
- 1. Omega−3 fatty acid - Wikipedia [en.wikipedia.org]
- 2. Algae Oil vs. Fish Oil: How To Choose The Right Omega-3 – Calgee [calgee.com]
- 3. Omega-3 Fatty Acids - Health Professional Fact Sheet [ods.od.nih.gov]
- 4. Fatty acid profiles in different phylogenetic and ecological groups of microalgae | Acta Biologica Sibirica [journal.asu.ru]
- 5. researchgate.net [researchgate.net]
- 6. web.pdx.edu [web.pdx.edu]
- 7. researchgate.net [researchgate.net]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. icar-iior.org.in [icar-iior.org.in]
- 12. nutrition.ucdavis.edu [nutrition.ucdavis.edu]
- 13. formmed.com [formmed.com]
- 14. Algae Oil vs. Fish Oil: What's the Difference? - Life Extension [lifeextension.com]
- 15. scispace.com [scispace.com]
- 16. mdpi.com [mdpi.com]
- 17. A simplified method for analysis of polyunsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. alliedacademies.org [alliedacademies.org]
- 19. lipidmaps.org [lipidmaps.org]
Safety Operating Guide
11,14-Eicosadienoic acid, methyl ester proper disposal procedures
Safe Disposal of 11,14-Eicosadienoic Acid, Methyl Ester
The proper disposal of this compound, a polyunsaturated fatty acid methyl ester, is crucial for maintaining laboratory safety and environmental compliance. The guiding principle is to treat this compound as a chemical waste product, managed through your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.[1][2] Direct disposal into sanitary sewers or regular trash is inappropriate.[3]
Essential Safety & Handling Information
Before handling for disposal, it is critical to be aware of the compound's properties and associated hazards. This substance should be handled in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[1][4]
Chemical & Physical Properties Summary
| Property | Value |
| Molecular Formula | C₂₁H₃₈O₂[5] |
| Molecular Weight | 322.5 g/mol [5] |
| Form | Liquid[6] |
| Storage Temperature | -20°C[6][7] |
| Incompatible Materials | Strong oxidizing agents[7] |
| Hazardous Decomposition | Carbon oxides upon combustion[7] |
Personal Protective Equipment (PPE)
When handling this compound for disposal, appropriate PPE is mandatory to prevent skin and eye contact.[1][6]
-
Eye Protection: Safety goggles or glasses.[6]
-
Hand Protection: Chemical-resistant gloves (e.g., Nitrile).[3]
-
Body Protection: Laboratory coat.[1]
Step-by-Step Disposal Protocol
Adherence to a systematic disposal protocol ensures safety and regulatory compliance.
-
Waste Identification and Segregation:
-
Containerization:
-
Use a robust, chemically resistant container made of high-density polyethylene (B3416737) (HDPE) or glass, equipped with a secure, leak-proof lid.[1]
-
Inspect the container to ensure it is free from cracks or damage.[1]
-
To allow for expansion, do not fill the container beyond 90% of its capacity, leaving at least 10% headspace.[1]
-
-
Waste Storage:
-
Arrange for Professional Disposal:
-
Record Keeping:
-
Maintain meticulous records detailing the quantity of waste, the date it was placed in the container, and the date of collection by the disposal service.[1]
-
Spill Cleanup Procedures
In the event of a spill, ensure the area is well-ventilated and follow these steps.[3]
| Spill Size | Procedure |
| Small Quantity (<50 mL) | Absorb the spill using an inert material such as vermiculite, perlite, or cat litter.[3] Scoop the absorbed material into the designated hazardous waste container, seal it, and store it for professional disposal.[3] |
| Large Quantity (>50 mL) | Absorb the spill with vermiculite, perlite, or cat litter.[3] Carefully scoop the mixture into a suitable container, seal it tightly, and store it in the designated waste area until it can be collected by a licensed waste contractor.[3] |
For any major spill, or if you are unsure how to proceed, contact your institution's EHS department immediately.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. chemtalk.com.au [chemtalk.com.au]
- 4. echemi.com [echemi.com]
- 5. Cis-11,14-eicosadienoic acid methyl ester | C21H38O2 | CID 6430995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cis-11,14-Eicosadienoic acid methyl ester =98 GC 61012-46-2 [sigmaaldrich.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
Safeguarding Your Research: A Comprehensive Guide to Handling 11,14-Eicosadienoic Acid, Methyl Ester
Researchers and drug development professionals require immediate and reliable safety information when handling chemical compounds. This guide provides essential safety protocols and logistical plans for the use of 11,14-Eicosadienoic acid, methyl ester, ensuring both personal safety and experimental integrity.
Personal Protective Equipment (PPE)
When handling this compound, a systematic approach to personal protection is crucial. The following table summarizes the recommended PPE based on the procedure. For powdered forms of similar compounds, more stringent measures are advised to prevent inhalation and dermal contact.
| Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| General Laboratory Use | Safety glasses with side shields or chemical splash goggles[1][2] | Nitrile gloves[2] | Chemical-resistant lab coat[2] | Not generally required with adequate ventilation[1][3] |
| Weighing and Aliquoting (if in powder form) | Safety goggles worn under a full-face respirator[2] | Double nitrile gloves, with the outer pair having extended cuffs[2] | Disposable gown with elastic cuffs[2] | Full-face respirator with P100 (or N100) particulate filters[2] |
| Spill Cleanup | Safety goggles[2] | Nitrile gloves[2] | Lab coat[2] | Required if spill involves powder outside of a fume hood[2] |
Operational Plan: From Handling to Disposal
Adherence to a strict operational plan is vital to prevent contamination and exposure. The following workflow outlines the key steps for the safe handling and disposal of this compound.
Procedural Guidance
Pre-Handling Preparations
-
Consult the Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound.
-
Engineering Controls: All manipulations should be conducted in a well-ventilated area.[3] For procedures that may generate aerosols or involve heating, a chemical fume hood is mandatory.[2]
-
Personal Protective Equipment (PPE): Don the appropriate PPE as outlined in the table above. At a minimum, this includes a lab coat, safety glasses, and gloves.
Handling the Compound
-
General Handling: Avoid contact with skin and eyes.[3] Wash hands thoroughly after handling.
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[4] It is recommended to store this compound at -20°C.[4]
Spill Management
-
Alert and Evacuate: Immediately alert others in the vicinity and evacuate the area if the spill is large or the hazard is unknown.[2]
-
Don PPE: Before attempting to clean the spill, ensure you are wearing the appropriate PPE, including respiratory protection if necessary.[2]
-
Containment and Cleanup: Use absorbent materials such as spill pads or vermiculite (B1170534) to contain the spill.[2] Collect the absorbed material and place it into a sealable container for disposal.[3]
-
Decontamination: Clean the spill area with an appropriate solvent or detergent and dispose of the cleaning materials as hazardous waste.
Disposal Plan
-
Waste Collection: Collect all waste material, including empty containers and contaminated disposables, in suitable and closed containers labeled for disposal.[3]
-
Regulatory Compliance: Adhered or collected material should be promptly disposed of in accordance with appropriate federal, state, and local laws and regulations.[3] Do not let the product enter drains.[5]
By adhering to these safety and logistical guidelines, researchers can minimize risks and ensure a safe laboratory environment when working with this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
